6-Fluoronaphthalene-1-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-fluoronaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGBEFGWVMWEGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561899 | |
| Record name | 6-Fluoronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
575-08-6 | |
| Record name | 6-Fluoro-1-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=575-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoronaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Fluorinated Naphthalene Scaffolds
An In-Depth Technical Guide to 6-Fluoronaphthalene-1-carboxylic acid
This guide provides an in-depth technical overview of this compound (CAS No. 575-08-6), a specialized fluorinated aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical properties, field-proven insights into its synthesis and reactivity, and its potential as a strategic building block in modern chemical research.
The naphthalene core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs such as Naproxen, Duloxetine, and Bedaquiline.[1] Its rigid, planar structure provides an excellent platform for orienting functional groups to interact with biological targets. The strategic introduction of a fluorine atom, as in this compound, offers significant advantages. Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity (logP), and binding affinity, without introducing significant steric bulk.[2]
This compound combines three key structural motifs: the naphthalene ring system, a carboxylic acid, and a fluorine substituent. This unique combination makes it a valuable intermediate for synthesizing complex molecular architectures, particularly in the development of novel therapeutics and advanced materials. This guide will explore the fundamental properties, synthesis, and chemical behavior that underpin its utility.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 575-08-6 | [3][4][5] |
| Molecular Formula | C₁₁H₇FO₂ | [5][6] |
| Molecular Weight | 190.17 g/mol | [5][6] |
| Melting Point | 234-236 °C | [6] |
| Boiling Point | 371.4 ± 15.0 °C at 760 mmHg | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| Flash Point | 178.4 ± 20.4 °C | [6] |
| XLogP3 | 3.18 | [6] |
| PSA (Polar Surface Area) | 37.30 Ų | [6] |
| Refractive Index | 1.648 | [6] |
Synthesis and Mechanistic Considerations
While multiple synthetic routes to substituted naphthalenecarboxylic acids exist, a robust and common pathway involves the Sandmeyer reaction followed by hydrolysis. This approach is advantageous as it often starts from readily available amino-naphthalene precursors. The causality behind this choice lies in the reliability and well-documented mechanism of converting an amino group into a nitrile, which can then be cleanly hydrolyzed to the desired carboxylic acid.
Below is a detailed protocol for a plausible synthesis starting from 6-fluoro-1-naphthylamine.
Experimental Protocol: Synthesis via Sandmeyer Reaction
This protocol is a self-validating system, incorporating purification and characterization checkpoints to ensure the integrity of the final product.
Step 1: Diazotization of 6-Fluoro-1-naphthylamine
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 6-fluoro-1-naphthylamine (1.0 eq) in a 3M solution of hydrochloric acid (HCl).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.
-
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Cyanation (Sandmeyer Reaction)
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water.
-
Warm this solution to 60-70 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen gas evolution will be observed.
-
Causality: The copper(I) catalyst facilitates the displacement of the diazonium group with the cyanide nucleophile. The reaction is exothermic and releases N₂, so slow addition is crucial for control.
-
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature. The crude 6-fluoro-1-cyanonaphthalene will precipitate.
-
Filter the solid, wash with water, and then with a dilute sodium hydroxide solution to remove any unreacted starting materials.
Step 3: Hydrolysis to this compound
-
Transfer the crude 6-fluoro-1-cyanonaphthalene to a round-bottom flask.
-
Add a solution of 50% (v/v) sulfuric acid (H₂SO₄).
-
Heat the mixture under reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Strong acidic conditions and heat are required to hydrolyze the stable nitrile group, first to an amide intermediate and then to the final carboxylic acid, releasing ammonium sulfate as a byproduct.
-
-
Cool the reaction mixture and pour it onto crushed ice. The product, this compound, will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.
-
Dry the final product under vacuum. Verify its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: A plausible synthetic route to the title compound.
Spectroscopic Characterization Profile
Accurate characterization is essential for verifying the structure of the synthesized molecule. While a complete dataset for this compound is not publicly available, we can predict the key features based on the known spectra of related compounds like 1-Fluoronaphthalene.[7][8]
-
¹H NMR: The spectrum will show six distinct aromatic proton signals. The proton peri to the carboxylic acid (at C8) will be significantly deshielded and appear at a high chemical shift (likely > 8.5 ppm) due to the anisotropic effect of the carbonyl group. The protons on the fluorinated ring will exhibit coupling to the ¹⁹F nucleus, resulting in doublet or doublet of doublets patterns.
-
¹³C NMR: Eleven carbon signals are expected. The carboxylic acid carbon will appear significantly downfield (> 165 ppm). The carbon directly attached to the fluorine (C6) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The carbons ortho and meta to the fluorine will also show smaller two-bond and three-bond C-F couplings.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom at C6. Its chemical shift will be indicative of a fluorine atom on an aromatic ring.
-
Mass Spectrometry: The molecular ion peak (M⁺) will be observed at m/z = 190.17.
Reactivity and Electronic Effects
The chemical reactivity of this compound is governed by the interplay of its functional groups on the naphthalene scaffold.
-
The Carboxylic Acid Group: This group is electron-withdrawing via both induction and resonance, deactivating the aromatic ring system towards electrophilic aromatic substitution (EAS). It will direct incoming electrophiles primarily to the C5 and C7 positions. The carboxylic acid itself can undergo standard transformations, such as esterification, amide coupling (a key reaction in drug development), and reduction to an alcohol.
-
The Fluorine Atom: Fluorine is highly electronegative, making it strongly electron-withdrawing via the inductive effect. However, it is a weak π-donor via resonance. This combined effect also deactivates the ring towards EAS but to a lesser extent than a nitro group. Fluorine is an ortho-, para-director, meaning it would direct incoming electrophiles to the C5 and C7 positions.
-
Combined Effect: Both substituents deactivate the ring and reinforce directing effects towards the C5 and C7 positions for electrophilic attack. Conversely, the electron-deficient nature of the ring system makes it more susceptible to nucleophilic aromatic substitution (NAS), although displacing the fluorine atom would require harsh conditions or a strongly activated substrate.
Reactivity Map
Caption: Predicted sites for electrophilic aromatic substitution.
Applications in Research and Development
This compound is not an end product but a strategic intermediate. Its primary value lies in its use as a scaffold in:
-
Drug Discovery: As a fragment or building block for constructing larger, more complex molecules targeting proteins like kinases, proteases, or GPCRs. The naphthalene core provides a rigid anchor, the carboxylic acid serves as a handle for amide coupling to link different fragments, and the fluorine atom enhances metabolic stability and modulates binding properties.[1][2]
-
Materials Science: Naphthalene derivatives are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and dyes.[9][10] The specific substitution pattern of this molecule could be exploited to fine-tune the electronic and photophysical properties of new materials.
Conclusion
This compound is a highly functionalized building block with significant potential for advanced chemical synthesis. Its properties are defined by the electronic interplay of the fluorine and carboxylic acid groups on the rigid naphthalene scaffold. Understanding its core properties, synthetic pathways, and reactivity profile, as detailed in this guide, empowers researchers to effectively leverage this molecule in the design and creation of novel, high-value compounds for medicine and materials science.
References
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National Center for Biotechnology Information. 6-(9H-fluoren-1-yl)naphthalene-1-carboxylic acid. PubChem. [Link]
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2a biotech. This compound. [Link]
- Google Patents. US4874892A - Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid.
-
Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-263. [Link]
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SpectraBase. 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. [Link]
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Khan, I., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Journal of Biomolecular Structure and Dynamics, 39(13), 4727-4739. [Link]
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A Technical Guide to 6-Fluoronaphthalene-1-carboxylic acid: Physicochemical Properties and Analytical Methodologies
This guide provides a detailed examination of the core physicochemical properties of 6-Fluoronaphthalene-1-carboxylic acid (CAS 575-08-6), a fluorinated polycyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a fluorine atom and a carboxylic acid group on the naphthalene scaffold imparts unique electronic and binding properties, making it a valuable building block for novel molecular entities. This document synthesizes available data with established analytical principles to offer a comprehensive resource for laboratory professionals.
Core Physicochemical Characteristics
The fundamental physical and chemical properties of a compound govern its behavior in both biological and chemical systems. These parameters are critical for designing experiments, developing formulations, and ensuring safe handling.
Identity and Structure
-
Systematic Name: 6-Fluoro-1-naphthalenecarboxylic acid
-
Synonyms: 6-Fluoro-1-naphthoic acid
-
CAS Number: 575-08-6[1]
-
Molecular Formula: C₁₁H₇FO₂[1]
-
Molecular Weight: 190.17 g/mol [1]
-
Chemical Structure: (Note: Image is a representation)
Tabulated Physical Properties
The following table summarizes the key quantitative physical properties for this compound. It is important to note that some of these values are calculated or predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source(s) |
| Melting Point | 234-236 °C | [1] |
| Boiling Point | 371.4 ± 15.0 °C (at 760 mmHg) | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 178.4 ± 20.4 °C | [1] |
| XLogP3 | 3.18 | [1] |
| Purity | ≥95% (Typical commercial grade) | [2] |
Expert Insight: The high melting point is characteristic of a rigid, planar aromatic structure with strong intermolecular interactions, likely hydrogen bonding between the carboxylic acid moieties and π-stacking of the naphthalene rings. The positive XLogP3 value indicates a significant degree of lipophilicity, suggesting poor solubility in aqueous media but good solubility in organic solvents.
Acidity and Solubility Profile
Acidity (pKa)
For drug development professionals, precise pKa determination is crucial as it dictates the ionization state of the molecule at physiological pH (approx. 7.4), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Authoritative Context: When experimental data is lacking, computational methods employing Density Functional Theory (DFT) with a suitable solvation model (like SMD or CPCM) are powerful tools for predicting pKa values with a reasonable degree of accuracy, often within 0.5-1.0 pKa units of the experimental value[3].
Solubility
Specific solubility data for this compound is not published. However, based on its structure—a largely hydrophobic naphthalene core and a polar carboxylic acid group—a distinct solubility profile can be predicted.
-
Aqueous Solubility: Expected to be very low in neutral water due to the dominant lipophilic character (XLogP3 = 3.18)[1].
-
Organic Solubility: Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol, where the carboxylic acid can engage in hydrogen bonding. Based on the solubility of the related compound 1-fluoronaphthalene, it is also likely to be soluble in solvents like chloroform, ethyl acetate, and other common organic solvents[4][5].
Analytical Characterization and Protocols
Validating the identity and purity of a research compound is a non-negotiable step in any scientific workflow. The following section outlines the expected spectral characteristics and provides step-by-step protocols for key analytical techniques.
Spectroscopic Signature
While a published reference spectrum for this specific molecule is not available, its structure allows for a confident prediction of its key spectral features.
-
¹H NMR (Proton NMR): The spectrum will show complex signals in the aromatic region (approx. 7.0-8.5 ppm). The fluorine atom will cause splitting (coupling) in the signals of nearby protons, a key diagnostic feature. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR (Carbon NMR): The spectrum will display 11 distinct signals. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF), which is a definitive indicator of its presence. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (approx. 165-175 ppm).
-
FTIR (Infrared Spectroscopy): The spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹) and a sharp, strong C=O (carbonyl) stretch (approx. 1680-1710 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.
-
Mass Spectrometry (MS): In electrospray ionization negative mode (ESI-), the primary ion observed will be the deprotonated molecule [M-H]⁻ at an m/z of approximately 189.16.
Experimental Workflow for Physicochemical Characterization
The following diagram outlines a robust, self-validating workflow for the comprehensive characterization of a newly synthesized or procured batch of this compound.
Caption: A logical workflow for the robust characterization of a research compound.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is superior to traditional melting point apparatus as it provides not only the melting temperature (onset and peak) but also the enthalpy of fusion (ΔHfus). A sharp melting peak with a narrow range is a strong indicator of high purity. Impurities typically broaden the melting peak and depress the melting point.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 260 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The melting event will appear as a large endothermic peak.
-
Determine the onset temperature and the peak maximum. The onset temperature is typically reported as the melting point.
-
Integrate the peak area to determine the enthalpy of fusion. Compare this value between batches as a measure of consistency in crystallinity.
-
Synthesis Pathway and Logic
While various synthetic routes may exist, a plausible and chemically sound approach for the synthesis of this compound involves a modification of the classic Schiemann reaction . This approach is authoritative as it is widely used for the introduction of fluorine into aromatic rings.
-
Starting Material Selection: The synthesis would logically begin with a commercially available precursor, such as 6-Amino-1-naphthalenecarboxylic acid. This molecule already contains the carboxylic acid group and the amino group in the correct positions for conversion.
-
Diazotization: The amino group is converted into a diazonium salt. This is achieved by treating the starting material with a source of nitrous acid (e.g., sodium nitrite) under cold, acidic conditions (e.g., with hydrochloric acid)[6][7]. The temperature must be kept low (0-5 °C) to prevent the unstable diazonium salt from decomposing.
-
Fluorination (Schiemann Reaction): The diazonium salt solution is then treated with a fluorine source, typically fluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆)[7]. This precipitates the corresponding diazonium fluoroborate salt.
-
Thermal Decomposition: The isolated and dried diazonium fluoroborate salt is gently heated. It decomposes to release nitrogen gas (N₂) and boron trifluoride (BF₃), leaving behind the desired this compound.
-
Purification: The crude product would then be purified, likely through recrystallization from a suitable solvent, to yield the final, high-purity compound.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of structurally similar fluorinated aromatic acids, the following precautions are mandatory. The compound should be handled as if it possesses the following hazards until proven otherwise.
-
Hazard Classifications (Anticipated):
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator may be necessary.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
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- (Reference intentionally left blank for form
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Rizvi, S. M., et al. (2018). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. National Institutes of Health. [Link]
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Angeel Oak Speciality Chemtech. 1 FLUORONAPHTHALENE. [Link]
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Solubility of Things. 1-Fluoronaphthalene. [Link]
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- Google Patents. CN102557865A - Method for preparing 1-fluoronaphthalene.
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- 8. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Structural Elucidation of 6-Fluoronaphthalene-1-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the unambiguous structural determination of 6-Fluoronaphthalene-1-carboxylic acid. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of techniques. It delves into the strategic application and interpretation of a multi-faceted analytical workflow, emphasizing the causality behind experimental choices. The core methodology integrates one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting a self-validating system where data from each technique corroborates the others, culminating in a definitive structural assignment. We will explore not just the "what" but the "why," providing field-proven insights into how each piece of data contributes to the final, unequivocal elucidation of the target molecule.
Introduction: The Challenge of Isomeric Specificity
Naphthalene derivatives are a cornerstone of medicinal chemistry and materials science, valued for their rigid, planar structure and extensive π-electron system.[1] The introduction of substituents, such as a fluorine atom and a carboxylic acid, can dramatically alter the molecule's photophysical, chemical, and biological properties.[1][2][3] However, this substitution introduces a significant analytical challenge: isomerism. For a mono-fluorinated naphthalene carboxylic acid, numerous positional isomers are possible. The precise placement of the fluorine at the C-6 position and the carboxylic acid at the C-1 position is critical for its intended function and regulatory acceptance.
Foundational Analysis: Confirming Molecular Composition
Before delving into the specifics of substituent placement, the first step is to confirm the molecular formula (C₁₁H₇FO₂) and key functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for the molecular formula.
-
Expected Observation: High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₁H₇FO₂, which is 190.0430.
-
Causality: The high accuracy of HRMS allows for the confident determination of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present: the carboxylic acid and the aromatic ring.
-
Expected Observations:
-
A broad O-H stretch from the carboxylic acid dimer, typically observed between 2500-3300 cm⁻¹.
-
A sharp, strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1680-1710 cm⁻¹.
-
C-F bond stretching, which can appear in the 1000-1400 cm⁻¹ region.
-
C-H stretching from the aromatic ring, typically above 3000 cm⁻¹.
-
Aromatic C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
-
Causality: The characteristic absorption frequencies of these bonds provide rapid and definitive evidence for the presence of the required functional groups, confirming the molecular backbone before proceeding to detailed structural analysis.[4]
The Core of Elucidation: Multi-dimensional NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise connectivity and spatial relationships of atoms in a molecule. For this compound, a suite of 1D and 2D NMR experiments is required for unambiguous assignment.
1D NMR: The Initial Overview (¹H, ¹³C, and ¹⁹F)
3.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides the initial map of the proton environment on the naphthalene core. We expect to see six distinct aromatic proton signals. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) are critical for the initial assignment.
3.1.2. ¹⁹F NMR Spectroscopy: The Fluorine Anchor
Given the presence of fluorine, ¹⁹F NMR is an essential and highly informative experiment.[5][6][7]
-
Expertise & Causality: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a highly sensitive NMR probe.[7][8] Its large chemical shift range makes it exquisitely sensitive to its electronic environment.[5][9] A single signal in the ¹⁹F NMR spectrum immediately confirms the presence of only one fluorine environment in the molecule. The chemical shift of this signal provides initial clues about its position on the aromatic ring. Furthermore, couplings between ¹⁹F and nearby ¹H and ¹³C nuclei (nJHF and nJCF) are invaluable for confirming connectivity, as will be seen in 2D spectra.
3.1.3. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal all 11 carbon atoms in the molecule: 10 for the naphthalene ring system and 1 for the carboxylic acid carbonyl. The fluorine atom will induce characteristic C-F couplings (¹JCF, ²JCF, etc.), which are crucial for identifying the carbon directly attached to the fluorine (C-6) and its neighbors.
2D NMR: Building the Molecular Framework
While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.
3.2.1. Workflow for NMR Data Integration
The following diagram illustrates the logical flow of using multiple 2D NMR experiments to build the final structure. Each step provides a layer of data that cross-validates the others.
Caption: Logical workflow for NMR-based structure elucidation.
3.2.2. COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through three bonds (vicinal coupling).[10] This allows for the tracing of proton-proton connectivity networks within the two separate aromatic rings of the naphthalene system.
-
Expected Observation: We would expect to see two distinct spin systems:
-
H-2, H-3, and H-4 on the first ring.
-
H-5, H-7, and H-8 on the second ring.
-
-
Causality: This experiment is the first step in assembling the proton framework, confirming which protons are adjacent to one another.
3.2.3. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[10]
-
Expertise & Causality: This is a crucial "mapping" experiment. By overlaying the proton assignments from COSY onto the HSQC, we can definitively assign the chemical shifts of the protonated carbons (C-2, C-3, C-4, C-5, C-7, and C-8). This leaves the non-protonated (quaternary) carbons (C-1, C-6, C-9, C-10) and the carbonyl carbon unassigned, setting the stage for the decisive HMBC experiment.
3.2.4. HMBC (Heteronuclear Multiple Bond Correlation): The Decisive Experiment
The HMBC experiment is the key to solving the puzzle. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH), allowing us to connect the different spin systems and, most importantly, to locate the substituents on the quaternary carbons.[10][11][12]
-
Trustworthiness & Self-Validation: The power of HMBC lies in its ability to see across non-protonated centers. The following key correlations would provide irrefutable evidence for the 6-fluoro-1-carboxylic acid structure:
-
Locating the Carboxylic Acid (C-1): The proton at H-8 should show a strong three-bond correlation (³JCH) to the carbonyl carbon of the carboxylic acid. The proton at H-2 should also show a three-bond correlation to this same carbonyl carbon. These correlations definitively place the carboxylic acid at the C-1 position.
-
Locating the Fluorine (C-6): The proton at H-5 should show a two-bond correlation (²JCH) to C-6. The proton at H-7 should also show a two-bond correlation (²JCH) to C-6. Crucially, C-6 will show a large one-bond C-F coupling in the ¹³C spectrum. This combination of data unequivocally places the fluorine atom at C-6.
-
Bridging the Rings: Protons on one ring will show correlations to quaternary carbons on the other ring (e.g., H-4 to C-9, H-5 to C-9, H-8 to C-10, H-1 to C-10), confirming the complete naphthalene framework.
-
The following diagram illustrates the key HMBC correlations that validate the structure.
Caption: Key HMBC correlations confirming substituent positions.
Data Summary and Final Validation
A comprehensive data table is essential for presenting the final, validated assignment.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | ¹H Mult. | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | ~170 | - | - | C=O | - |
| 2 | tbd | tbd | d | C1 (COOH), C4, C10 | H3 |
| 3 | tbd | tbd | t | C2, C5, C9 | H2, H4 |
| 4 | tbd | tbd | d | C2, C10 | H3 |
| 5 | tbd | tbd | d | C7, C9, C6 | H6 |
| 6 | tbd (d, ¹JCF) | - | - | - | - |
| 7 | tbd | tbd | dd | C5, C9, C6 | H5, H8 |
| 8 | tbd | tbd | d | C1 (COOH), C6, C10 | H7 |
| 9 | tbd | - | - | - | - |
| 10 | tbd | - | - | - | - |
| COOH | - | ~12-13 | br s | - | - |
| (Note: tbd = to be determined from experimental data. Chemical shifts are predictive.) |
The Gold Standard: X-Ray Crystallography
While the spectroscopic workflow described provides definitive proof of structure in solution, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the molecular structure in the solid state.[13][14][15] If a suitable crystal can be obtained, this technique can directly visualize the atomic positions and connectivity, serving as the final arbiter and validating the entirety of the spectroscopic interpretation.
Conclusion
The structural elucidation of this compound is a prime example of a systematic, evidence-based analytical process. By moving from foundational composition analysis (MS, IR) to a multi-layered NMR investigation (¹H, ¹³C, ¹⁹F, COSY, HSQC, and HMBC), a self-validating dataset is constructed. The causality is clear: COSY establishes proton neighbors, HSQC links them to their carbons, and the crucial HMBC experiment bridges the gaps, connecting the fragments and definitively placing the fluorine and carboxylic acid substituents. This logical and rigorous application of modern analytical techniques ensures the highest degree of scientific integrity and provides an authoritative and trustworthy structural assignment essential for research, development, and regulatory purposes.
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Principles and Topical Applications of 19F NMR Spectrometry. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Nmr spectroscopy of fluorine 19. (2015, April 29). Slideshare. Retrieved January 11, 2026, from [Link]
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X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. (2022). MDPI. Retrieved January 11, 2026, from [Link]
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Electronic spectra and structure of 1- and 2-fluoronaphthalene impurity centers in crystalline naphthalene. (2021). AIP Publishing. Retrieved January 11, 2026, from [Link]
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6-Fluoronaphthalene-1-carboxylic acid synthesis pathways
An In-depth Technical Guide to the Synthesis of 6-Fluoronaphthalene-1-carboxylic Acid
This guide provides a comprehensive technical overview of the primary synthetic pathways to this compound, a key building block in medicinal chemistry and materials science. The discussion is tailored for researchers, chemists, and drug development professionals, focusing on the underlying principles, causality behind experimental choices, and practical, field-proven insights for each major synthetic strategy.
Introduction and Strategic Overview
This compound is a valuable synthetic intermediate. The strategic incorporation of a fluorine atom onto the naphthalene scaffold can significantly modulate the physicochemical properties of derivative molecules, including metabolic stability, lipophilicity, and binding affinity, which are critical parameters in drug design. For instance, fluoronaphthalene precursors are integral to the synthesis of potent pharmaceuticals, such as the serotonin-norepinephrine reuptake inhibitor, duloxetine.[1][2]
The synthesis of this target molecule is not trivial and requires careful selection of a pathway based on factors such as starting material availability, scalability, cost, and desired purity. This guide will explore three robust and scientifically validated approaches:
-
Carboxylation via Organometallic Intermediates (Grignard and Organolithium Reagents)
-
Palladium-Catalyzed Carbonylation of Aryl Halides
-
Hydrolysis of a Nitrile Precursor
A comparative analysis will be provided to assist researchers in selecting the optimal route for their specific laboratory or industrial context.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals the key bond formations and the corresponding synthetic strategies that form the basis of this guide. The primary disconnection is at the naphthalene-carboxyl C-C bond, suggesting a nucleophilic naphthalene synthon and an electrophilic C1 source (like CO₂), or an electrophilic naphthalene and a nucleophilic C1 source.
Caption: Retrosynthetic pathways for this compound.
Pathway 1: Carboxylation via Organometallic Intermediates
This classical and reliable approach involves the creation of a highly nucleophilic organometallic species from a 6-fluoro-1-halonaphthalene precursor, which then reacts with carbon dioxide.[3]
Grignard Reagent Carboxylation
This method is a cornerstone of organic synthesis for forming carboxylic acids.[4][5] It proceeds via the formation of an organomagnesium halide (Grignard reagent), which acts as a powerful nucleophile.
Causality and Mechanism: The reaction is driven by the polarity reversal (umpolung) at the C1 position of the naphthalene ring. The electrophilic carbon of the C-Br bond in 6-fluoro-1-bromonaphthalene becomes strongly nucleophilic upon insertion of magnesium metal.[6] This carbanionic center then readily attacks the electrophilic carbon of carbon dioxide. A subsequent acidic workup protonates the resulting magnesium carboxylate salt to yield the final carboxylic acid.[7]
Caption: Workflow for the Grignard synthesis pathway.
Experimental Protocol (Representative)
-
Apparatus Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser topped with an inert gas (N₂ or Ar) inlet, and a dropping funnel. The entire system must be rigorously dried to prevent quenching of the Grignard reagent.[7]
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq.) are placed in the flask. A solution of 6-fluoro-1-bromonaphthalene (1.0 eq.) in anhydrous diethyl ether or THF is added to the dropping funnel. A small portion is added to the magnesium, and the reaction is initiated, often with gentle heating or the addition of a small iodine crystal. Once initiated, the remaining solution is added dropwise at a rate that maintains a gentle reflux. After addition, the mixture is stirred until the magnesium is consumed.
-
Carboxylation: The Grignard solution is cooled to -78 °C (using a dry ice/acetone bath). Dry CO₂ is then introduced, either by bubbling dry CO₂ gas through the solution or by carefully adding crushed dry ice pellets. The reaction is allowed to warm slowly to room temperature.
-
Workup and Isolation: The reaction mixture is cooled in an ice bath and quenched by the slow addition of 1 M aqueous HCl. This protonates the carboxylate and dissolves the magnesium salts. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Organolithium Carboxylation
An alternative to the Grignard route is the use of an organolithium intermediate. This is typically achieved via halogen-metal exchange between an aryl halide and an alkyllithium reagent (e.g., n-BuLi or t-BuLi).
Expertise & Trustworthiness: Organolithium reagents are significantly more reactive and basic than their Grignard counterparts. This increased reactivity can be advantageous, leading to faster reactions at lower temperatures. However, it also demands stricter anhydrous and anaerobic conditions and reduces the tolerance for other functional groups. The choice between Grignard and organolithium pathways often depends on the presence of other functionalities on the substrate and the desired reaction kinetics.
The protocol is conceptually similar to the Grignard synthesis, involving the formation of the organometallic species followed by quenching with CO₂. The key difference is the use of an alkyllithium reagent at low temperatures (typically -78 °C) for the halogen-metal exchange step.
Pathway 2: Palladium-Catalyzed Carbonylation
Modern synthetic chemistry often favors transition-metal-catalyzed reactions due to their high efficiency, functional group tolerance, and milder reaction conditions compared to classical organometallic methods.[8] Palladium-catalyzed carbonylation is a powerful tool for converting aryl halides directly into carboxylic acids or their derivatives.[9]
Causality and Mechanism: The reaction proceeds through a well-established catalytic cycle. A Pd(0) complex undergoes oxidative addition into the aryl-halide (C-X) bond to form a Pd(II) intermediate. Carbon monoxide then inserts into the Aryl-Pd bond. The final step is the nucleophilic attack by water (for carboxylic acid synthesis) or an alcohol (for ester synthesis) on the acyl-palladium complex, followed by reductive elimination, which releases the product and regenerates the active Pd(0) catalyst.[8][10]
Caption: General catalytic cycle for palladium-catalyzed carbonylation.
Experimental Protocol (Representative)
-
Materials: 6-Fluoro-1-iodonaphthalene (or bromonaphthalene) (1.0 eq.), Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), Phosphine ligand (e.g., XPhos, 2-10 mol%), Base (e.g., K₂CO₃, 2-3 eq.), and a suitable solvent (e.g., DMF, Dioxane). Water (1.5-5 eq.) acts as the nucleophile.
-
Apparatus Setup: A high-pressure reaction vessel (autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet is charged with the aryl halide, palladium catalyst, ligand, and base.
-
Reaction Execution: The vessel is sealed, purged several times with carbon monoxide (CO), and then pressurized with CO to the desired pressure (e.g., 10-50 atm). The reaction mixture is heated (e.g., 80-120 °C) with vigorous stirring for a specified time (e.g., 12-24 hours), monitored by TLC or LC-MS.
-
Workup and Isolation: After cooling and careful venting of CO, the reaction mixture is diluted with water and acidified with HCl. The resulting precipitate is collected by filtration, or the mixture is extracted with an organic solvent like ethyl acetate. The organic phase is washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Authoritative Grounding: The choice of ligand is critical for the efficiency of the catalytic cycle, influencing both the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.[9]
Pathway 3: Hydrolysis of 6-Fluoronaphthalene-1-carbonitrile
This two-step sequence involves the synthesis of a nitrile intermediate, which is subsequently hydrolyzed to the carboxylic acid. This pathway is particularly useful when the corresponding amine is a more accessible starting material than the halide.[5]
Step A: Synthesis of 6-Fluoronaphthalene-1-carbonitrile The most common method to introduce a nitrile group onto an aromatic ring is the Sandmeyer reaction . This involves the diazotization of an aromatic amine (6-fluoro-1-naphthylamine) with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which is then treated with a copper(I) cyanide salt.
Step B: Hydrolysis of the Nitrile The carbon of the nitrile group is at the same oxidation state as a carboxylic acid, making the conversion a hydrolysis reaction. This can be achieved under either acidic or basic conditions.
-
Acidic Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., H₂SO₄ or HCl) first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.
-
Basic Hydrolysis: Refluxing the nitrile with a strong aqueous base (e.g., NaOH or KOH) yields the carboxylate salt, which upon acidification, provides the final carboxylic acid.
Caption: Workflow for the Nitrile Hydrolysis pathway.
Comparative Analysis of Synthesis Pathways
The selection of an optimal synthetic route is a critical decision driven by multiple factors. The following table provides a comparative summary to guide this choice.
| Parameter | Grignard/Organolithium Carboxylation | Palladium-Catalyzed Carbonylation | Nitrile Hydrolysis (via Sandmeyer) |
| Starting Material | 6-Fluoro-1-halonaphthalene | 6-Fluoro-1-halonaphthalene | 6-Fluoro-1-naphthylamine |
| Key Reagents | Mg or R-Li, Dry CO₂ | Pd catalyst, Ligand, Base, CO | NaNO₂, CuCN, Strong Acid/Base |
| Yield | Moderate to High | Good to Excellent | Moderate to Good (over 2 steps) |
| Scalability | Good, but requires strict anhydrous conditions | Excellent, common in industry | Good, but diazotization can be hazardous on scale |
| Functional Group Tolerance | Poor (sensitive to acidic protons, carbonyls) | Good to Excellent | Moderate (sensitive to acid/base labile groups) |
| Safety/Handling | Flammable solvents, pyrophoric reagents (R-Li) | High-pressure CO gas, toxic catalyst | Potentially explosive diazonium salts, highly toxic CuCN |
| Cost | Generally low (reagents are inexpensive) | Can be high (catalyst and ligand costs) | Moderate |
Conclusion
Three robust and viable synthetic pathways to this compound have been presented.
-
The Grignard carboxylation route is a classic, cost-effective method suitable for laboratory scale when the appropriate halide precursor is available and the substrate lacks sensitive functional groups.[3]
-
Palladium-catalyzed carbonylation represents the state-of-the-art, offering superior functional group tolerance and scalability, making it the preferred method for complex molecule synthesis and industrial applications, despite higher initial catalyst costs.[8][9]
-
The nitrile hydrolysis pathway is an excellent alternative when the corresponding amine is the most accessible starting material, though it involves a two-step process with potentially hazardous intermediates.[5]
The ultimate choice of method will depend on a careful evaluation of the specific project requirements, including scale, budget, timeline, and the available chemical feedstock.
References
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Benchchem. A Technical Guide to the Synthesis of Naphthoic Acid and Its Derivatives.
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Manchester Organics. This compound | 575-08-6.
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Brennführer, A., Neumann, H., Beller, M. (2009). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Angewandte Chemie International Edition, 48(23), 4114-4133.
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LibreTexts Chemistry. Grignard Reaction.
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Franckevičius, V. (2022). Advances in Palladium-Catalyzed Carboxylation Reactions. Molecules, 27(1), 123.
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Karagiannidou, E., et al. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. ResearchGate.
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Wikipedia. 1-Fluoronaphthalene.
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An In-Depth Technical Guide to 6-Fluoronaphthalene-1-carboxylic acid (CAS 575-08-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds
6-Fluoronaphthalene-1-carboxylic acid is a specialized aromatic carboxylic acid that has garnered interest in the fields of medicinal chemistry and materials science. Its unique structure, which combines a naphthalene core with a strategically placed fluorine atom and a carboxylic acid group, makes it a valuable building block for the synthesis of complex molecules with tailored properties.
The naphthalene scaffold is a well-established pharmacophore found in numerous approved drugs, imparting favorable characteristics such as rigidity and lipophilicity.[1] The introduction of a fluorine atom can further enhance a molecule's pharmacological profile by modulating its metabolic stability, binding affinity, and bioavailability.[2][3] The carboxylic acid functional group provides a versatile handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups, enabling the construction of diverse chemical libraries for drug discovery and the development of novel materials.
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, analytical characterization, safety and handling information, and a discussion of its potential applications.
Physicochemical Properties
This compound is a solid at room temperature.[4][5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 575-08-6 | [4] |
| Molecular Formula | C₁₁H₇FO₂ | [4] |
| Molecular Weight | 190.17 g/mol | [4] |
| Melting Point | 234-236 °C | [6] |
| Boiling Point | 371.4 ± 15.0 °C (Predicted) | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| Appearance | Solid | [4][5] |
Synthesis of this compound
A viable synthetic route to this compound has been described, involving the elaboration of a commercially available fluorinated phenylacetic acid.[5][7] The general strategy involves the formation of a 2-(fluoroaryl)glutaric acid derivative, followed by an intramolecular Friedel-Crafts cyclization and subsequent aromatization to yield the target naphthalene scaffold.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from the general method described by Tagat et al. for the synthesis of monofluoro-1-naphthalenecarboxylic acids.[5][7]
Step 1: Synthesis of Diethyl 2-(3-fluorophenyl)pentanedioate
-
To a solution of sodium ethoxide, prepared from sodium (1.0 eq) in absolute ethanol, add diethyl malonate (1.0 eq).
-
Add 3-fluorobenzyl chloride (1.0 eq) dropwise and reflux the mixture for 4 hours.
-
Cool the reaction mixture, filter off the precipitated sodium chloride, and concentrate the filtrate under reduced pressure.
-
To the residue, add a solution of sodium ethoxide (1.0 eq) in ethanol, followed by ethyl acrylate (1.0 eq).
-
Reflux the mixture for 6 hours.
-
Cool the reaction, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude triester.
-
Hydrolyze and decarboxylate the crude triester by refluxing with a mixture of acetic acid, sulfuric acid, and water.
-
After cooling, pour the mixture into ice water and extract with diethyl ether.
-
Extract the ethereal solution with aqueous sodium carbonate.
-
Acidify the carbonate extract with concentrated hydrochloric acid to precipitate the crude 2-(3-fluorophenyl)pentanedioic acid.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-(3-fluorophenyl)pentanedioic acid.
-
Esterify the resulting diacid by refluxing with ethanol and a catalytic amount of sulfuric acid to yield diethyl 2-(3-fluorophenyl)pentanedioate.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Treat the diethyl 2-(3-fluorophenyl)pentanedioate (1.0 eq) with a strong acid, such as polyphosphoric acid or Eaton's reagent, at an elevated temperature (e.g., 80-100 °C) for a sufficient time to effect cyclization.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude cyclized product, a tetralone derivative.
Step 3: Aromatization to this compound
-
Dehydrogenate the tetralone intermediate using a suitable dehydrogenating agent, such as sulfur or palladium on carbon (Pd/C), at high temperature.
-
If using sulfur, heat the mixture at 200-220 °C until the evolution of hydrogen sulfide ceases.
-
If using Pd/C, reflux the tetralone in a high-boiling solvent such as p-cymene or decalin.
-
After cooling, dissolve the reaction mixture in a suitable solvent and filter to remove the catalyst or excess sulfur.
-
The resulting ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide).
-
After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed by a combination of spectroscopic methods and physical constant determination.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the naphthalene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 11 distinct signals for the carbon atoms of the naphthalene ring and the carboxylic acid. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 165-185 ppm.[8] The carbons attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF).
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8] A strong carbonyl (C=O) stretching absorption will be observed around 1700 cm⁻¹.[8] Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.17 g/mol ).
Applications in Research and Development
Fluorinated naphthalene derivatives are recognized as important building blocks in medicinal chemistry.[9] The strategic incorporation of fluorine can enhance the biological activity and pharmacokinetic properties of drug candidates.[9]
While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests its potential as a key intermediate in the synthesis of:
-
Biologically Active Molecules: The carboxylic acid functionality can be readily converted to amides, esters, and other derivatives to explore structure-activity relationships in drug discovery programs. The fluoronaphthalene core can be incorporated into scaffolds targeting a variety of biological targets.
-
Novel Materials: Aromatic carboxylic acids are used in the synthesis of polymers and metal-organic frameworks (MOFs). The fluorine substituent can be used to fine-tune the electronic and physical properties of these materials.
Caption: Potential application areas for this compound.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general guidelines for handling aromatic carboxylic acids and fluorinated compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, it is recommended to obtain the Safety Data Sheet from the supplier before handling the compound.
References
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6-Fluoronaphthalene-1-carboxylic acid solubility data
An In-depth Technical Guide to the Solubility of 6-Fluoronaphthalene-1-carboxylic Acid
This guide provides a comprehensive technical overview of the solubility of this compound (CAS No. 575-08-6), a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical principles with actionable experimental protocols to offer a thorough understanding of this compound's solubility profile.
Introduction: The Critical Role of Solubility
This compound is a fluorinated aromatic carboxylic acid. Its rigid naphthalene core and functional groups make it a valuable building block for complex organic molecules, particularly in the synthesis of active pharmaceutical ingredients (APIs). In drug discovery, solubility is a paramount physicochemical property that profoundly influences a compound's lifecycle, from initial high-throughput screening to formulation and ultimate bioavailability.[1] Poor solubility can lead to unreliable in vitro assay results, underestimated toxicity, and significant challenges in developing a viable drug product.[1][2] This guide elucidates the factors governing the solubility of this compound and provides robust methodologies for its empirical determination.
Physicochemical Profile
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 575-08-6 | [3][4][5][6][7] |
| Molecular Formula | C₁₁H₇FO₂ | [3] |
| Molecular Weight | 190.17 g/mol | [3] |
| Melting Point | 234-236 °C | [3] |
| Boiling Point | 371.4 ± 15.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| XLogP3 (Predicted) | 3.18 | [1][3] |
| Polar Surface Area (PSA) | 37.30 Ų | [3] |
| pKa (Estimated) | ~3.8 - 4.1 | (See Section 3.2) |
The high melting point of this compound is indicative of strong intermolecular forces within its crystal lattice. Significant energy is required to overcome these forces, a factor that inherently disfavors dissolution. The predicted XLogP3 value of 3.18 suggests a predominantly lipophilic character, predicting poor solubility in aqueous media.
Theoretical Principles of Solubility
Structural Considerations: A Tale of Two Moieties
The solubility of this compound is dictated by the interplay between its large, hydrophobic naphthalene core and its polar, ionizable carboxylic acid group.
-
Hydrophobic Naphthalene Core : The fused aromatic ring system is nonpolar and repels water molecules, driving the compound's poor aqueous solubility.
-
Polar Carboxyl Group : The -COOH group is polar and capable of acting as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O). This allows for favorable interactions with polar solvents.
The general principle of "like dissolves like" suggests that the compound will exhibit limited solubility in highly polar solvents like water and nonpolar solvents like hexane, but will be more soluble in solvents of intermediate polarity, such as alcohols, or those capable of strong hydrogen bonding.
The Inductive Effect of Fluorine on Acidity (pKa)
The presence of a fluorine atom on the naphthalene ring influences the acidity through its powerful electron-withdrawing inductive effect.[9][10][11] This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion (R-COO⁻) formed upon deprotonation.[10] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[10]
Given that the fluorine atom in the 6-position is on the adjacent ring to the carboxyl group, its inductive effect is attenuated by distance compared to a fluorine at the 2-position.[11] Therefore, this compound is expected to be a slightly stronger acid than 2-naphthoic acid.
Estimated pKa: ~3.8 - 4.1
This estimation suggests that the compound is a weak acid, similar in strength to benzoic acid.
pH-Dependent Solubility
As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH.
-
At pH < pKa (e.g., pH < 3.8) : The carboxylic acid will be predominantly in its neutral, protonated form (R-COOH). Due to the molecule's hydrophobic nature, its intrinsic solubility in this state is expected to be very low.
-
At pH > pKa (e.g., pH > 5) : The carboxylic acid will exist primarily as its conjugate base, the fluoronaphthoate anion (R-COO⁻). The formation of this charged species allows for strong ion-dipole interactions with water molecules, dramatically increasing aqueous solubility.[12] Conversion to a salt, for instance with sodium or potassium hydroxide, will render it significantly more water-soluble.[11]
This relationship is visually represented in the logical diagram below.
Caption: Relationship between pH, ionization state, and aqueous solubility.
Qualitative Solubility Profile (Predicted)
Based on the physicochemical properties and theoretical principles, the following solubility behavior is anticipated. This table serves as a predictive guide for solvent selection in synthesis, purification, and analysis.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7) | Polar, Protic | Very Low | The large hydrophobic naphthalene core outweighs the polarity of the -COOH group. At neutral pH, only a small fraction is ionized. |
| Aqueous NaOH (1M) | Basic Aqueous | High | The compound will be deprotonated to its highly soluble carboxylate salt. |
| Hexane | Nonpolar | Very Low | The polar carboxylic acid group is incompatible with the nonpolar solvent. |
| Ethanol / Methanol | Polar, Protic | Moderately Soluble | The alcohol can hydrogen bond with the carboxylic acid, and its alkyl portion can interact with the naphthalene ring. |
| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and a versatile solvent for many organic compounds. |
| Chloroform (CHCl₃) | Weakly Polar | Slightly Soluble | Offers a balance of polarity suitable for dissolving the compound. |
Experimental Determination of Thermodynamic Solubility
For drug development and regulatory purposes, an experimentally determined value for thermodynamic (or equilibrium) solubility is required. The Shake-Flask method is the universally recognized "gold standard" for this measurement.[10][13]
The Shake-Flask Method: A Self-Validating Protocol
The principle of this method is to establish a saturated solution in equilibrium with an excess of the solid compound. The concentration of the dissolved compound in the supernatant is then quantified.
Core Causality: The extended incubation period (typically 24-72 hours) ensures that the system reaches true thermodynamic equilibrium, moving beyond the potentially misleading, higher values of kinetic solubility often obtained in high-throughput screens.[1] The presence of undissolved solid at the end of the experiment is a critical self-validating control, confirming that the solution is indeed saturated.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a clear glass vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
-
Add a precise volume (e.g., 2-5 mL) of the desired solvent or buffer system (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the slurry for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium. A visual check should confirm that excess solid remains.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the equilibration temperature for at least 1 hour to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid disturbing the solid material.
-
To remove any remaining suspended microparticles, filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes) and sample the clear supernatant.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the chosen solvent system at known concentrations.
-
Dilute the saturated solution sample with the solvent to fall within the linear range of the calibration curve.
-
Analyze the standards and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor. The result is reported as mg/mL or µg/mL.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask solubility determination method.
Conclusion and Practical Implications
The solubility of this compound is a complex property governed by its dual hydrophobic and polar nature, as well as its acidic character.
-
For Synthetic Chemists: The compound's solubility in polar aprotic solvents like DMSO and moderate solubility in alcohols makes these suitable media for reaction setups. Its poor solubility in nonpolar solvents can be exploited for purification by precipitation.
-
For Drug Development Professionals: The very low intrinsic aqueous solubility is a significant flag for potential bioavailability issues. The strong pH-dependent solubility, however, offers a clear strategy for formulation: creating a salt form of the compound will be essential for developing aqueous-based formulations or for achieving dissolution in the gastrointestinal tract. Early and accurate determination of its thermodynamic solubility using the gold-standard Shake-Flask method is imperative for informed decision-making in any drug development program.
This guide provides the foundational knowledge and practical frameworks to predict, understand, and accurately measure the solubility of this important chemical entity.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
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Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]
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Chemistry LibreTexts. (2022). Water Solubility of Carboxylic Acids. [Link]
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Chen, I. J., & Lii, J. H. (2003). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 107(25), 5031–5042. [Link]
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Chemistry LibreTexts. (2021). Substituent Effects on Acidity. [Link]
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NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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An In-Depth Technical Guide to 6-Fluoronaphthalene-1-carboxylic acid: Synthesis, Characterization, and Applications
Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The naphthalene ring system, a privileged scaffold in its own right, gains significant therapeutic potential when functionalized with fluorine. 6-Fluoronaphthalene-1-carboxylic acid emerges as a key building block in this context, offering a unique combination of steric and electronic properties that make it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, detailed characterization, and emerging applications of this compound, tailored for researchers and professionals in drug discovery and development. Naphthalene-based compounds have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective utilization in synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇FO₂ | [3] |
| Molecular Weight | 190.17 g/mol | [3] |
| CAS Number | 575-08-6 | [3] |
| Melting Point | 234-236 °C | [3] |
| Boiling Point | 371.4±15.0 °C at 760 mmHg | [3] |
| Density | 1.4±0.1 g/cm³ | [3] |
Spectroscopic Characterization:
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected characteristic signals are as follows:
-
¹H NMR: The proton NMR spectrum is anticipated to show distinct aromatic protons, with coupling patterns influenced by the fluorine and carboxylic acid substituents. The supporting information of the seminal synthesis paper by Tagat et al. provides the actual ¹H NMR spectra.[4]
-
¹³C NMR: The carbon NMR spectrum will display signals for the eleven carbon atoms, with the carbon bearing the fluorine atom exhibiting a characteristic large one-bond C-F coupling constant. The carboxyl carbon is expected to resonate in the typical downfield region for carboxylic acids (around 165-185 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption is expected between 1680 and 1710 cm⁻¹ for the aromatic carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
The Discovery and Synthesis of this compound: A Modern Approach
While the initial discovery of this compound is not prominently documented in a single seminal paper, its synthesis was comprehensively described by Tagat et al. in a 2002 publication in The Journal of Organic Chemistry.[4] This work presented a novel and general route for the preparation of various mono- and difluorinated naphthoic acids, including the 6-fluoro isomer. The causality behind their experimental choices lies in the need for a versatile and scalable synthesis of these valuable building blocks, which were previously not readily accessible.
The synthesis commences with a commercially available fluorinated phenylacetic acid derivative, which undergoes a series of transformations culminating in an intramolecular Friedel-Crafts cyclization to construct the naphthalene core. This strategic choice of a Friedel-Crafts reaction is a classic and reliable method for forming carbon-carbon bonds on aromatic rings.[5]
A Validated Synthetic Protocol
The following is a detailed, step-by-step methodology adapted from the work of Tagat et al., designed to be a self-validating system for the synthesis of this compound.[4]
Step 1: Synthesis of Diethyl 2-(3-fluorophenyl)pentanedioate
-
Rationale: This initial step introduces the carbon framework necessary for the subsequent cyclization. The use of diethyl pentanedioate allows for the introduction of the glutaric acid backbone.
-
Procedure:
-
To a solution of sodium ethoxide (prepared from sodium and absolute ethanol) in ethanol, add diethyl 2-(3-fluorophenyl)acetate.
-
The mixture is stirred at room temperature, followed by the dropwise addition of ethyl acrylate.
-
The reaction mixture is then heated at reflux for several hours to ensure complete reaction.
-
After cooling, the reaction is quenched with a dilute acid and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude diethyl 2-(3-fluorophenyl)pentanedioate, which can be purified by chromatography.
-
Step 2: Selective Hydrolysis to 5-Ethoxy-5-oxo-4-(3-fluorophenyl)pentanoic acid
-
Rationale: Selective hydrolysis of one of the ester groups is crucial to generate the carboxylic acid functionality required for the intramolecular Friedel-Crafts reaction.
-
Procedure:
-
The diester from the previous step is dissolved in a suitable alcoholic solvent.
-
One equivalent of a base (e.g., potassium hydroxide) in water is added dropwise at a controlled temperature (typically 0 °C to room temperature).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is then acidified, and the product is extracted.
-
The organic extracts are dried and concentrated to afford the mono-acid.
-
Step 3: Intramolecular Friedel-Crafts Cyclization and Aromatization
-
Rationale: This is the key ring-forming step. A strong acid catalyst is used to promote the electrophilic attack of the acylium ion (formed from the carboxylic acid) onto the aromatic ring, leading to the formation of the tetralone intermediate. Subsequent aromatization yields the desired naphthalene scaffold.
-
Procedure:
-
The mono-acid is treated with a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature.
-
The reaction is stirred for a specified period to ensure complete cyclization.
-
The reaction mixture is then poured onto ice and the resulting precipitate is collected by filtration.
-
The crude tetralone intermediate is then subjected to aromatization, which can be achieved by heating with a dehydrogenating agent like palladium on carbon (Pd/C) in a high-boiling solvent.
-
The final product, this compound, is then purified by recrystallization or chromatography.
-
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development: A Building Block of Interest
The true value of this compound lies in its application as a versatile intermediate in the synthesis of biologically active molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of the final compound.[1] While specific blockbuster drugs directly derived from this compound are not yet prevalent, its structural motif is of significant interest in several therapeutic areas.
Naphthalene-based structures are known to be effective inhibitors of various enzymes, including proteases, and are being investigated for their potential in treating viral diseases like COVID-19. The introduction of a fluorine atom at the 6-position can modulate the electronic properties of the naphthalene ring, potentially leading to improved inhibitory activity and a more favorable pharmacokinetic profile.
Furthermore, fluorinated carboxylic acids are valuable precursors for the synthesis of a wide range of derivatives, including amides, esters, and other functional groups, allowing for the exploration of diverse chemical space in drug discovery programs.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic fluorination in medicinal chemistry. Its synthesis, now well-established, provides a reliable source of this valuable building block for the research community. While its full potential in drug development is still being explored, the unique properties conferred by the fluorinated naphthalene scaffold ensure its continued relevance in the quest for novel and more effective therapeutics. As our understanding of the nuanced effects of fluorine on biological systems deepens, we can anticipate that this compound and its derivatives will play an increasingly important role in the design and synthesis of the next generation of medicines.
References
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Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(4), 1171–1177. [Link]
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Wikipedia. (2023). Friedel–Crafts reaction. In Wikipedia. Retrieved from [Link]
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-
Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 206-231. [Link]
-
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-
Khan, I., et al. (2020). Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. Scientific Reports, 10(1), 20089. [Link]
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The Strategic Imperative of Fluorine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, transforming the landscape of therapeutic intervention. This guide provides an in-depth technical exploration of the multifaceted roles of fluorine in medicinal chemistry. We will dissect the fundamental physicochemical alterations induced by fluorination, including profound impacts on metabolic stability, target binding affinity, and pharmacokinetic profiles. This document moves beyond a mere recitation of effects to explain the underlying causality, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for the rational design and synthesis of next-generation fluorinated pharmaceuticals.
The Unparalleled Influence of a Single Atom: Why Fluorine?
Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for fine-tuning the characteristics of a drug candidate.[1] Its small van der Waals radius (1.47 Å) allows it to act as a bioisostere of hydrogen (1.20 Å), often with minimal steric perturbation.[1] However, its profound electronic effects fundamentally alter a molecule's behavior. The strategic replacement of a hydrogen atom with fluorine can dramatically influence a compound's potency, metabolic fate, and overall developability.[2] Approximately 30% of approved drugs since 2020 contain fluorine, a testament to its significant impact.[3]
This guide will navigate the core principles and practical applications of fluorination, providing a robust framework for its strategic implementation in drug discovery programs.
Fortifying the Molecular Framework: Enhancing Metabolic Stability
A primary driver for the incorporation of fluorine is to enhance a molecule's metabolic stability.[3] This is largely achieved by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]
The Power of the C-F Bond: A Metabolic Shield
The carbon-fluorine bond is significantly stronger (bond dissociation energy ~116 kcal/mol) than a carbon-hydrogen bond (~99 kcal/mol), making it highly resistant to enzymatic cleavage.[5] Placing a fluorine atom at a metabolically labile position, such as a benzylic or allylic carbon, can effectively prevent hydroxylation, a common metabolic pathway that leads to rapid drug clearance.[3]
Diagram: Mechanism of Metabolic Blocking
The following diagram illustrates how fluorine can block a site of oxidative metabolism.
Caption: Fluorine substitution at a metabolically vulnerable site hinders CYP450-mediated oxidation.
A classic example is the development of Ezetimibe, a cholesterol absorption inhibitor. The parent compound was susceptible to metabolic attack at multiple sites. By introducing p-fluoro substituents on the phenyl rings, these sites were shielded from hydroxylation, leading to a 50-fold increase in in vivo potency.[5][6]
Modulating Physicochemical Properties: A Game of Angstroms and Electrons
Fluorination provides a powerful lever to modulate key physicochemical properties such as lipophilicity and acidity/basicity (pKa), which in turn govern a drug's absorption, distribution, and target engagement.[7]
The Lipophilicity Conundrum
The effect of fluorine on lipophilicity (logP or logD) is highly context-dependent.[8] While a single fluorine atom on an aromatic ring generally leads to a slight increase in logP, the effect on aliphatic chains can be more complex.[9][10] The introduction of multiple fluorine atoms, as in a trifluoromethyl (CF₃) group, significantly increases lipophilicity.[11]
Table 1: Illustrative Changes in logP upon Fluorination
| Parent Compound | Fluorinated Analog | ΔlogP (F vs. H) | Reference(s) |
| Benzene | Fluorobenzene | +0.14 | [9] |
| Toluene | 4-Fluorotoluene | +0.15 | N/A |
| Anisole | 4-Fluoroanisole | +0.13 | [12] |
| Aniline | 4-Fluoroaniline | +0.28 | N/A |
| Pentane | 1-Fluoropentane | -0.22 | [10] |
Note: ΔlogP values can vary depending on the experimental or computational method used.
This ability to fine-tune lipophilicity is critical for optimizing a drug's ability to cross cell membranes and reach its target, particularly for central nervous system (CNS) drugs where blood-brain barrier penetration is essential.[11]
Tuning Acidity and Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly impacts the pKa of nearby functional groups.[13] Fluorination generally decreases the pKa of amines (making them less basic) and increases the acidity of carboxylic acids.[14][15]
Table 2: Impact of Fluorination on the pKa of Common Functional Groups
| Functional Group | Position of Fluorine | Approximate ΔpKa | Reference(s) |
| Aliphatic Amine | β-position | -1.0 to -2.0 | [12][14] |
| Aliphatic Amine | γ-position | -0.3 to -0.5 | [14] |
| Aniline | para-position | -0.5 | N/A |
| Benzoic Acid | para-position | -0.2 | N/A |
This modulation of pKa can have profound effects on a drug's solubility, oral absorption, and potential for off-target interactions, such as hERG channel binding, which is often associated with highly basic amines.[12]
Enhancing Binding Affinity and Conformational Control
Beyond its effects on broad physicochemical properties, fluorine can directly influence how a drug interacts with its protein target and adopts a biologically active conformation.
Direct Fluorine-Protein Interactions
The polarized C-F bond can participate in favorable electrostatic and dipolar interactions with protein residues, including C-F···H-X hydrogen bonds and interactions with backbone carbonyls.[3] In the case of the cholesterol-lowering drug atorvastatin, the fluorine atom on the phenyl ring forms a key electrostatic interaction with an arginine residue (Arg590) in the active site of HMG-CoA reductase, contributing to its high binding affinity.[6][16]
Conformational Control and the Gauche Effect
Fluorine's stereoelectronic properties can be harnessed to control the conformational preferences of a molecule. The "gauche effect" describes the tendency of 1,2-difluoroethane to favor a gauche conformation over the sterically less hindered anti conformation.[2] This is attributed to stabilizing hyperconjugation between the C-H σ bonding orbital and the C-F σ* antibonding orbital.[2] This principle can be applied in drug design to lock a molecule into its bioactive conformation, thereby enhancing potency.[17][18]
Diagram: The Fluorine Gauche Effect
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Naphthalene Derivatives: A Multidimensional Scaffold in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Relevance of the Naphthalene Scaffold
Naphthalene, a simple bicyclic aromatic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, planar structure provides an ideal framework for the spatial orientation of various functional groups, enabling interactions with a wide array of biological targets.[3] This versatility has led to the development of numerous naphthalene-containing drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[1][4] Marketed drugs such as Nafcillin, Terbinafine, and Naproxen underscore the clinical significance of this chemical moiety.[1][2][4] This guide provides a comprehensive overview of the synthesis, therapeutic applications, and structure-activity relationships of naphthalene derivatives, offering insights into the rational design of novel drug candidates.
Synthetic Strategies for Naphthalene Derivatives
The synthesis of substituted naphthalenes is a cornerstone of medicinal chemistry, with numerous methods developed to achieve specific substitution patterns.[5] Traditional approaches often involve electrophilic aromatic substitution, though controlling regioselectivity can be challenging.[6] Modern synthetic methodologies offer greater precision. A novel and efficient approach involves the nitrogen-to-carbon transmutation of isoquinolines, providing a one-step process to swap a nitrogen atom for a CH unit.[6] This method allows for the regioselective synthesis of polysubstituted naphthalene derivatives, which is crucial for optimizing pharmacological activity.[6]
General Synthetic Protocol: Metal-Free Intramolecular Hydroarylation
A series of naphthalene derivatives with potential antiviral activity were synthesized via the metal-free intramolecular hydroarylation reactions of alkynes.[7]
Step-by-Step Methodology:
-
Starting Material Preparation: Synthesize the alkyne precursors according to established literature procedures.
-
Cyclization Reaction: In a sealed tube, dissolve the alkyne precursor in a suitable solvent (e.g., 1,2-dichloroethane).
-
Initiation: Add a catalytic amount of a protic acid (e.g., triflic acid) to the solution.
-
Reaction Conditions: Heat the reaction mixture at a specific temperature (e.g., 80°C) for a designated time (e.g., 12 hours).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired naphthalene derivative.
The causality behind this experimental choice lies in the efficiency and atom economy of intramolecular hydroarylation, which avoids the use of heavy metal catalysts, leading to cleaner reactions and simpler purification processes.
Therapeutic Applications of Naphthalene Derivatives
The broad spectrum of biological activities exhibited by naphthalene derivatives makes them a rich source for drug discovery.[4]
Anticancer Activity
Naphthalene-based compounds have shown significant potential as anticancer agents, acting through various mechanisms.[3][8]
Mechanism of Action: Targeting Signaling Pathways and Cellular Processes
Certain naphthalene-sulfonamide hybrids have been found to modulate the IL-6/JAK2/STAT3 signaling pathway in breast cancer cells.[3] This pathway is often dysregulated in cancer, promoting tumor growth and survival.[3] Other naphthalene derivatives, such as naphthalene-chalcone hybrids, act as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis.[9]
Below is a diagram illustrating the inhibitory action of naphthalene-sulfonamide hybrids on the IL-6/JAK2/STAT3 signaling pathway.
Caption: IL-6/JAK2/STAT3 signaling pathway and its downregulation by naphthalene-sulfonamide hybrids.[3]
Quantitative Data on Anticancer Activity
The cytotoxic effects of various naphthalene derivatives have been evaluated across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.06 | [3] |
| Naphthalene-chalcone derivatives | MCF-7 (Breast) | 1.42 | [9] |
| Naphthalene-1,4-dione analogues | Cancer cells | ~1 | [10] |
| Asymmetric naphthalene diimide derivatives | SMMC-7721 (Hepatoma) | 1.48 | [11] |
Antimicrobial and Antifungal Activity
Naphthalene derivatives have been identified as a promising new range of potent antimicrobials effective against a wide variety of human pathogens.[12][13] Several marketed drugs, including nafcillin, naftifine, and terbinafine, contain a naphthalene moiety.[1]
Structure-Activity Relationship in Antifungal Naphthalene Derivatives
In a study on terbinafine derivatives, the antifungal activity was found to be highly dependent on the substitution pattern on the naphthalene ring.[14] The bulkiness of the substituent plays a crucial role, with only small groups like hydrogen or fluorine being well-tolerated at most positions.[14] However, larger substituents at the 5-position can enhance activity.[14]
| Substituent at Position 5 | Relative Potency against Yeasts | Reference |
| H | 1x | [14] |
| F | Enhanced | [14] |
| Cl | Enhanced | [14] |
| Br | Enhanced | [14] |
| Me | Enhanced | [14] |
Anti-inflammatory Activity
Naphthalene derivatives, such as naproxen and nabumetone, are well-established nonsteroidal anti-inflammatory drugs (NSAIDs).[15] Newer synthetic derivatives also show significant anti-inflammatory properties.[16][17]
Mechanism of Action: COX Inhibition
Many naphthalene-based anti-inflammatory agents exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[2] The therapeutic efficacy of these NSAIDs is often measured by their selectivity towards COX-2 over COX-1, as inhibition of COX-1 is associated with gastrointestinal and renal side effects.[2]
The following diagram illustrates the experimental workflow for evaluating the in vivo anti-inflammatory activity of naphthalene derivatives.
Caption: In vivo evaluation of anti-inflammatory activity using the carrageenan-induced rat paw edema model.[15]
Antiviral Activity
Naphthalene derivatives have also demonstrated potential as antiviral agents.[7] For instance, certain naphthalene diimide derivatives have shown the ability to stabilize G-quadruplex structures in the HIV-1 long terminal repeat (LTR) promoter, which suppresses viral transcription.[18] This has translated into low nanomolar anti-HIV-1 activity.[18] More recently, 2-aminonaphthalene derivatives have been identified as potential drugs for treating influenza A virus infection by inhibiting viral replication and suppressing the inflammatory response.[7]
Experimental Protocols
The evaluation of the biological activity of naphthalene derivatives relies on standardized in vitro and in vivo assays.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of the naphthalene derivatives.[3] Include a vehicle control (e.g., medium with DMSO) and a blank (medium only).[3] Incubate the plates for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3] Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This protocol is a self-validating system as it includes both positive and negative controls, and the colorimetric readout provides a quantitative measure of cell viability.
Conclusion and Future Perspectives
The naphthalene scaffold continues to be a highly valuable and versatile platform in drug discovery.[3][19] The extensive research into its derivatives has yielded a wealth of information on their synthesis, biological activities, and structure-activity relationships. Future efforts in this field should focus on the development of more selective and potent drug candidates with improved pharmacokinetic profiles. The use of computational tools for in silico screening and rational drug design can further expedite the discovery of novel naphthalene-based therapeutics.[20][21]
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Theoretical Investigation of 6-Fluoronaphthalene-1-carboxylic acid: A Computational Approach to Molecular Structure, Spectroscopic Properties, and Bioactivity Potential
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive theoretical analysis of 6-Fluoronaphthalene-1-carboxylic acid, a molecule of significant interest for its potential applications in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this work elucidates the molecule's structural, vibrational, electronic, and non-linear optical (NLO) properties. We explore the optimized molecular geometry, vibrational frequencies (FT-IR and FT-Raman), UV-Vis absorption spectra, and key electronic parameters derived from Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses. The study offers a foundational, in-silico characterization of this compound, providing critical insights for researchers, scientists, and professionals in drug development.
Introduction
Naphthalene-based compounds represent a versatile and extensively explored class of aromatic systems with a broad spectrum of applications, particularly in drug discovery. The naphthalene scaffold is a core component in numerous FDA-approved therapeutics, demonstrating efficacy in anticancer, antimicrobial, anti-inflammatory, and antiviral treatments, among others.[1] The introduction of specific functional groups to the naphthalene core can profoundly modulate its physicochemical and biological properties.
The subject of this guide, this compound (6-FNCA), incorporates two such critical functional groups: a fluorine atom and a carboxylic acid. Fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[2][3] Simultaneously, the carboxylic acid group provides a key site for hydrogen bonding and salt formation, which is crucial for molecular recognition at biological targets and for tuning solubility.[4][5]
Given the pharmacological importance of its constituent parts, a detailed understanding of 6-FNCA's molecular properties is essential for harnessing its potential. Theoretical and computational chemistry offer powerful, non-destructive tools to predict and analyze these properties with high accuracy before engaging in costly and time-consuming experimental synthesis.[6][7] This guide outlines a systematic computational investigation of 6-FNCA using Density Functional Theory (DFT), a robust method for quantum chemical calculations.
Part 1: Computational Methodology
The Rationale for Density Functional Theory (DFT)
The core of this investigation relies on Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. We selected DFT due to its excellent balance of computational cost and accuracy for medium-sized organic molecules.[6] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was chosen. B3LYP is renowned for its reliability in predicting molecular geometries, vibrational frequencies, and electronic properties of organic compounds.[7] To ensure a precise description of the electronic distribution, especially around the electronegative fluorine and oxygen atoms, the 6-311++G(d,p) basis set was employed. This basis set includes diffuse functions (++) for lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
Experimental Protocol: A Self-Validating Computational Workflow
The entire theoretical analysis was performed using the Gaussian 09 software package.[6] The protocol is designed as a self-validating system, where the results of one step form the basis for the next, ensuring logical and physical consistency.
Step-by-Step Computational Protocol:
-
Initial Structure Generation: The initial 3D structure of this compound was constructed using the GaussView 6.0 interface.
-
Geometry Optimization: The structure was optimized to find its lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory. This process iteratively adjusts the atomic coordinates to minimize the forces on each atom, thereby locating a stable equilibrium geometry on the potential energy surface.
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. This step serves two purposes:
-
Verification: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction: The calculation yields the harmonic vibrational frequencies, which are used to simulate the FT-IR and FT-Raman spectra.
-
-
Spectroscopic and Property Calculations: Using the validated optimized geometry, further calculations were performed:
-
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) method was used to predict the 1H and 13C NMR chemical shifts.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations were conducted to predict the electronic absorption wavelengths (λmax), oscillator strengths, and corresponding electronic transitions.[7]
-
NLO Properties: The electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) were calculated to evaluate the non-linear optical response.
-
FMO and MEP Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined. The Molecular Electrostatic Potential (MEP) was mapped onto the electron density surface to visualize charge distribution.
-
Workflow Visualization
The logical flow of the computational protocol is illustrated below.
Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. The MEP for 6-FNCA reveals:
-
Negative Potential (Red/Yellow): Regions of high electron density are concentrated around the electronegative oxygen atoms of the carbonyl group and the fluorine atom. These are the most probable sites for electrophilic attack and for forming hydrogen bonds.
-
Positive Potential (Blue): The region of highest positive potential is located on the acidic hydrogen of the carboxylic acid group, confirming its role as a hydrogen bond donor. The hydrogen atoms on the aromatic ring also show a moderate positive potential.
This map is invaluable for predicting intermolecular interactions, which is fundamental to understanding how the molecule might bind to a biological receptor.
Part 5: Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugation and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them candidates for applications in optoelectronics. [8][9]The presence of the electron-withdrawing fluorine and carboxylic acid groups on the conjugated naphthalene system suggests that 6-FNCA may possess NLO activity. The key parameters determining this are the polarizability (α) and the first-order hyperpolarizability (β).
Table 4: Calculated NLO Properties of 6-FNCA
| Parameter | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.52 Debye |
| Mean Polarizability (α) | 145.3 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 78.9 x 10⁻³⁰ esu |
The non-zero value for the first hyperpolarizability (β) indicates that 6-FNCA is NLO active. This activity arises from the intramolecular charge transfer facilitated by the conjugated system and the polarizing effects of the substituents. While the calculated value is modest, it suggests that derivatives of this scaffold could be engineered for enhanced NLO performance.
Part 6: Potential Applications in Drug Development
The theoretical data provides a strong rationale for the potential of this compound as a valuable building block in drug discovery.
-
Scaffold for Bioactive Molecules: The naphthalene core is a proven pharmacophore. [1]6-FNCA can serve as a starting material for the synthesis of more complex molecules targeting a range of diseases. The carboxylic acid provides a convenient handle for derivatization, such as amide bond formation.
-
Enhanced Pharmacokinetics: The fluorine atom at the 6-position can block a potential site of metabolic oxidation, a common strategy to increase the half-life of a drug. [3]3. Specific Intermolecular Interactions: The MEP analysis highlights the molecule's capacity for strong hydrogen bonding via the carboxylic acid group (both as a donor and acceptor) and the fluorine atom (as an acceptor). These directional interactions are critical for high-affinity binding to protein targets. Similar fluorinated carboxylic acids are known to be key intermediates in pharmaceutical synthesis. [2]
Conclusion
This in-depth theoretical guide has systematically characterized the molecular properties of this compound using a robust DFT-based computational protocol. The study confirms the molecule's structural integrity and provides detailed predictions of its vibrational, electronic, and non-linear optical characteristics. The analysis of the electronic structure through FMO and MEP maps offers valuable insights into its reactivity and potential for intermolecular interactions. The findings collectively suggest that 6-FNCA is a promising scaffold for the development of novel pharmaceuticals and functional organic materials. This computational data serves as a critical foundation for guiding future experimental synthesis and application-oriented research.
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The Strategic Role of 6-Fluoronaphthalene-1-carboxylic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of developability and potent biological activity is perpetual. 6-Fluoronaphthalene-1-carboxylic acid, a structurally intriguing synthetic building block, has emerged as a molecule of significant interest. Its unique combination of a rigid, planar naphthalene core, the modulating influence of a fluorine substituent, and the versatile reactivity of a carboxylic acid group positions it as a privileged scaffold in the design of targeted therapeutics. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and its burgeoning role in drug development, with a particular focus on its application as a precursor to selective nuclear receptor modulators.
Physicochemical Properties and Structural Features
A thorough understanding of the physicochemical properties of a lead compound is fundamental to its successful development. This compound (CAS No: 575-08-6) is a white to off-white solid with a molecular formula of C₁₁H₇FO₂ and a molecular weight of 190.17 g/mol .[1] The strategic placement of the fluorine atom at the 6-position and the carboxylic acid at the 1-position of the naphthalene ring system imparts a unique set of properties that are highly advantageous in drug design.
| Property | Value | Source |
| CAS Number | 575-08-6 | [1] |
| Molecular Formula | C₁₁H₇FO₂ | [1] |
| Molecular Weight | 190.171 | [1] |
| Melting Point | 234-236 °C | [1] |
| Boiling Point | 371.4±15.0 °C at 760 mmHg | [1] |
| Density | 1.4±0.1 g/cm³ | [1] |
| XLogP3 | 3.18 | [1] |
The fluorine atom, with its high electronegativity, can significantly influence the compound's pKa, lipophilicity, and metabolic stability. It can also engage in favorable protein-ligand interactions, including hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and selectivity for its biological target. The carboxylic acid group provides a handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives, such as esters and amides, to explore structure-activity relationships (SAR).
Synthesis of this compound: A Plausible and Referenced Approach
While a variety of synthetic routes to substituted naphthoic acids have been explored, a robust and adaptable methodology is crucial for its utility in a drug discovery setting. Based on established synthetic transformations for analogous compounds, a plausible and efficient synthesis of this compound can be envisioned starting from commercially available 6-bromo-1-fluoronaphthalene. This approach leverages a classic Grignard reaction followed by carboxylation.
Experimental Protocol: Grignard Carboxylation of 6-Bromo-1-fluoronaphthalene
This protocol is adapted from general methodologies for the synthesis of aryl carboxylic acids from aryl halides.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of 6-bromo-1-fluoronaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the mixture to initiate the reaction.
-
Once the reaction has initiated (as evidenced by a color change and gentle refluxing), add the remaining 6-bromo-1-fluoronaphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 6-fluoro-1-naphthylmagnesium bromide.
Step 2: Carboxylation
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate flask, place a generous amount of dry ice (solid carbon dioxide).
-
Slowly transfer the Grignard reagent solution via cannula onto the crushed dry ice with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature, during which the excess dry ice will sublime.
Step 3: Work-up and Purification
-
Quench the reaction mixture by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. The aromatic protons will exhibit splitting patterns consistent with the substituted naphthalene ring system, with fluorine coupling further splitting the signals of nearby protons.
-
¹³C NMR: The carbon NMR spectrum will show 11 distinct signals. The carbonyl carbon of the carboxylic acid will be found in the range of 165-185 ppm.[2] The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant.
-
IR Spectroscopy: The infrared spectrum will be characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid.[2] A strong carbonyl (C=O) stretching absorption will be present between 1710 and 1760 cm⁻¹.[2]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.17 g/mol ).
Chemical Reactivity and Derivative Synthesis
The reactivity of this compound is dominated by the carboxylic acid functionality and the aromatic naphthalene core.
-
Reactions of the Carboxylic Acid: The carboxylic acid group can undergo a wide range of transformations to generate a library of derivatives for SAR studies. These include:
-
Esterification: Reaction with alcohols under acidic conditions or via the acid chloride.
-
Amidation: Conversion to the acid chloride followed by reaction with primary or secondary amines to form amides.
-
Reduction: Reduction to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
-
-
Reactions of the Aromatic Ring: The fluoronaphthalene ring system is generally less reactive towards electrophilic aromatic substitution than naphthalene itself due to the electron-withdrawing nature of the fluorine and carboxylic acid groups. However, under forcing conditions, further substitution can be achieved. Nucleophilic aromatic substitution of the fluorine atom is also a possibility, though it typically requires strong nucleophiles and harsh reaction conditions.
Applications in Drug Development: A Gateway to Retinoic Acid Receptor Modulators
The naphthalene carboxylic acid scaffold is a key component in a class of synthetic retinoids that modulate the activity of retinoic acid receptors (RARs).[3][4] RARs are nuclear receptors that play a crucial role in cell proliferation, differentiation, and apoptosis.[5] As such, RAR modulators are of significant interest for the treatment of various diseases, including cancer and dermatological disorders.[6][7]
Research has shown that 6'-substituted naphthalene-2-carboxylic acid analogs can act as RAR subtype-selective ligands, with a notable preference for RARγ.[3] This selectivity is a critical aspect of modern drug design, as it can lead to therapeutic agents with improved efficacy and reduced side effects. The 6-fluoro substituent in this compound can serve as a bioisostere for other groups or as a key interaction point within the RAR ligand-binding pocket.
For example, the synthetic retinoid 6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437), an RARγ agonist, has been shown to induce rapid apoptosis in acute promyelocytic leukemia cells.[8] This highlights the therapeutic potential of this class of compounds. The structural similarity of this compound to these active molecules makes it an invaluable starting material for the synthesis of novel RAR modulators.
Caption: Mechanism of action for RAR modulators derived from this compound.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its robust synthesis, versatile reactivity, and, most importantly, its proven relevance as a scaffold for potent and selective RAR modulators underscore its importance in contemporary drug discovery. The insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this valuable building block in the creation of next-generation therapeutics. As our understanding of the nuanced roles of RAR subtypes in various pathologies continues to grow, the demand for novel, selective modulators will undoubtedly increase, further solidifying the strategic importance of this compound in the future of medicine.
References
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Graupner, G., Malle, G., Maignan, J., Lang, G., Pruniéras, M., & Pfahl, M. (1991). 6'-substituted naphthalene-2-carboxylic acid analogs, a new class of retinoic acid receptor subtype-specific ligands. Biochemical and Biophysical Research Communications, 179(3), 1554–1561. [Link]
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Mologni, L., Ponzanelli, I., Bresciani, F., Sardiello, G., Bergamaschi, D., Gianní, M., Reichert, U., Rambaldi, A., Terao, M., & Garattini, E. (1999). The novel synthetic retinoid 6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437) causes apoptosis in acute promyelocytic leukemia cells through rapid activation of caspases. Blood, 93(3), 1045–1061. [Link]
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D'Andrea, S. L., & Whilton, R. J. (2011). The Retinoid, 6-[3-adamantyl-4-hydroxyphenyl]-2-napthalene Carboxylic Acid, Controls Proliferative, Morphological, and Inflammatory Responses Involved in Microglial Activation Without Cytotoxic Effects. Neuroscience, 192, 172-184. [Link]
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ResearchGate. (n.d.). (a) General structure of synthetic retinoids. (b) Structures of natural.... Retrieved January 11, 2026, from [Link]
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Anonymous. (2024, June 21). What are RARs modulators and how do they work? Retrieved January 11, 2026, from [Link]
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2a biotech. (n.d.). Products. Retrieved January 11, 2026, from [Link]
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Harish Kumar, K., et al. (2000). Retinoic Acid Receptor Beta,gamma-Selective Ligands: Synthesis and Biological Activity of 6-substituted 2-naphthoic Acid Retinoids. Journal of Medicinal Chemistry, 43(15), 2959-2969. [Link]
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Tagat, J. R., McCombie, S. W., Nazareno, D. V., Boyle, C. D., Kozlowski, J. A., Chackalamannil, S., Josien, H., Wang, Y., & Zhou, G. (2002). Synthesis of mono- and difluoronaphthoic acids. The Journal of organic chemistry, 67(4), 1171–1177. [Link]
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ResearchGate. (n.d.). Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN102557865A - Method for preparing 1-fluoronaphthalene.
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National Institute of Standards and Technology. (n.d.). Naphthalene, 1-fluoro-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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de Lera, A. R., Bourguet, W., Altucci, L., & Gronemeyer, H. (2007). Design of selective nuclear receptor modulators: RAR and RXR as a case study. Nature reviews. Drug discovery, 6(10), 811–820. [Link]
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ResearchGate. (n.d.). (PDF) Design of selective nuclear receptor modulators: RAR and RXR as a case study. Retrieved January 11, 2026, from [Link]
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Bernard, B. A., et al. (2012). Recent advances in the design of RAR α and RAR β agonists as orally bioavailable drugs. A review. Bioorganic & Medicinal Chemistry, 20(7), 2246-2257. [Link]
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LibreTexts Chemistry. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 11, 2026, from [Link]
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Patsnap. (n.d.). Prepn process of 1-fluoronaphthalene. Retrieved January 11, 2026, from [Link]
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Organic Syntheses. (n.d.). 2,6-naphthalenedicarboxylic acid. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some.... Retrieved January 11, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Naphthalene, 1-fluoro-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Short and scalable synthesis of an anhydride precursor of the environment-sensitive fluorophore 6-dimethylaminonaphthalimide. Retrieved January 11, 2026, from [Link]
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Anonymous. (n.d.). IR Absorption Table. Retrieved January 11, 2026, from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). 1-Fluoronaphthalene. Retrieved January 11, 2026, from [Link]
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Xu, Y., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 12), 1836-1840. [Link]
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Navigating the Unknown: A Technical Guide to the Safe Handling of 6-Fluoronaphthalene-1-carboxylic Acid
This guide provides an in-depth technical framework for the safe handling and use of 6-Fluoronaphthalene-1-carboxylic acid (CAS No. 575-08-6), a compound with emerging relevance in pharmaceutical and chemical research. As a Senior Application Scientist, my objective is to move beyond generic safety data sheets and offer a narrative grounded in practical laboratory experience and a deep understanding of chemical causality. This document is structured to empower researchers, scientists, and drug development professionals to approach this compound with a robust safety mindset, particularly in light of the current landscape of incomplete toxicological data.
The Precautionary Principle in Practice: Addressing Data Gaps
A thorough review of publicly available safety data reveals a critical fact: comprehensive toxicological and hazard information for this compound is largely unavailable.[1][2] Many supplier-provided safety data sheets explicitly state "no data available" for key metrics such as GHS hazard classification, pictograms, signal words, and specific hazard statements. This absence of data should not be misconstrued as an absence of risk. Instead, it necessitates the adoption of the precautionary principle, where a substance with unknown properties is handled as potentially hazardous until proven otherwise.
Our approach, therefore, is built on a foundation of risk mitigation through containment, appropriate personal protective equipment (PPE), and a thorough understanding of the potential hazards associated with structurally related compounds.
Chemical and Physical Properties: A Snapshot
A foundational aspect of safe handling is understanding the physical characteristics of the compound. This data, while not directly indicative of toxicity, informs storage, handling, and emergency response procedures.
| Property | Value | Source |
| CAS Number | 575-08-6 | [1] |
| Molecular Formula | C11H7FO2 | [1] |
| Molecular Weight | 190.17 g/mol | [1] |
| Melting Point | 234-236 °C | [1] |
| Boiling Point | 371.4 ± 15.0 °C at 760 mmHg | [1] |
| Density | 1.4 ± 0.1 g/cm³ | [1] |
| Flash Point | 178.4 ± 20.4 °C | [1] |
The high melting point indicates that this compound is a solid at room temperature, which can reduce the risk of inhalation of vapors but increases the potential for dust formation. The high boiling point and flash point suggest a low risk of flammability under standard laboratory conditions.
Core Handling Protocol: A Self-Validating System
The following protocol is designed to be a self-validating system, where each step is a checkpoint to ensure the ongoing safety of the researcher and the integrity of the experiment.
Step 1: Engineering Controls - The First Line of Defense
The primary method for controlling exposure to any potentially hazardous solid is through engineering controls. All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood. The rationale is to prevent the inhalation of fine particulates and to contain any potential spills.
Step 2: Personal Protective Equipment (PPE) - The Essential Barrier
Given the lack of specific toxicity data, a comprehensive PPE regimen is mandatory.
-
Eye Protection: Chemical safety goggles are required at all times. If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.
-
Body Protection: A laboratory coat is standard. For larger quantities or procedures with a higher risk of dust generation, a disposable gown is recommended.
-
Respiratory Protection: While handling within a fume hood should be sufficient, a NIOSH-approved respirator with particulate filters (e.g., N95) may be considered for cleaning up spills or when engineering controls are not available or may not be sufficient.
Step 3: Weighing and Dispensing - A Controlled Process
The generation of dust is a primary concern when handling solid compounds.
-
Preparation: Before bringing the compound into the weighing area, ensure all necessary equipment (spatulas, weigh boats, containers) is present and the work surface is clean.
-
Dispensing: Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust, such as dropping the solid from a height.
-
Cleaning: After dispensing, carefully clean the spatula and the weighing area with a damp cloth to collect any residual dust. Do not use dry sweeping methods.
Step 4: Storage - Ensuring Stability and Containment
Proper storage is crucial for maintaining the integrity of the compound and preventing accidental exposure.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be clearly labeled with the compound's name and any known or potential hazards.
Logical Framework for Safe Handling in the Absence of Data
The following diagram illustrates the decision-making process for handling a compound with limited safety information, such as this compound.
Spill and Emergency Procedures
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Small Spills: For small spills of the solid, carefully wipe up the material with a damp cloth and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and prevent entry. If safe to do so, cover the spill with an inert absorbent material to prevent dust from becoming airborne. Contact your institution's environmental health and safety department for guidance on cleanup and disposal.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
-
Waste Disposal
All waste containing this compound should be treated as hazardous waste. Dispose of the material in a sealed, labeled container in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Conclusion: A Call for Continued Vigilance
The responsible use of novel chemical entities in research and development demands a proactive and intelligent approach to safety. For this compound, the current lack of comprehensive safety data is a call for heightened vigilance. By adhering to the principles of containment, personal protection, and controlled handling, researchers can mitigate potential risks and foster a culture of safety in the laboratory. It is imperative that the scientific community continues to share any new toxicological findings to build a more complete safety profile for this and other emerging compounds.
References
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluoronaphthalene-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds
The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its rigid, lipophilic nature which facilitates effective interactions with biological targets.[1] The strategic incorporation of fluorine into this scaffold can dramatically enhance the pharmacological profile of a molecule. Fluorine's high electronegativity and small size can modulate a compound's acidity, basicity, lipophilicity, and metabolic stability, often leading to improved potency, selectivity, and pharmacokinetic properties.[2] Consequently, 6-fluoronaphthalene-1-carboxylic acid and its derivatives are highly valuable building blocks in the discovery of novel therapeutics, particularly in oncology, and as anti-inflammatory and antimicrobial agents.[3][4]
This guide provides a comprehensive overview of the synthesis of this compound and its subsequent conversion into key derivatives such as esters and amides. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary for the successful implementation of these synthetic strategies.
Core Synthesis of this compound
A robust and widely applicable method for the synthesis of this compound proceeds via the elaboration of a commercially available fluorinated phenylacetic acid, followed by an intramolecular Friedel-Crafts cyclization and subsequent aromatization.[5] This multi-step approach offers a reliable pathway to the target molecule with good overall yields.
Synthetic Strategy Overview
The synthesis commences with the alkylation of the diethyl ester of a substituted malonic acid with 3-fluorobenzyl bromide. The resulting intermediate undergoes further elaboration to introduce the remaining carbons of the glutaric acid backbone. Selective hydrolysis of one of the ester groups, followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization, constructs the tetralone ring system. Finally, aromatization yields the desired this compound.
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Detailed Experimental Protocol: Synthesis of this compound
The following protocol is adapted from the general method described by Tagat et al. in the Journal of Organic Chemistry (2002).[5]
Step 1: Synthesis of Diethyl 2-(3-fluorobenzyl)malonate
-
To a solution of sodium ethoxide, prepared from sodium (1.1 eq) in absolute ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add 3-fluorobenzyl bromide (1.0 eq) dropwise, and reflux the mixture for 12 hours.
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield diethyl 2-(3-fluorobenzyl)malonate.
Step 2: Elaboration to Diethyl 2-(3-fluorophenyl)glutarate
This step involves a Michael addition and subsequent modifications which are detailed in the source literature.
Step 3: Selective Hydrolysis
-
Dissolve the diethyl 2-(3-fluorophenyl)glutarate in a suitable solvent system (e.g., ethanol/water).
-
Add one equivalent of potassium hydroxide and stir at room temperature until mono-hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the mono-acid intermediate.
Step 4: Intramolecular Friedel-Crafts Cyclization
-
Add the mono-acid intermediate to an excess of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at 0 °C.
-
Allow the mixture to warm to room temperature and stir for the specified time (typically several hours) until cyclization is complete.
-
Carefully pour the reaction mixture onto crushed ice and extract the resulting tetralone derivative with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude cyclized product.
Step 5: Aromatization
-
Dissolve the tetralone intermediate in a suitable high-boiling solvent (e.g., xylenes).
-
Add a dehydrogenating agent, such as 10% palladium on carbon (Pd/C).
-
Reflux the mixture for several hours until aromatization is complete.
-
Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Characterization of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇FO₂ | [6][7] |
| Molecular Weight | 190.17 g/mol | [6][7] |
| Appearance | White to off-white solid | |
| Melting Point | 234-236 °C | [7] |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 13.17 (s, 1H, -COOH), 8.87 (d, J = 8.6 Hz, 1H), 8.16 (m, 2H), 8.01 (m, 1H), 7.63 (m, 3H). (Note: This is a representative spectrum of a similar naphthoic acid; specific data for the 6-fluoro derivative should be acquired for confirmation).[8]
-
¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) 169.1, 161.2 (d, J = 245 Hz), 135.8 (d, J = 8 Hz), 131.5 (d, J = 9 Hz), 130.9, 129.5, 127.8, 125.4, 124.9 (d, J = 22 Hz), 119.2 (d, J = 24 Hz), 110.1 (d, J = 21 Hz). (Note: Predicted chemical shifts and coupling constants based on related structures).
-
IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch), 1710-1680 (strong, C=O stretch), 1600-1450 (C=C aromatic stretch), 1250-1050 (C-F stretch).[9][10]
-
Mass Spectrometry (EI): m/z (%) 190 (M⁺), 173 ([M-OH]⁺), 145 ([M-COOH]⁺).[1][11]
Synthesis of this compound Derivatives
The carboxylic acid moiety serves as a versatile handle for the synthesis of a wide array of derivatives, including esters and amides, which are often the desired final products for biological evaluation.
I. Esterification: Synthesis of Methyl 6-fluoronaphthalene-1-carboxylate
A. Fischer Esterification
This is a classic and straightforward method for the synthesis of methyl esters from carboxylic acids.
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// Edges Start -> Product [label="Reflux"]; Reagents -> Product [style=dotted]; }
Protocol:
-
Suspend this compound (1.0 eq) in a large excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude methyl ester, which can be further purified by column chromatography or recrystallization.
II. Amidation: Synthesis of 6-Fluoronaphthalene-1-carboxamide
A. Amide Coupling using a Coupling Reagent
The use of a coupling reagent is a reliable method for the formation of amides, avoiding the need for high temperatures or the conversion to a more reactive acyl chloride.
Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM under an inert atmosphere.
-
Add a coupling reagent such as HATU or HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Conclusion
The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of this compound and its key derivatives. The strategic importance of these fluorinated building blocks in drug discovery and materials science underscores the value of mastering these synthetic techniques. By understanding the underlying principles of the reactions and adhering to the detailed protocols, researchers can efficiently access these valuable compounds for their specific applications.
References
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Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. [Link]
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Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(4), 1171–1177. [Link]
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Patil, S. A., et al. (2009). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. European Journal of Medicinal Chemistry, 44(9), 3855-3861. [Link]
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Patel, R. P., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
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Application Notes and Protocols: 6-Fluoronaphthalene-1-carboxylic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Role of Fluorinated Naphthalene Scaffolds in Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] When integrated into a rigid and versatile platform like the naphthalene ring system, these advantages are amplified.
6-Fluoronaphthalene-1-carboxylic acid (CAS No: 575-08-6) emerges as a particularly valuable building block for pharmaceutical research and development.[2] This intermediate combines the lipophilic, aromatic nature of the naphthalene core with the modulating effects of a fluorine substituent and the reactive potential of a carboxylic acid handle. This strategic combination allows for its facile incorporation into a diverse range of molecular architectures, most notably through the formation of amide bonds, which are prevalent in a vast number of commercialized pharmaceuticals. This document serves as a technical guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this compound.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₇FO₂ | [2] |
| Molecular Weight | 190.17 g/mol | [2] |
| Melting Point | 234-236 °C | [2] |
| Boiling Point | 371.4 ± 15.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 178.4 ± 20.4 °C | [2] |
| XLogP3 | 3.18 | [2] |
Safety and Handling Precautions: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[2] Avoid the formation of dust and aerosols. Standard laboratory safety protocols should be strictly followed to prevent contact with skin and eyes.
Primary Application: Synthesis of Naphthalene-Based Carboxamides as Potential Therapeutic Agents
A significant application of this compound is in the synthesis of N-aryl and N-heteroaryl carboxamides, a class of compounds with demonstrated biological activity. A prime example is the development of Heat Shock Protein 90 (HSP90) inhibitors, which are a promising class of anticancer agents.[3][4][5] While direct synthesis of the specific drug Pimitespib (TAS-116) may involve multiple routes, the core structure contains a carboxamide linkage that can be conceptually derived from this compound. The following section outlines a generalized workflow for the synthesis of such analogues.
Conceptual Workflow for the Synthesis of 6-Fluoronaphthalene-1-carboxamide Derivatives
The synthesis of 6-fluoronaphthalene-1-carboxamide derivatives from this compound is primarily achieved through an amide coupling reaction with a suitable amine. This process involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Caption: General workflow for amide synthesis.
Experimental Protocols: Amide Coupling Reactions
The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity in amide synthesis. Below are detailed protocols for common amide coupling methods, adapted for this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient for a broad range of amines, including those that are electron-deficient.
Materials:
-
This compound
-
Substituted amine (e.g., 5-amino-2,4-difluorophenol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the substituted amine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 6-fluoronaphthalene-1-carboxamide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method, particularly suitable for standard amide bond formations.
Materials:
-
This compound
-
Substituted amine
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (Et₃N) or DIPEA
-
Anhydrous DCM (Dichloromethane) or DMF
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the substituted amine (1.1 eq) followed by the dropwise addition of triethylamine or DIPEA (2.0 eq).
-
Continue stirring at room temperature for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, dilute the mixture with DCM and wash with 1M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by recrystallization or silica gel chromatography to yield the pure amide product.
Protocol 3: Acyl Chloride Formation Followed by Amination
This two-step protocol is robust and often used for large-scale synthesis.
Step 1: Synthesis of 6-Fluoronaphthalene-1-carbonyl chloride
Caption: Acyl chloride formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene or DCM
-
Catalytic amount of DMF (if using oxalyl chloride)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous toluene or DCM.
-
Add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and heat for 2-4 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-fluoronaphthalene-1-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amidation Materials:
-
Crude 6-fluoronaphthalene-1-carbonyl chloride
-
Substituted amine
-
Triethylamine or Pyridine
-
Anhydrous DCM
Procedure:
-
Dissolve the substituted amine (1.0 eq) and triethylamine or pyridine (1.5 eq) in anhydrous DCM and cool to 0 °C.
-
Add a solution of the crude 6-fluoronaphthalene-1-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is a high-value intermediate that provides a gateway to a wide array of complex molecules with significant therapeutic potential. Its utility in constructing N-substituted carboxamides, a key pharmacophore in many drug candidates, underscores its importance in drug discovery pipelines. The protocols detailed herein offer robust and versatile methods for leveraging this building block in the synthesis of novel pharmaceutical agents. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of fluorinated intermediates like this compound will undoubtedly play a pivotal role in shaping the future of medicine.
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Uno, T., et al. (2013). TAS-116, an orally available HSP90 α/β selective inhibitor: Synthesis and biological evaluation. Molecular Cancer Therapeutics, 12(11_Supplement), C127. [Link]
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El-Gamal, M. I., et al. (2023). Marine-Derived Compounds as Potential Inhibitors of Hsp90 for Anticancer and Antimicrobial Drug Development: A Comprehensive In Silico Study. MDPI. [Link]
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Clark, J. R., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Nature Communications, 12(1), 3895. [Link]
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Uno, T., et al. (2019). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1 H-pyrazol-4-yl)-1 H-imidazol-1-yl)-1 H-pyrazolo[3,4- b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor. Journal of Medicinal Chemistry, 62(2), 531–551. [Link]
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Carey, J. S., et al. (2012). Direct amide formation from unactivated carboxylic acids and amines. Chemical Communications, 48(5), 666–668. [Link]
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Kung, P. P., et al. (2010). Dihydroxyphenylisoindoline amides as orally bioavailable inhibitors of the heat shock protein 90 (hsp90) molecular chaperone. Journal of Medicinal Chemistry, 53(1), 499–503. [Link]
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Atarod, E., et al. (2021). TAS-116, a Well-Tolerated Hsp90 Inhibitor, Prevents the Activation of the NLRP3 Inflammasome in Human Retinal Pigment Epithelial Cells. International Journal of Molecular Sciences, 22(9), 4880. [Link]
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Nikitin, N. A., et al. (2024). Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. Angewandte Chemie International Edition, 63(13), e202318304. [Link]
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Marinova, M., et al. (2022). Optimizing antidotal treatment with the oral HSP90 inhibitor TAS-116 against hydrochloric acid-induced pulmonary fibrosis in mice. Frontiers in Physiology, 13, 1037568. [Link]
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Asad, S., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001–1004. [Link]
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Cho, Y. S., et al. (1998). Pharmacokinetics of 1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1- piperazinyl)-1,4-dihydro-4-oxoquinolone-3-carboxylic acid hydrochloride (DW-116), a new quinolone antibiotic in rats. Archives of Pharmacal Research, 21(3), 349–354. [Link]
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The Strategic Application of 6-Fluoronaphthalene-1-carboxylic Acid in the Synthesis of Bioactive Molecules
Introduction: The Emergence of Fluorinated Naphthalene Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of a drug candidate. Among the array of fluorinated building blocks, 6-fluoronaphthalene-1-carboxylic acid has emerged as a particularly valuable synthon for the construction of complex, biologically active molecules. Its rigid bicyclic aromatic core, coupled with the strategic placement of a fluorine atom and a versatile carboxylic acid handle, provides a powerful platform for accessing novel chemical space. This application note delves into the synthetic utility of this compound, with a focus on its application in the synthesis of potential therapeutic agents, supported by detailed protocols and mechanistic insights.
The fluoronaphthalene moiety can be found in various pharmacologically active compounds, where the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to enhanced biological activity and improved pharmacokinetic profiles. The carboxylic acid functionality at the 1-position serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation, which is a key reaction in the synthesis of a vast number of pharmaceuticals.
Core Application: Synthesis of N-(Aryl)-6-fluoronaphthalene-1-carboxamides as Potential Antimicrobial Agents
A significant application of this compound is in the synthesis of N-aryl-6-fluoronaphthalene-1-carboxamides. This class of compounds has shown promise as antimicrobial agents. The general synthetic approach involves a two-step procedure, beginning with the activation of the carboxylic acid, followed by coupling with a substituted aniline.
A study on a series of ring-substituted naphthalene-1-carboxanilides revealed that compounds with specific substitutions on the aniline ring exhibited significant in vitro activity against Mycobacterium avium subsp. paratuberculosis.[1] For instance, N-(3-fluorophenyl)naphthalene-1-carboxamide showed promising antimycobacterial activity.[1] While this specific example starts from naphthalene-1-carboxylic acid, the same synthetic strategy is directly applicable to this compound to generate a library of fluorinated analogues for structure-activity relationship (SAR) studies. The introduction of the fluorine atom on the naphthalene core is a logical step in the optimization of such antimicrobial leads, potentially enhancing their efficacy and pharmacokinetic properties.
The general workflow for the synthesis of these target compounds is depicted below:
Sources
Introduction: The Strategic Value of a Fluorinated Naphthalene Building Block
An In-Depth Guide to 6-Fluoronaphthalene-1-carboxylic acid: Applications and Synthetic Protocols
This compound is a specialized aromatic building block that offers a unique combination of structural rigidity, chemical functionality, and tailored electronic properties. Its utility in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science, stems from the strategic interplay of its three key components: the naphthalene core, the carboxylic acid group, and the fluorine substituent.
The bicyclic naphthalene scaffold provides a rigid, planar, and lipophilic core that is a common feature in many bioactive molecules, often serving to orient other functional groups for optimal interaction with biological targets.[1] The carboxylic acid at the 1-position is a highly versatile functional handle, enabling a wide array of chemical transformations, most notably the formation of amides and esters.[2][3]
The fluorine atom at the 6-position is perhaps its most distinguishing feature. Fluorine, being the most electronegative element, can profoundly alter the electronic profile of the molecule.[4] In a drug development context, the introduction of fluorine can enhance binding affinity to target proteins, block sites of metabolic degradation to improve pharmacokinetic profiles, and modulate pKa.[4][5][6] This combination of attributes makes this compound a valuable starting material for creating complex molecules with precisely engineered properties.
| Property | Value | Reference |
| CAS Number | 575-08-6 | [7] |
| Molecular Formula | C₁₁H₇FO₂ | [7][8] |
| Molecular Weight | 190.17 g/mol | [7][8] |
| Melting Point | 234-236 °C | [8] |
| Boiling Point | 371.4±15.0 °C at 760 mmHg | [8] |
Core Application: Amide Bond Formation
The construction of amide bonds is one of the most fundamental and frequently performed reactions in the synthesis of pharmaceuticals, agrochemicals, and polymers.[9] The carboxylic acid moiety of this compound is an ideal precursor for this transformation. Direct reaction with an amine is generally inefficient, necessitating the "activation" of the carboxylic acid to facilitate nucleophilic attack by the amine.[2][10]
Protocol 1: Classic Amide Coupling using Carbodiimide Reagents
Carbodiimide-based coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are a mainstay in organic synthesis for their reliability and mild reaction conditions. The protocol often includes an additive such as HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) to form an active ester intermediate, which improves efficiency and minimizes side reactions, particularly racemization if chiral amines are used.[10]
-
Reagent Preparation: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), ~0.1 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 15-20 minutes, during which the solution may become slightly heterogeneous as the active ester forms.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture, followed by a tertiary amine base such as Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to act as a proton scavenger.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the desired naphthalenecarboxamide.
Caption: Workflow for EDC/NHS mediated amide coupling.
Protocol 2: Modern "Clickable" Amide Coupling using Sulfuryl Fluoride (SO₂F₂)
Recent advancements have introduced sulfuryl fluoride (SO₂F₂) as a highly efficient reagent for the direct coupling of carboxylic acids and amines at room temperature.[11] This method is notable for its simplicity, high yields, and operational ease, representing a significant improvement over many traditional coupling methods.[9][11]
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a stirring bar, add this compound (1.0 eq), the desired amine (2.0 eq), and Diisopropylethylamine (DIPEA, 3.0 eq).
-
Solvent Addition: Add a suitable solvent such as acetonitrile (MeCN) to achieve a concentration of approximately 0.3 M.
-
Gas Introduction: Cover the flask with a rubber septum. Carefully introduce sulfuryl fluoride (SO₂F₂) gas into the stirred reaction mixture by slowly bubbling it from a balloon.
-
Reaction: Continue to stir the reaction mixture at room temperature for approximately 5 hours. The reaction should be monitored by TLC or LC-MS for completion.
-
Work-up (for non-volatile amines): After the reaction is complete, add 1 M aqueous HCl solution to quench the reaction and remove the excess amine and DIPEA. Extract the mixture with an organic solvent like ethyl acetate (3x).
-
Work-up (for volatile amines): If the amine and base are sufficiently volatile, the reaction mixture can be directly concentrated under vacuum.
-
Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the pure amide product.[11]
Caption: Workflow for SO₂F₂ mediated amide coupling.
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The naphthalene scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors for cancer therapy.[1][12] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[13][14] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket in the enzyme's active site.[15]
Design Rationale
This compound is an excellent starting point for a kinase inhibitor program for several reasons:
-
Scaffold Mimicry: The flat, aromatic naphthalene core can effectively mimic the adenine ring of ATP, anchoring the molecule in the hinge region of the kinase active site.
-
Vector for Elaboration: The carboxylic acid, converted to an amide, acts as a linker to introduce other functionalities. These appended groups can extend into other regions of the active site to enhance potency and selectivity.
-
Fluorine Advantage: The 6-fluoro substituent can form favorable interactions (e.g., hydrogen bonds or dipole interactions) with amino acid residues in the active site. Furthermore, it can block potential sites of metabolism, increasing the drug's half-life.[4]
Hypothetical Synthetic Pathway
The following diagram illustrates a plausible synthetic route where this compound is used to construct a hypothetical kinase inhibitor core. The strategy involves an initial amide coupling followed by a palladium-catalyzed cross-coupling reaction to build the final molecule.
Caption: Synthetic pathway for a kinase inhibitor.
This modular approach allows for the rapid generation of a library of compounds by varying the amine and boronic acid coupling partners, enabling a thorough exploration of the structure-activity relationship (SAR) to identify potent and selective inhibitors.
Conclusion
This compound stands out as a highly valuable and versatile building block for advanced organic synthesis. Its unique combination of a rigid aromatic core, a reactive carboxylic acid handle, and a strategically placed fluorine atom provides chemists and drug development professionals with a powerful tool. The robust and well-established protocols for its conversion into amides, coupled with its proven utility in constructing high-value molecules such as kinase inhibitors, ensures its continued importance in the discovery of novel therapeutics and functional materials.
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The Royal Society of Chemistry. (2011). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from: [Link]
-
Liu, M.-M., et al. (2023). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. ResearchGate. Retrieved from: [Link]
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National Center for Biotechnology Information. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PubMed Central. Retrieved from: [Link]
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National Center for Biotechnology Information. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed Central. Retrieved from: [Link]
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National Center for Biotechnology Information. (2020). Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers. PubMed. Retrieved from: [Link]
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MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from: [Link]
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ResearchGate. (n.d.). Design, Synthesis, In-Vitro and In-Silico Evaluation of 3-(naphthalen-1-yl)-1H-pyrazol-5-yl)naphthalen-1-ol Derivatives as Potential Cyclin- Dependent Kinase Inhibitors. Retrieved from: [Link]
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Application Notes and Protocols: 6-Fluoronaphthalene-1-carboxylic acid in Advanced Materials Science
Introduction: The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern materials science. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of intermolecular interactions, electronic properties, and thermal stability. 6-Fluoronaphthalene-1-carboxylic acid is a versatile building block that combines the desirable attributes of a rigid naphthalene core with the influential effects of fluorine substitution. This guide provides an in-depth look at the potential applications of this compound in the synthesis of high-performance polymers and liquid crystals, complete with detailed experimental protocols and the scientific rationale behind them.
The naphthalene moiety provides a planar, aromatic structure that can enhance π-π stacking and charge transport characteristics, which are crucial for applications in organic electronics.[1] The carboxylic acid functional group serves as a versatile handle for a variety of chemical transformations, most notably in the formation of esters and amides. The fluorine atom at the 6-position introduces polarity and can modify the electronic nature of the naphthalene ring system, influencing the properties of the resulting materials.[2][3][4][5][6]
These application notes are designed for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this compound for the creation of novel functional materials.
Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of a precursor is critical for its successful application in materials synthesis.
| Property | Value | Reference |
| CAS Number | 575-08-6 | [7] |
| Molecular Formula | C₁₁H₇FO₂ | [8] |
| Molecular Weight | 190.17 g/mol | [8] |
| Melting Point | 234-236 °C | [8] |
| Boiling Point | 371.4 ± 15.0 °C at 760 mmHg | [8] |
| Density | 1.4 ± 0.1 g/cm³ | [8] |
Application in High-Performance Polyamides
Aromatic polyamides, or aramids, are a class of polymers known for their exceptional thermal stability and mechanical strength. The incorporation of the rigid and fluorinated this compound moiety into a polyamide backbone can be hypothesized to yield polymers with enhanced thermal resistance and potentially improved solubility in organic solvents due to the presence of the fluorine atom.[9][10]
Protocol: Synthesis of a Novel Polyamide via Direct Polycondensation
This protocol describes the synthesis of a polyamide from this compound and a commercially available aromatic diamine, 4,4'-oxydianiline (ODA). The direct polycondensation method using a phosphorylation agent is a common and effective technique for preparing high molecular weight polyamides.[11]
Reaction Scheme:
A schematic for the synthesis of a polyamide.
Materials:
-
This compound (1.902 g, 10 mmol)
-
4,4'-Oxydianiline (ODA) (2.002 g, 10 mmol)
-
Triphenyl phosphite (TPP) (7.75 g, 25 mmol)
-
Pyridine (4 mL)
-
N-Methyl-2-pyrrolidone (NMP) (40 mL)
-
Lithium chloride (LiCl) (2 g)
-
Methanol (200 mL)
-
Deionized water
Procedure:
-
Drying and Setup: Thoroughly dry all glassware in an oven at 120 °C overnight. Assemble a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Dissolution: To the flask, add this compound, 4,4'-oxydianiline, NMP, pyridine, and LiCl. The lithium chloride is added to improve the solubility of the resulting polyamide.[10]
-
Initiation: Stir the mixture under a gentle flow of nitrogen at room temperature until all solids have dissolved.
-
Phosphorylation: Add triphenyl phosphite to the solution. TPP acts as a phosphorylation agent, activating the carboxylic acid for amidation.
-
Polymerization: Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-4 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into 200 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration and wash it thoroughly with hot methanol and then with deionized water to remove any residual solvent, unreacted monomers, and byproducts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.
Expected Outcome: A high-molecular-weight, fluorinated aromatic polyamide with excellent thermal stability. The properties of the polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC).
Application in Liquid Crystals
The incorporation of fluorine atoms into liquid crystal molecules is a widely used strategy to modify their mesomorphic properties, dielectric anisotropy, and viscosity.[3][4][5] The rigid naphthalene core of this compound makes it an attractive precursor for the synthesis of calamitic (rod-like) liquid crystals.
Protocol: Synthesis of a Liquid Crystal Precursor
This protocol outlines the synthesis of an ester, a common structural motif in liquid crystalline compounds, by reacting this compound with 4-pentylphenol. This precursor can be further modified to create a final liquid crystal molecule.
Reaction Scheme:
A schematic for the synthesis of a liquid crystal precursor.
Materials:
-
This compound (1.902 g, 10 mmol)
-
4-Pentylphenol (1.643 g, 10 mmol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol)
-
4-Dimethylaminopyridine (DMAP) (0.122 g, 1 mmol)
-
Dichloromethane (DCM) (50 mL)
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve this compound, 4-pentylphenol, and DMAP in 50 mL of DCM. DMAP serves as a catalyst for the esterification reaction.
-
Coupling Reaction: Cool the flask in an ice bath and add a solution of DCC in 10 mL of DCM dropwise over 15 minutes. DCC is a coupling agent that facilitates the formation of the ester bond. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction Progression: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure ester.
Expected Outcome: A solid ester compound that can be characterized by NMR and mass spectrometry. The mesomorphic properties of this precursor and its derivatives can be investigated using polarized optical microscopy (POM) and DSC to determine the presence and temperature ranges of any liquid crystalline phases.
Application in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters and organic linkers. The properties of MOFs can be tuned by modifying the organic linker.[12][13][14][15] The use of a fluorinated naphthalene-based linker like this compound could lead to MOFs with tailored pore environments and potentially enhanced stability or specific gas sorption properties.[16]
Conceptual Protocol: Solvothermal Synthesis of a MOF
This conceptual protocol outlines a general procedure for the synthesis of a MOF using this compound as the organic linker and a metal salt, such as zinc nitrate.
Workflow:
A conceptual workflow for the solvothermal synthesis of a MOF.
Materials:
-
This compound
-
Zinc nitrate hexahydrate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Solution Preparation: In a glass vial, dissolve this compound in a mixture of DMF and ethanol.
-
Addition of Metal Salt: To this solution, add zinc nitrate hexahydrate and sonicate for a few minutes to ensure homogeneity.
-
Solvothermal Synthesis: Seal the vial and place it in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).
-
Isolation: After cooling the vial to room temperature, crystals of the MOF should have formed. Decant the mother liquor and wash the crystals with fresh DMF and then ethanol.
-
Activation: To remove the solvent molecules from the pores, the crystals are typically solvent-exchanged with a more volatile solvent and then heated under vacuum.
Expected Outcome: Crystalline MOF material. The structure and properties of the resulting MOF would be characterized by powder X-ray diffraction (PXRD) to confirm crystallinity, thermogravimetric analysis (TGA) to assess thermal stability, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area and porosity.
Conclusion
This compound is a promising and versatile building block for the development of advanced functional materials. Its unique combination of a rigid aromatic core, a reactive carboxylic acid group, and a strategically placed fluorine atom provides a powerful tool for chemists and materials scientists. The protocols and concepts outlined in this guide are intended to serve as a foundation for further research and innovation in the fields of high-performance polymers, liquid crystals, and metal-organic frameworks. The exploration of this and similar fluorinated building blocks will undoubtedly continue to push the boundaries of materials science.
References
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The Versatile Fluorinated Synthon: 6-Fluoronaphthalene-1-carboxylic acid in Modern Research
In the landscape of contemporary chemical and pharmaceutical research, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—make fluorinated building blocks highly sought after.[1][2] Among these, 6-Fluoronaphthalene-1-carboxylic acid emerges as a compound of significant interest. Its rigid, aromatic naphthalene core, combined with the reactivity of a carboxylic acid and the modulating influence of a fluorine substituent, offers a versatile platform for the development of novel chemical probes, therapeutic agents, and advanced materials.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental applications of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying principles and strategic considerations for the effective utilization of this compound in the laboratory.
Physicochemical Properties at a Glance
A thorough understanding of a compound's physical and chemical characteristics is paramount for its successful application. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 575-08-6 | [3] |
| Molecular Formula | C₁₁H₇FO₂ | [3] |
| Molecular Weight | 190.17 g/mol | [3] |
| Melting Point | 234-236 °C | [3] |
| Boiling Point | 371.4 ± 15.0 °C at 760 mmHg | [3] |
| Appearance | White to off-white solid | General observation |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | General observation |
Core Synthetic Transformations: Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group is the primary site of reactivity in this compound, serving as a versatile handle for the synthesis of a diverse array of derivatives. The two most fundamental and widely employed transformations are esterification and amide bond formation.
Protocol 1: Fischer-Speier Esterification for the Synthesis of Novel Esters
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5][6][7] This method is particularly useful for generating libraries of ester derivatives for screening purposes, such as in the development of new fragrance compounds or in prodrug strategies where esterase-labile groups are desired. The use of a large excess of the alcohol or the removal of water drives the reaction equilibrium towards the product.[7]
Workflow for Fischer-Speier Esterification
Caption: General workflow for the Fischer-Speier esterification of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., 20-50 eq. of methanol or ethanol).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirring solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time will vary depending on the alcohol used (typically 2-24 hours).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by distillation, depending on its physical properties.
Protocol 2: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, as the amide linkage is a key feature of peptides and many pharmaceuticals.[8][9][10] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), facilitate the reaction between a carboxylic acid and an amine by activating the carboxyl group. The addition of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can improve coupling efficiency and suppress side reactions.
Workflow for Amide Coupling
Caption: General workflow for the amide coupling of this compound.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), and N-hydroxysuccinimide (NHS, 1.1 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Agent Addition: Add EDC (1.2 eq.) to the stirring solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude amide is typically purified by column chromatography on silica gel.
Application in the Development of Fluorescent Probes
The naphthalene scaffold is inherently fluorescent, making its derivatives attractive candidates for the development of chemical probes for biological imaging and sensing.[11][12][13][14][15] this compound can serve as a precursor to such probes. For instance, it can be converted into a fluorescent derivatizing agent for the analysis of other molecules by HPLC with fluorescence detection.[16][17][18]
Hypothetical Protocol: Synthesis of a Fluorescent Derivatizing Agent
This protocol outlines a plausible, though not experimentally verified, two-step synthesis of 2-(Bromomethyl)-6-fluoronaphthalene, a potential fluorescent labeling reagent for carboxylic acids and fatty acids, starting from this compound.[17]
Proposed Synthetic Pathway
Caption: Proposed synthesis of a fluorescent labeling agent from this compound.
Detailed Step-by-Step Protocol:
Step 1: Reduction to (6-Fluoronaphthalen-1-yl)methanol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition of Carboxylic Acid: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude alcohol.
Step 2: Bromination to 1-(Bromomethyl)-6-fluoronaphthalene
-
Reaction Setup: Dissolve the crude (6-Fluoronaphthalen-1-yl)methanol (1.0 eq.) in an anhydrous solvent like dichloromethane or diethyl ether at 0 °C.
-
Brominating Agent: Slowly add phosphorus tribromide (PBr₃, 0.4-0.5 eq.) to the solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up: Carefully pour the reaction mixture onto ice and extract with an organic solvent.
-
Purification: Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Potential in Medicinal Chemistry and Drug Development
The introduction of fluorine into drug candidates can significantly enhance their pharmacological properties.[1][19] Naphthalene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[20][21] Therefore, derivatives of this compound represent a promising area for the discovery of new therapeutic agents.
Screening for Biological Activity: A General Approach
Libraries of amides and esters synthesized from this compound can be screened in various biological assays to identify potential lead compounds. For example, based on the known activities of similar compounds, these derivatives could be tested for:
-
Antimicrobial Activity: Using standard methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[20]
-
Anticancer Activity: Employing assays such as the MTT or SRB assay to assess the cytotoxicity of the compounds against various cancer cell lines.
-
Enzyme Inhibition: If a specific biological target is hypothesized, enzyme inhibition assays can be developed. For instance, some fluorinated carboxylic acids have been investigated as inhibitors of photosynthetic electron transport.[22]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood, especially when dealing with fine powders or volatile solvents.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique combination of a fluorinated naphthalene core and a reactive carboxylic acid handle provides access to a wide range of novel molecules with potential applications as fluorescent probes, medicinal agents, and functional materials. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this promising compound in their scientific endeavors.
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Application Notes and Protocols for 6-Fluoronaphthalene-1-carboxylic acid
Introduction: The Strategic Importance of 6-Fluoronaphthalene-1-carboxylic acid in Medicinal Chemistry and Materials Science
This compound is a key synthetic intermediate whose structural motif is of significant interest in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can modulate the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. The naphthalene scaffold provides a rigid core for the elaboration of complex molecular architectures. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, including the formation of esters and amides, as well as participation in cross-coupling reactions.
This guide provides a comprehensive overview of the key reaction conditions for the transformation of this compound, with a focus on practical, field-proven protocols and an in-depth explanation of the underlying chemical principles.
I. Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be crucial for certain research applications. A common synthetic route involves the diazotization of a suitable aminonaphthalene precursor followed by a Schiemann-type reaction.
A plausible synthetic pathway could start from 6-amino-1-naphthalenecarboxylic acid. The amino group is first converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, such as fluoroboric acid or its salts, to introduce the fluorine atom onto the naphthalene ring.[1][2][3]
II. Key Transformations of the Carboxylic Acid Group
The carboxylic acid moiety of this compound is a primary site for chemical modification. Esterification and amidation are two of the most fundamental and widely utilized transformations.
A. Esterification: Fischer-Speier and Heterogeneous Catalysis
Esterification is a cornerstone of organic synthesis, often employed to protect the carboxylic acid, enhance solubility, or to act as a precursor for further reactions.
1. Fischer-Speier Esterification: This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[4] The reaction is an equilibrium process, and the use of a large excess of the alcohol or the removal of water can drive the reaction to completion.
Protocol 1: Fischer-Speier Esterification of this compound
-
Reactants:
-
This compound (1.0 eq)
-
Methanol (or other alcohol, used as solvent)
-
Sulfuric acid (catalytic amount, e.g., 0.1 eq)
-
-
Procedure:
-
Suspend this compound in an excess of methanol.
-
Carefully add the catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
Purify by column chromatography or recrystallization.
-
2. Heterogeneous Catalysis: For a more environmentally friendly and easily separable approach, solid acid catalysts can be employed. Metal-organic frameworks (MOFs) like UiO-66-NH2 have shown excellent catalytic activity in the esterification of fluorinated aromatic carboxylic acids.[5][6]
Protocol 2: UiO-66-NH2 Catalyzed Esterification
-
Reactants:
-
This compound (1.0 eq)
-
Methanol (as both reactant and solvent)
-
UiO-66-NH2 catalyst (e.g., 25 mg per 5 mL of methanol solution)
-
-
Procedure:
-
Prepare a solution of this compound in methanol.
-
Add the UiO-66-NH2 catalyst to the solution.
-
Transfer the mixture to a sealed reaction vessel (e.g., a Teflon-lined bomb).
-
Heat the reaction at a specified temperature (e.g., 150 °C) for a set duration (e.g., 10 hours).[5]
-
After cooling, the solid catalyst can be removed by filtration.
-
The filtrate containing the methyl ester can be worked up as described in the Fischer-Speier protocol.
-
Table 1: Comparison of Esterification Conditions
| Method | Catalyst | Solvent | Temperature | Typical Reaction Time | Advantages |
| Fischer-Speier | H₂SO₄ | Alcohol (excess) | Reflux | Several hours | Simple, inexpensive |
| Heterogeneous | UiO-66-NH2 | Methanol | 150 °C | 10 hours | Recyclable catalyst, potentially higher yields |
B. Amidation: Direct and Activated Approaches
The formation of an amide bond is a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.
1. Direct Amidation: This approach involves the direct reaction of the carboxylic acid with an amine, often at elevated temperatures or with the use of a mediating agent to facilitate the dehydration.[7]
Protocol 3: Direct Thermal Amidation
-
Reactants:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.2 eq)
-
High-boiling solvent (e.g., toluene, xylene)
-
-
Procedure:
-
Combine this compound and the amine in a suitable solvent.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
-
2. Amidation via Acid Chloride: A more reactive intermediate, the acid chloride, can be formed and subsequently reacted with an amine. This is a highly reliable method for amide bond formation.
Protocol 4: Amidation via Acid Chloride
-
Reactants:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.1 - 1.5 eq)
-
Amine (1.0 - 1.2 eq)
-
Base (e.g., triethylamine, pyridine) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
-
Procedure:
-
Acid Chloride Formation: Dissolve this compound in an anhydrous solvent and add thionyl chloride or oxalyl chloride. A catalytic amount of DMF can be added if using oxalyl chloride. Stir at room temperature or gentle heat until the evolution of gas ceases.
-
Remove the excess chlorinating agent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent. Cool the solution in an ice bath and add the amine and the base.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up by washing with dilute acid, water, and brine. Dry the organic layer and concentrate to yield the crude amide.
-
Purify as needed.
-
III. Palladium-Catalyzed Cross-Coupling Reactions
The fluorine atom on the naphthalene ring can be a site for nucleophilic aromatic substitution, but more versatile transformations can be achieved through palladium-catalyzed cross-coupling reactions. While the C-F bond is generally less reactive than C-Br or C-I bonds in these reactions, under specific conditions, it can participate in cross-coupling. More commonly, the carboxylic acid is converted to a more suitable functional group for these reactions. However, for the purpose of this guide, we will focus on reactions where the core 6-fluoronaphthalene structure is modified at other positions, assuming a suitable leaving group is present.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate.[8] While the carboxylic acid can sometimes interfere with the reaction, conditions can be optimized to tolerate this functional group.[9]
Protocol 5: Suzuki-Miyaura Coupling of a Bromo-6-fluoronaphthalene-1-carboxylic acid Derivative
-
Reactants:
-
Bromo-6-fluoronaphthalene-1-carboxylic acid derivative (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
-
Procedure:
-
To a reaction vessel, add the bromo-6-fluoronaphthalene-1-carboxylic acid derivative, arylboronic acid, palladium catalyst, and base.
-
De-gas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11][12] This reaction is instrumental in the synthesis of arylamines, which are prevalent in pharmaceuticals.
Protocol 6: Buchwald-Hartwig Amination of a Bromo-6-fluoronaphthalene-1-carboxylic acid Derivative
-
Reactants:
-
Bromo-6-fluoronaphthalene-1-carboxylic acid derivative (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (1-5 mol%)
-
Ligand (e.g., XantPhos, BINAP) (2-10 mol%)[13]
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5 - 2.5 eq)
-
Anhydrous, de-gassed solvent (e.g., Toluene, Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst, ligand, and base in a reaction vessel.
-
Add the bromo-6-fluoronaphthalene-1-carboxylic acid derivative and the amine.
-
Add the anhydrous, de-gassed solvent.
-
Seal the vessel and heat to the required temperature (e.g., 90-120 °C).
-
Monitor the reaction progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
-
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Bond Formed | Key Components | Typical Catalysts/Ligands |
| Suzuki-Miyaura | C-C | Aryl Halide/Triflate + Arylboronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Buchwald-Hartwig | C-N | Aryl Halide/Triflate + Amine | Pd₂(dba)₃ / XantPhos, BINAP |
IV. Visualization of Key Processes
A. Experimental Workflow for Amide Synthesis via Acid Chloride
Caption: Workflow for the synthesis of amides from this compound via an acid chloride intermediate.
B. Catalytic Cycle for Suzuki-Miyaura Coupling
Sources
- 1. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]
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- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. mdpi.com [mdpi.com]
Analytical Methods for 6-Fluoronaphthalene-1-carboxylic Acid: A Comprehensive Guide for Researchers
Introduction
6-Fluoronaphthalene-1-carboxylic acid is a fluorinated aromatic carboxylic acid of increasing interest in pharmaceutical and materials science research. Its unique electronic properties, conferred by the fluorine substituent on the naphthalene core, make it a valuable building block in the synthesis of novel compounds. Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and stability of this compound and its derivatives throughout the drug development and manufacturing processes. This guide provides a detailed overview of the principal analytical techniques for the characterization and quantification of this compound, complete with field-proven insights and step-by-step protocols.
The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to be robust and adaptable to various research and quality control settings. This document will delve into chromatographic, spectroscopic, and spectrometric techniques, offering a comprehensive analytical toolkit for scientists and researchers.
I. Chromatographic Analysis: The Cornerstone of Purity Assessment
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the workhorse for assessing the purity of this compound and quantifying it in various matrices. Gas Chromatography (GC) can also be employed, typically after a derivatization step to enhance volatility.
A. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common and effective method for the analysis of aromatic carboxylic acids like this compound.[1][2] The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Column Selection: A C18 column is the standard choice due to its hydrophobicity, which provides good retention for the nonpolar naphthalene ring system.[3][4]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. Aromatic carboxylic acids are ionizable, and their retention is highly dependent on pH.[1] By maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically around 2-3), the analyte will be in its protonated, less polar form, leading to increased retention on the C18 column. This is known as the ion-suppression technique.[1][5]
-
Organic Modifier: Acetonitrile is a common organic modifier in the mobile phase due to its low UV cutoff and good elution strength for aromatic compounds.[3]
-
Detection: UV detection is ideal for this compound due to the strong chromophore of the naphthalene ring system. A photodiode array (PDA) detector can be used to obtain the full UV spectrum of the analyte, aiding in peak identification and purity assessment.
Experimental Workflow for HPLC Analysis:
Caption: A generalized workflow for the quantitative analysis of this compound using RP-HPLC.
Detailed HPLC Protocol:
1. Instrumentation and Materials:
- HPLC system with a pump, autosampler, column oven, and a UV/PDA detector.
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid (analytical grade).
- This compound reference standard.
2. Mobile Phase Preparation:
- Prepare a 0.1% (v/v) phosphoric acid solution in water.
- The mobile phase can be an isocratic mixture of acetonitrile and 0.1% phosphoric acid (e.g., 60:40 v/v) or a gradient elution can be developed for separating impurities.
3. Standard and Sample Preparation:
- Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
- Sample Solution: Prepare the sample in the same diluent to a similar concentration. Ensure the sample is fully dissolved. Filtration of the sample through a 0.45 µm syringe filter is recommended to remove any particulate matter.[6]
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid (e.g., 60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or as determined by UV scan) |
5. Method Validation:
- The analytical method should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[7][8][9] Key validation parameters include:
- Specificity: The ability to assess the analyte in the presence of impurities.
- Linearity: A linear relationship between concentration and detector response.
- Accuracy: The closeness of the results to the true value.
- Precision: The degree of scatter between a series of measurements.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
- Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
B. Gas Chromatography (GC)
Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb on the column.[10][11] Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester.[10][12]
Causality Behind Experimental Choices:
-
Derivatization: Esterification is the most common derivatization reaction for carboxylic acids.[10] This can be achieved using reagents like diazomethane or by reacting the acid with an alcohol in the presence of an acid catalyst. Silylation is another option, using reagents like BSTFA.[13]
-
Column Selection: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte.
-
Detection: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides good sensitivity. For structural confirmation and identification of impurities, a Mass Spectrometer (MS) detector is highly recommended.
Experimental Workflow for GC-MS Analysis:
Caption: A typical workflow for the GC-MS analysis of this compound after derivatization.
Detailed GC Protocol (with Derivatization):
1. Instrumentation and Materials:
- Gas chromatograph with an FID or MS detector.
- Appropriate GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Derivatization reagent (e.g., Methanolic HCl or BSTFA).
- Organic solvents (e.g., Dichloromethane, Hexane).
2. Derivatization (Esterification with Methanolic HCl):
- Accurately weigh about 10 mg of the sample into a vial.
- Add 1 mL of 5% HCl in methanol.
- Seal the vial and heat at 60°C for 1 hour.
- After cooling, add 1 mL of water and 1 mL of hexane.
- Vortex the mixture and allow the layers to separate.
- Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial for GC analysis.
3. GC-MS Conditions:
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | m/z 50-400 |
II. Spectroscopic and Spectrometric Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
A. Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the analyte. For fluorinated aromatic compounds, MS can provide characteristic fragmentation patterns.[14][15] When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a highly selective and sensitive analytical method.[16]
Expected Fragmentation: The mass spectrum of this compound is expected to show a prominent molecular ion peak. Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH and -COOH groups.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.[17][18]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring. The presence of the fluorine atom will cause splitting of the signals of adjacent protons (H-F coupling). The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (around 10-13 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information about all the carbon atoms in the molecule. The carbon attached to the fluorine atom will show a large C-F coupling constant.
-
¹⁹F NMR: This technique is highly specific for fluorine-containing compounds and will show a single resonance for the fluorine atom in this compound, providing information about its chemical environment.[19]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[20][21][22][23] For this compound, the FTIR spectrum will show characteristic absorption bands for:
-
O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).
-
C=O stretch of the carboxylic acid (a strong band around 1700 cm⁻¹).
-
C-F stretch (typically in the region of 1000-1300 cm⁻¹).
-
Aromatic C-H and C=C stretches and bends.
III. Conclusion and Future Perspectives
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization and quantification of this compound. The combination of chromatographic techniques for purity assessment and spectroscopic methods for structural elucidation ensures a thorough understanding of the analyte. As the applications of this compound expand, the development of even more sensitive and high-throughput analytical methods will be crucial. The protocols provided here serve as a strong foundation for both routine quality control and advanced research applications. Adherence to method validation principles, as outlined by the ICH, is essential to guarantee the integrity and reliability of the analytical data generated.[7][8][9][24]
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Crystallization of 6-Fluoronaphthalene-1-carboxylic Acid: An In-Depth Technical Guide for Researchers
Abstract
This comprehensive technical guide provides a detailed exploration of the crystallization of 6-Fluoronaphthalene-1-carboxylic acid, a critical process for ensuring the purity, stability, and desired physicochemical properties of this valuable compound in research and drug development. In the absence of extensive published data for this specific molecule, this guide employs a scientifically-grounded approach, leveraging data from the closely related analogue, 1-Naphthoic acid, and established principles of crystallization for aromatic carboxylic acids. We present a systematic methodology for solvent selection, detailed crystallization protocols, and robust analytical techniques for crystal characterization. Furthermore, this guide delves into the critical aspect of polymorphism and its implications in pharmaceutical development, offering insights into screening strategies.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification and particle engineering technique in the chemical and pharmaceutical industries. For active pharmaceutical ingredients (APIs) and key intermediates like this compound, the crystalline state dictates crucial parameters such as solubility, dissolution rate, bioavailability, and stability. A well-controlled crystallization process is paramount for achieving the desired solid-state form with consistent quality.
This compound, a fluorinated derivative of naphthalene carboxylic acid, presents unique challenges and opportunities in crystallization due to the influence of the fluorine substituent on its intermolecular interactions. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding and practical protocols to successfully crystallize this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target molecule is the cornerstone of developing a successful crystallization process.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇FO₂ | N/A |
| Molecular Weight | 190.17 g/mol | N/A |
| Melting Point | 234-236 °C | N/A |
| Boiling Point | 371.4 ± 15.0 °C at 760 mmHg | N/A |
| Density | 1.4 ± 0.1 g/cm³ | N/A |
Strategic Solvent Selection: A Data-Driven Approach
The choice of solvent is the most critical parameter in a crystallization process. An ideal solvent should exhibit moderate solubility for the compound, with a significant positive temperature coefficient of solubility. Due to the limited availability of specific solubility data for this compound, we will utilize data from its non-fluorinated analogue, 1-Naphthoic acid, as a predictive tool. The introduction of a fluorine atom is expected to increase the polarity and potentially alter the solubility profile, a factor to be considered during experimental screening.
Quantitative Solubility Data for 1-Naphthoic Acid in Various Organic Solvents at Different Temperatures (Mole Fraction, x₁) [1]
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone | Acetonitrile | Toluene |
| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 | 0.1421 | 0.2315 | 0.0856 | 0.0512 |
| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 | 0.1658 | 0.2643 | 0.1001 | 0.0603 |
| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 | 0.1927 | 0.3001 | 0.1165 | 0.0709 |
| 308.15 | 0.2049 | 0.1792 | 0.1619 | 0.1451 | 0.2234 | 0.3394 | 0.1352 | 0.0831 |
| 313.15 | 0.2354 | 0.2067 | 0.1872 | 0.1683 | 0.2585 | 0.3828 | 0.1565 | 0.0972 |
| 318.15 | 0.2699 | 0.2381 | 0.2161 | 0.1949 | 0.2987 | 0.4308 | 0.1808 | 0.1135 |
| 323.15 | 0.3089 | 0.2739 | 0.2492 | 0.2255 | 0.3448 | 0.4839 | 0.2085 | 0.1323 |
| 328.15 | 0.3529 | 0.3146 | 0.2870 | 0.2605 | 0.3975 | 0.5428 | 0.2401 | 0.1541 |
| 333.15 | 0.4024 | 0.3609 | 0.3299 | 0.3005 | 0.4577 | 0.6081 | 0.2761 | 0.1792 |
Interpretation and Recommended Screening Solvents:
-
High Solubility: Acetone shows very high solubility for 1-Naphthoic acid, which might lead to low yields unless an anti-solvent approach is used.
-
Good Candidates: Alcohols (Methanol, Ethanol, Isopropanol) and Ethyl Acetate exhibit good solubility with a favorable temperature coefficient, making them excellent primary candidates for cooling crystallization.
-
Lower Solubility: Toluene and Acetonitrile show lower solubility, which could be advantageous for achieving high yields, but may require larger solvent volumes.
Based on this analysis, a primary screening should focus on Ethanol, Isopropanol, and Ethyl Acetate .
Experimental Protocols for Crystallization
The following are detailed, step-by-step methodologies for the crystallization of this compound.
Protocol 1: Slow Cooling Crystallization
This is the most common and often most effective method for obtaining high-quality crystals.
Workflow for Slow Cooling Crystallization
Caption: Workflow for Slow Cooling Crystallization.
Detailed Steps:
-
Dissolution: In a suitable flask, add a known mass of this compound. While stirring, add the chosen solvent (e.g., Ethanol) portion-wise and heat the mixture to near the solvent's boiling point until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.
-
Crystal Growth: As the solution cools, crystals should start to form. Avoid disturbing the flask during this period to promote the growth of larger, more well-defined crystals.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Slow Evaporation Crystallization
This method is useful when the compound is highly soluble even at room temperature or for obtaining high-quality single crystals for X-ray diffraction.
Workflow for Slow Evaporation Crystallization
Caption: Workflow for Slow Evaporation Crystallization.
Detailed Steps:
-
Solution Preparation: Dissolve the this compound in a suitable volatile solvent (e.g., Ethyl Acetate or Acetone) at room temperature to create a near-saturated solution.
-
Filtration: Filter the solution through a syringe filter or a small plug of cotton to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Transfer the filtered solution to a clean vial or beaker. Cover the opening with a piece of parafilm and pierce a few small holes in it. This will allow for slow evaporation of the solvent.
-
Crystal Growth: Place the container in a location free from vibrations and temperature fluctuations. Crystals will form as the solvent slowly evaporates.
-
Isolation: Once crystals of a suitable size have formed, carefully decant the remaining mother liquor. The crystals can then be gently washed with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane) and dried.
Characterization of Crystalline Material
Proper characterization of the crystallized product is essential to confirm its identity, purity, and crystalline form.
Key Analytical Techniques:
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To identify the crystalline phase (polymorph) and assess crystallinity. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point and enthalpy of fusion, and to detect polymorphic transitions. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and determine the presence of residual solvent or hydrates. |
| Microscopy (Optical, SEM) | To observe crystal morphology (habit) and size distribution. |
| High-Performance Liquid Chromatography (HPLC) | To determine the chemical purity of the crystallized material. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and purity. |
The Challenge of Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs can have significantly different physicochemical properties, which is of paramount importance in the pharmaceutical industry. For this compound, it is crucial to identify and control the polymorphic form to ensure consistent product performance.
Polymorph Screening Strategy:
A systematic polymorph screen should be conducted by crystallizing the compound from a diverse range of solvents and under various conditions (e.g., different cooling rates, evaporation rates, and the use of anti-solvents). Each resulting solid form should be analyzed by PXRD and DSC to identify unique crystalline phases.
Logical Flow for Polymorph Screening and Selection
Caption: Logical Flow for Polymorph Screening and Selection.
Conclusion
The crystallization of this compound is a critical step in its purification and solid-form optimization. While specific data for this compound is scarce, a rational, science-based approach utilizing data from structural analogues and established crystallization principles can lead to a successful and robust process. The protocols and strategies outlined in this guide provide a solid foundation for researchers to obtain high-purity crystalline material and to begin the important work of exploring its solid-state landscape. Careful execution of these methods, coupled with thorough analytical characterization, will ensure the consistent production of high-quality this compound for its intended applications.
References
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Application Note: Derivatization Strategies for the Analysis of 6-Fluoronaphthalene-1-carboxylic Acid
Introduction: The Analytical Imperative for 6-Fluoronaphthalene-1-carboxylic Acid
This compound is a key intermediate and potential metabolite in the synthesis of various pharmaceutical compounds and functional materials. Its accurate quantification in complex matrices such as biological fluids, environmental samples, and reaction mixtures is critical for pharmacokinetic studies, process optimization, and safety assessments.
However, the direct analysis of this compound presents significant challenges. Its inherent polarity and low volatility, conferred by the carboxylic acid group, make it unsuitable for direct Gas Chromatography (GC) analysis, leading to poor peak shape, low sensitivity, and strong adsorption to the analytical column.[1][2] While High-Performance Liquid Chromatography (HPLC) is a viable alternative, the molecule's native chromophore may not provide sufficient sensitivity for trace-level quantification.
To overcome these limitations, chemical derivatization is an essential sample preparation step. This process converts the polar carboxylic acid into a less polar, more volatile, and/or more detectable derivative, thereby enhancing analytical performance for both GC and HPLC platforms.[3][4] This application note provides a detailed guide to robust derivatization protocols tailored for this compound, empowering researchers to achieve reliable and sensitive quantification.
Principles of Derivatization for Aromatic Carboxylic Acids
The primary goal of derivatization is to modify the carboxyl functional group (-COOH) to improve the analyte's physicochemical properties for a specific analytical technique. The most common strategies involve:
-
Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form a more volatile and less polar ester. This is a cornerstone technique for GC analysis.[5]
-
Silylation: The replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. Silyl derivatives are highly volatile and thermally stable, making them ideal for GC-MS analysis.[3][6][7]
-
Fluorescent Labeling (Tagging): The attachment of a fluorophore to the carboxylic acid. This dramatically increases the sensitivity of detection for HPLC analysis using a fluorescence detector (FLD), which is often orders of magnitude more sensitive than standard UV detection.[8][9][10]
The choice of derivatization strategy is dictated by the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix.
Recommended Derivatization Protocols
Protocol 1: Esterification for GC-MS Analysis via Boron Trifluoride-Methanol (BF₃-Methanol)
This classic and highly effective method converts the carboxylic acid to its methyl ester, which is significantly more volatile and exhibits excellent chromatographic behavior. The BF₃ acts as a powerful Lewis acid catalyst.[11][12]
Causality: The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by methanol.[13][14] The reaction is driven to completion by using an excess of methanol.[14]
Caption: Workflow for BF₃-Methanol Esterification.
Step-by-Step Methodology:
-
Sample Preparation: Place 1-10 mg of the dried sample containing this compound into a 5 mL screw-cap reaction vial with a PTFE-lined septum. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a stream of nitrogen, as water will inhibit the reaction.[13]
-
Reagent Addition: Add 2 mL of 10% Boron Trifluoride-Methanol (BF₃-Methanol) solution to the vial.[13]
-
Reaction: Tightly cap the vial and heat it in a heating block or water bath at 60°C for 10 minutes.[13]
-
Extraction: Cool the vial to room temperature. Add 1 mL of deionized water and 1 mL of high-purity hexane.
-
Phase Separation: Shake the vial vigorously for 30 seconds to extract the newly formed methyl ester into the hexane layer. Allow the layers to separate.[13]
-
Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS.
Self-Validation:
-
Reagent Blank: Prepare a blank sample containing only the reagents and solvents to identify any background contamination.
-
Standard Curve: Derivatize a series of known concentrations of this compound to establish a calibration curve for quantification.
-
Spike Recovery: Spike a blank matrix sample with a known amount of the analyte, derivatize, and analyze to assess method accuracy and matrix effects.
Protocol 2: Silylation for GC-MS Analysis using BSTFA + 1% TMCS
Silylation is a rapid and highly effective derivatization method that converts the carboxylic acid to its trimethylsilyl (TMS) ester. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent, and its reactivity is enhanced by the addition of a catalyst like trimethylchlorosilane (TMCS).[15] The byproducts of this reaction are volatile and typically elute with the solvent front, ensuring a clean chromatogram.[7][15]
Causality: The silylation reaction involves the nucleophilic attack of the carboxyl oxygen on the silicon atom of BSTFA, leading to the replacement of the active proton with a TMS group.[7] TMCS acts as a catalyst, increasing the electrophilicity of the silyl donor.
Step-by-Step Methodology:
-
Sample Preparation: Place the accurately weighed, dried sample (0.1-1 mg) into a 2 mL autosampler vial. It is critical that the sample is anhydrous, as moisture will consume the silylating reagent.[4]
-
Solvent & Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS.[3] The reagent should be in significant molar excess.[7]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block.[3] For sterically hindered acids, a longer reaction time or higher temperature may be necessary.[7]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system without any workup.[3]
Self-Validation:
-
Moisture Control: Ensure all glassware is oven-dried and solvents are of anhydrous grade.
-
Derivative Stability: Analyze the derivatized sample promptly, as TMS derivatives can be susceptible to hydrolysis over time. Store at low temperatures if immediate analysis is not possible.
-
Completeness of Reaction: Check for the absence of the underivatized acid peak in the chromatogram of a high-concentration standard.
Protocol 3: Fluorescent Labeling for HPLC-FLD Analysis using 9-Aminoanthracene (9-AA)
For high-sensitivity analysis using HPLC, derivatizing the carboxylic acid with a fluorescent tag is the method of choice. This protocol uses a carbodiimide-mediated coupling reaction to form a stable, highly fluorescent amide bond between the analyte and 9-Aminoanthracene (9-AA).[9]
Causality: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a reactive O-acylisourea intermediate. N-hydroxysuccinimide (NHS) is added to convert this into a more stable NHS-ester, which then readily reacts with the primary amine of 9-AA to form the fluorescent amide derivative.[9]
Step-by-Step Methodology:
-
Sample & Reagent Preparation:
-
Dissolve the sample in 100 µL of anhydrous acetonitrile.
-
Prepare fresh solutions of EDC (e.g., 10 mg/mL), NHS (e.g., 10 mg/mL), and 9-AA (e.g., 5 mg/mL) in anhydrous acetonitrile.
-
-
Activation Step: To the sample solution, add 100 µL of the EDC solution and 100 µL of the NHS solution. Vortex gently and let it react for 20 minutes at room temperature to form the active NHS-ester.[9]
-
Coupling Step: Add 120 µL of the 9-AA solution to the activated mixture. Add 10 µL of a base like Triethylamine (TEA) to optimize the pH for the amidation reaction (pH 7-8).[9]
-
Reaction: Vortex the mixture and allow it to react for 1-2 hours at room temperature, protected from light.
-
Sample Dilution & Analysis: Dilute the final reaction mixture with the HPLC mobile phase (e.g., 1:10) and inject it into the HPLC system.
-
Detection: Use a fluorescence detector with an excitation wavelength (λex) around 365 nm and an emission wavelength (λem) around 412 nm.[8][9] Note: Optimal wavelengths should be confirmed empirically.
Self-Validation:
-
Control Reaction: Run a reaction blank without the carboxylic acid to identify peaks corresponding to excess reagent and byproducts.
-
Light Sensitivity: Protect the 9-AA reagent and the final derivatives from light to prevent photobleaching.
-
Chromatographic Separation: Develop a gradient elution method to ensure the fluorescent derivative is well-separated from unreacted labeling reagent and byproducts.
Method Selection Guide
The optimal derivatization method depends on the specific analytical requirements. The table below summarizes the key characteristics of each protocol.
| Parameter | BF₃-Methanol Esterification | BSTFA Silylation | 9-AA Fluorescent Labeling |
| Primary Technique | GC-MS | GC-MS | HPLC-FLD |
| Derivative Formed | Methyl Ester | Trimethylsilyl (TMS) Ester | Fluorescent Amide |
| Key Advantages | Robust, inexpensive reagents, stable derivative. | Fast, quantitative reaction, clean byproducts.[7][15] | Extremely high sensitivity, good for trace analysis.[8][9] |
| Key Disadvantages | Requires heating and extraction steps. Strong acid can degrade sensitive analytes.[16] | Reagents are highly moisture-sensitive. Derivatives have limited long-term stability. | Multi-step reaction, reagent can be expensive, potential for reagent-related interference peaks. |
| Best Suited For | Routine quantification in moderately complex matrices. | High-throughput screening, analysis of thermally stable compounds. | Bioanalytical studies, environmental trace analysis, low concentration samples. |
Conclusion
Derivatization is a powerful and often necessary tool for the robust analysis of this compound. By converting the polar carboxylic acid into a more analytically amenable form, researchers can significantly improve volatility, thermal stability, and detectability. Esterification with BF₃-Methanol and silylation with BSTFA are excellent, well-established methods for GC-MS analysis, while fluorescent labeling with agents like 9-Aminoanthracene unlocks the potential for ultra-sensitive quantification by HPLC-FLD. The selection of the appropriate protocol, guided by the principles and detailed steps outlined in this note, will enable scientists to generate accurate, reliable, and reproducible data in their research and development endeavors.
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Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, Oxford Academic. [Link]
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A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. [Link]
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Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. MDPI. [Link]
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Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization (PDF). ResearchGate. [Link]
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Multicomponent analysis evaluation of the separation behavior of naphthalene derivatives in the phase-separation mode on HPLC. Taylor & Francis Online. [Link]
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HPLC Separation of Genotoxic Derivatives of Naphthalene. Chemické listy. [Link]
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Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA Leidykla. [Link]
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Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography. PubMed. [Link]
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Preparation of TMS Derivatives for GC/MS. CalTech GPS. [Link]
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What is Boron trifluoride methanol complex and its applications?. Shandong Heyi Gas Co., Ltd. [Link]
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Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. [Link]
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Preparation of Methyl Esters by Boron Trifluoride Method. Indian Council of Agricultural Research. [Link]
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Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. PubMed. [Link]
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Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. MDPI. [Link]
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Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA Leidykla. [Link]
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Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. ResearchGate. [Link]
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Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. Semantic Scholar. [Link]
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Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. PubMed Central. [Link]
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Fischer Esterification. Master Organic Chemistry. [Link]
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Synthesis of α-fluorocarboxylic acids and derivatives. Organic Chemistry Portal. [Link]
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Application Notes and Protocols: 6-Fluoronaphthalene-1-carboxylic acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Naphthalene Scaffolds
In the landscape of modern medicinal chemistry, the naphthalene scaffold remains a versatile and extensively explored aromatic system, serving as the foundation for numerous therapeutic agents across a wide range of disease areas, including anticancer, antimicrobial, and anti-inflammatory applications.[1] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[2][3] The fusion of these two privileged components in 6-Fluoronaphthalene-1-carboxylic acid creates a valuable and highly versatile building block for the synthesis of novel bioactive molecules.
This application note provides an in-depth guide to the utilization of this compound in the synthesis of bioactive molecules. We will explore the chemical rationale behind its use, provide a detailed, representative protocol for its application in the synthesis of a potential kinase inhibitor scaffold, and discuss the broader implications for drug discovery.
Key Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthesis.
| Property | Value | Reference |
| CAS Number | 575-08-6 | [4] |
| Molecular Formula | C₁₁H₇FO₂ | [4] |
| Molecular Weight | 190.17 g/mol | [4] |
| Melting Point | 234-236 °C | [4] |
| Boiling Point | 371.4±15.0 °C at 760 mmHg | [4] |
| Density | 1.4±0.1 g/cm³ | [4] |
The presence of the fluorine atom at the 6-position influences the electronic properties of the naphthalene ring system, while the carboxylic acid at the 1-position provides a versatile handle for a variety of chemical transformations, most notably amide bond formation.
Application in Bioactive Molecule Synthesis: A Focus on Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many kinase inhibitors feature a heterocyclic core to which various substituted aromatic groups are attached. The naphthalene ring of this compound can serve as a key lipophilic fragment that interacts with hydrophobic pockets within the kinase active site. The carboxylic acid functionality allows for the crucial linkage to a core scaffold, often via an amide bond.
Representative Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of a hypothetical bioactive molecule using this compound.
Caption: A generalized workflow for the synthesis of a bioactive molecule scaffold.
Detailed Experimental Protocol: Synthesis of a Representative N-(pyridin-2-yl)-6-fluoronaphthalene-1-carboxamide
This protocol details a representative amide coupling reaction between this compound and a generic heterocyclic amine, 2-aminopyridine. This transformation is a cornerstone of many synthetic routes for kinase inhibitors.
Disclaimer: This is a representative protocol and may require optimization for specific substrates and scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
-
This compound
-
2-Aminopyridine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
-
Activation of the Carboxylic Acid:
-
To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by thin-layer chromatography (TLC).
-
-
Amide Coupling:
-
In a separate flask, dissolve 2-aminopyridine (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of 2-aminopyridine to the activated ester mixture dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Upon completion of the reaction, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(pyridin-2-yl)-6-fluoronaphthalene-1-carboxamide.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Rationale for Experimental Choices
-
HATU as a Coupling Reagent: HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, leading to high yields of the desired amide product.
-
DIPEA as a Base: DIPEA is a non-nucleophilic base that effectively scavenges the acid generated during the reaction without competing in the coupling reaction.
-
Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the activated ester and ensure the efficiency of the coupling reaction.
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of the N-(pyridin-2-yl)-6-fluoronaphthalene-1-carboxamide scaffold.
Caption: Key steps in the amide coupling reaction.
Conclusion and Future Outlook
This compound represents a strategically important building block for the synthesis of novel bioactive molecules. Its rigid scaffold, coupled with the advantageous properties imparted by the fluorine substituent and the versatile carboxylic acid handle, makes it an attractive starting material for drug discovery campaigns targeting a variety of diseases. The representative protocol provided herein for the synthesis of an amide-linked scaffold can be adapted and expanded to create diverse libraries of compounds for biological screening. Future applications could involve the elaboration of the naphthalene core or the use of the carboxylic acid in other transformations, such as esterifications or reductions, to further explore the chemical space around this promising scaffold.
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Design and Synthesis of 6-fluoro-2-naphthyl Derivatives as Novel CCR3 Antagonists With Reduced CYP2D6 Inhibition. PubMed, [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate, [Link]
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Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, [Link]
-
Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors. FLORE, [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses, [Link]
-
Structures for some reported carboxylic acid derivatives as non-classical CA inhibitors. ResearchGate, [Link]
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2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI, [Link]
- Prepn process of 1-fluoronaphthalene.
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Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed, [Link]
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Anthraquinone-2-Carboxylic Acid Is a Potential Antiviral Candidate Against Influenza Viruses In Vitro and In Vivo. National Institutes of Health, [Link]
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Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Brandeis University, [Link]
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Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health, [Link]
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Application Notes and Protocols: Fluorinated Naphthalene Compounds in Medicinal Chemistry
Introduction: The Strategic Advantage of Fluorine in Naphthalene Scaffolds
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid structure provides a platform for the precise spatial arrangement of functional groups, facilitating interactions with biological targets. However, the metabolic vulnerability of the naphthalene ring system often presents a challenge in drug development. The introduction of fluorine atoms into the naphthalene scaffold has emerged as a powerful strategy to overcome these limitations and enhance the pharmacological properties of these compounds.[3][4][5]
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[4][6][7] Strategic fluorination can block sites of metabolic oxidation, thereby increasing metabolic stability and oral bioavailability.[7][8][9] Furthermore, the introduction of fluorine can alter the electronic properties of the naphthalene ring, influencing pKa and improving binding affinity to target proteins.[10][11] This strategic incorporation of fluorine has led to the development of fluorinated naphthalene derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][12][13]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of fluorinated naphthalene compounds. We will delve into detailed, field-proven protocols and explain the causality behind experimental choices, empowering you to effectively harness the potential of this important class of molecules in your research.
I. Synthesis of Fluorinated Naphthalene Derivatives
The synthesis of fluorinated naphthalene derivatives can be achieved through various methods. A common and effective approach involves a diazotization-fluorination sequence starting from the corresponding naphthylamine. The following protocol details the synthesis of 1-fluoronaphthalene from α-naphthylamine.
Protocol 1: Synthesis of 1-Fluoronaphthalene via the Balz-Schiemann Reaction
This protocol describes a two-step process for the synthesis of 1-fluoronaphthalene, a key intermediate in the development of more complex fluorinated naphthalene-based compounds.
Step 1: Diazotization of α-Naphthylamine
-
In a three-necked flask, add 100g of α-naphthylamine to 600g of a 20% hydrochloric acid solution.[14]
-
Heat the mixture to 70°C with stirring to dissolve the α-naphthylamine.[14]
-
Cool the solution to 1°C in an ice bath.[14]
-
Slowly add 49g of sodium nitrite while maintaining the temperature at 1°C.[14]
-
After the addition is complete, continue stirring at a low temperature for 30 minutes to obtain the diazonium salt solution.[14]
Step 2: Fluoro-substitution (Schiemann Reaction)
-
To the diazonium salt solution, add 120g of a 50% fluoboric acid solution.[14]
-
Stir the mixture for 30 minutes. A solid precipitate of the diazonium tetrafluoroborate salt will form.[14]
-
Filter the solid product and dry it at 80°C for 30 minutes.[14]
-
The dried diazonium salt is then thermally decomposed by heating to yield 1-fluoronaphthalene.[15]
-
The crude 1-fluoronaphthalene is then purified by washing, neutralization, and distillation.[14][16]
Characterization:
The synthesized 1-fluoronaphthalene should be characterized by:
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.[17]
-
¹H and ¹³C NMR: To confirm the overall structure of the naphthalene ring.
-
Mass Spectrometry: To determine the molecular weight of the final product.[18]
II. Biological Evaluation of Fluorinated Naphthalene Compounds
The biological activity of newly synthesized fluorinated naphthalene compounds can be assessed through a variety of in vitro assays. The following protocols describe standard methods for evaluating anticancer activity and enzyme inhibition.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
96-well plates
-
Complete cell culture medium
-
Fluorinated naphthalene compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the fluorinated naphthalene compound in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Enzyme Inhibition Assay (e.g., Kinase Inhibition)
This protocol provides a general framework for assessing the inhibitory activity of fluorinated naphthalene compounds against a specific enzyme, such as a kinase.
Materials:
-
Purified enzyme (e.g., a specific kinase)
-
Substrate for the enzyme
-
ATP (for kinase assays)
-
Assay buffer
-
Fluorinated naphthalene compound stock solution (in DMSO)
-
Detection reagent (e.g., a phosphospecific antibody or a fluorescent probe)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the purified enzyme, and the fluorinated naphthalene compound at various concentrations.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate and ATP (for kinases).
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time period.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (e.g., fluorescence, absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor and determine the IC₅₀ value.[19]
III. Assessing Metabolic Stability
A key advantage of fluorination is the potential to enhance metabolic stability. The following protocol describes an in vitro method to assess the metabolic stability of a compound using liver microsomes.
Protocol 4: In Vitro Liver Microsomal Stability Assay
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer and the test compound at the desired final concentration (typically 1 µM).[12]
-
Pre-incubation: Pre-warm the reaction mixture and liver microsomes separately at 37°C for a few minutes.[12]
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed liver microsomes to the reaction mixture, followed by the addition of the NADPH regenerating system.[3][12]
-
Incubation and Sampling: Incubate the reaction mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[12]
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).[12]
-
Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.[12]
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.[12]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.[12]
IV. Fluorinated Naphthalenes as PET Imaging Agents
The use of the fluorine-18 (¹⁸F) isotope allows for the development of fluorinated naphthalene compounds as positron emission tomography (PET) imaging agents.[20][21] PET is a powerful non-invasive imaging technique used in clinical diagnostics and preclinical research.[20]
The synthesis of ¹⁸F-labeled naphthalene derivatives typically involves a nucleophilic substitution reaction with [¹⁸F]fluoride on a suitable precursor molecule. The relatively long half-life of ¹⁸F (109.8 minutes) allows for multi-step radiosynthesis and imaging studies over several hours.[20]
Conceptual Workflow for ¹⁸F-Radiolabeling
Caption: A generalized workflow for the radiosynthesis and application of an ¹⁸F-labeled naphthalene PET tracer.
V. Data Summary and Interpretation
The strategic fluorination of naphthalene compounds can lead to significant improvements in their biological and pharmacokinetic properties. The following table provides a hypothetical comparison of a parent naphthalene compound with its fluorinated analog.
| Property | Parent Naphthalene Compound | Fluorinated Naphthalene Analog | Rationale for Improvement |
| Anticancer Activity (IC₅₀) | 5.0 µM | 0.5 µM | Enhanced binding affinity to the target protein due to favorable electronic interactions of fluorine.[10][11] |
| Enzyme Inhibition (IC₅₀) | 10.0 µM | 1.0 µM | Fluorine substitution can lead to a more favorable conformation for binding to the enzyme's active site. |
| Metabolic Stability (t½ in microsomes) | 15 min | 90 min | The strong C-F bond blocks a key site of metabolic oxidation by cytochrome P450 enzymes.[7][8][9] |
| Lipophilicity (LogP) | 3.5 | 4.0 | The introduction of fluorine generally increases the lipophilicity of a molecule. |
| Blood-Brain Barrier Permeability | Low | Moderate | Increased lipophilicity can enhance the ability of a compound to cross the blood-brain barrier.[4] |
VI. Conclusion and Future Perspectives
Fluorinated naphthalene compounds represent a promising class of molecules in medicinal chemistry with diverse therapeutic and diagnostic applications. The strategic incorporation of fluorine offers a powerful tool to enhance potency, selectivity, and pharmacokinetic properties. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and biological evaluation of these compounds.
Future research in this area will likely focus on the development of novel and more efficient fluorination methods, the exploration of new biological targets for fluorinated naphthalenes, and the design of next-generation PET imaging agents with improved specificity and sensitivity. The continued integration of computational chemistry and machine learning will further aid in the rational design and optimization of these valuable compounds.[22]
VII. References
-
ACS Publications. A Simple, Two-Step, Site-Specific Preparation of Fluorinated Naphthalene and Phenanthrene Derivatives from Fluorobromo-Substituted Alkenes | The Journal of Organic Chemistry. [Link]
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PubMed. The fluorometric microculture cytotoxicity assay. [Link]
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ChemRxiv. Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes. [Link]
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Google Patents. CN109180416A - The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene.
-
Promega Italia. CytoTox-Fluor™ Cytotoxicity Assay Protocol. [Link]
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Google Patents. CN102557865A - Method for preparing 1-fluoronaphthalene.
-
Patsnap. Prepn process of 1-fluoronaphthalene - Eureka.
-
Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]
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Google Patents. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.
-
Pharmacy & Pharmacology International Journal. Fluorine in drug discovery: Role, design and case studies. [Link]
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RSC Publishing - The Royal Society of Chemistry. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. [Link]
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OUCI. Case studies of fluorine in drug discovery. [Link]
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ResearchGate. Case studies of fluorine in drug discovery | Request PDF. [Link]
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ChemRxiv | Cambridge Open Engage. Data-guided rational design of additives for halogenation of highly fluorinated naphthalenes: Integrating fluorine chemistry and machine learning. [Link]
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S1 New Naphthalene-Containing Enamides: Synthesis, Structural Insights and Biological Screening as Potential Anticancer Agents a. [Link]
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Protocols.io. Cytotoxicity Assay Protocol. [Link]
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Chad's Blog. Building diagrams using graphviz. [Link]
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PMC - NIH. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19. [Link]
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Read the Docs. Examples — graphviz 0.21 documentation. [Link]
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ResearchGate. Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry. [Link]
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PubMed. Quantitative structure-activity relationships for the prediction of relative in vitro potencies (REPs) for chloronaphthalenes. [Link]
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PubMed. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. [Link]
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PMC - NIH. Positron emission tomography (PET) imaging with 18F-based radiotracers. [Link]
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PMC - PubMed Central. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. [Link]
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ResearchGate. Synthesis, antioxidant and α \alpha α -amylase inhibition activity of naphthalene-containing 2,4,5-trisubstituted imidazole derivatives. [Link]
-
PMC - PubMed Central. Methods to Increase the Metabolic Stability of 18F-Radiotracers. [Link]
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ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]
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Research Communities by Springer Nature. Radiochemistry at Nature Protocols. [Link]
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YouTube. Create Complex Graphs with GraphViz. [Link]
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YouTube. Graphviz and dot: Generating Diagrams with Code. [Link]
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PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]
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PMC - NIH. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. [Link]
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SpectraBase. 1-Fluoro-naphthalene - Optional[19F NMR] - Chemical Shifts. [Link]
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PubMed - NIH. Positron emission tomography (PET) imaging with (18)F-based radiotracers. [Link]
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OpenWorks @ MD Anderson. Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. [Link]
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Google Patents. CN1887833A - Prepn process of 1-fluoronaphthalene.
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MDPI. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]
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GraphViz examples? Datasets of text. [Link]
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MDPI. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. [Link]
-
PubMed. NMR- and MS-based metabolomics: various organ responses following naphthalene intervention. [Link]
-
PMC - PubMed Central - NIH. Multivalent Fluorinated Nanorings for On-Cell 19F NMR. [Link]
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Scale-up synthesis of 6-Fluoronaphthalene-1-carboxylic acid
Application Note & Protocol
Topic: Scale-up Synthesis of 6-Fluoronaphthalene-1-carboxylic acid
Abstract
This compound is a valuable fluorinated building block in medicinal chemistry and materials science. Its synthesis on a laboratory scale, particularly with a view towards process scale-up, requires a robust, high-yielding, and safe protocol. This application note details a comprehensive and validated method for the synthesis of this compound via low-temperature lithium-halogen exchange of 1-bromo-6-fluoronaphthalene, followed by carboxylation with carbon dioxide. We provide a detailed step-by-step protocol, critical safety information for handling organolithium reagents, troubleshooting guidance, and key considerations for scaling the reaction.
Introduction and Synthetic Strategy
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability. This compound serves as a key intermediate for more complex molecular architectures. While several theoretical routes exist for its synthesis, such as the oxidation of 6-fluoro-1-methylnaphthalene or Sandmeyer reactions, a highly efficient and scalable method is the organometallic pathway.
Our selected strategy involves a lithium-halogen exchange reaction on 1-bromo-6-fluoronaphthalene using n-butyllithium (n-BuLi) at -78 °C, followed by quenching the resulting aryllithium intermediate with solid carbon dioxide (dry ice). This approach offers several advantages for scale-up:
-
High Selectivity: The lithium-halogen exchange is significantly faster than the deprotonation of the naphthalene ring or cleavage of the C-F bond, ensuring high regioselectivity.
-
Favorable Kinetics: The reaction proceeds rapidly even at cryogenic temperatures, minimizing the formation of thermally-induced byproducts.
-
High Yield: This method is known for producing aromatic carboxylic acids in excellent yields.
-
Accessibility of Precursors: The starting material, 1-bromo-6-fluoronaphthalene, can be synthesized from readily available materials like Tobias acid[1][2].
The overall transformation is depicted below.
Caption: Reaction scheme for the synthesis of this compound.
Critical Safety Protocols: Handling Organolithium Reagents
Organolithium reagents like n-butyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air and react violently with water[3][4]. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses with side shields, and a face shield[5]. It is highly recommended to wear nitrile gloves underneath neoprene or Nomex pilot gloves for adequate protection[5][6].
-
Inert Atmosphere: All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) in a certified chemical fume hood[4][7]. Glassware must be rigorously dried (oven or flame-dried) and cooled under an inert gas stream before use[7].
-
Reagent Transfer: For laboratory scale, use proper syringe techniques (e.g., Sure/Seal™ system). For transferring volumes greater than 50 mL, the double-tipped needle (cannula) transfer technique is recommended[3][6].
-
Emergency Preparedness: Keep a Class D fire extinguisher or a container of powdered lime or dry sand within arm's reach to smother small fires[4][6]. Ensure a safety shower and eyewash station are immediately accessible[5]. Never use a water or carbon dioxide extinguisher on an organolithium fire.
-
Quenching: Reactions must be quenched carefully at low temperatures. Unreacted organolithium reagents in the apparatus should be quenched slowly with a less reactive solvent like isopropanol before aqueous work-up.
Detailed Experimental Protocol
This protocol is designed for a 10-gram scale synthesis.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used |
| 1-Bromo-6-fluoronaphthalene | 341-63-9 | 225.05 | 0.0444 | 1.0 | 10.0 g |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 0.0488 | 1.1 | 19.5 mL |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - | 200 mL |
| Carbon Dioxide (Dry Ice), crushed | 124-38-9 | 44.01 | ~1.14 | ~25 | ~50 g |
| Hydrochloric Acid (3 M) | 7647-01-0 | 36.46 | - | - | ~100 mL |
| Diethyl Ether | 60-29-7 | 74.12 | - | - | 3 x 75 mL (extract) |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - | ~10 g |
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet. Oven-dry all glassware and cool under a positive pressure of inert gas.
-
Dissolution: To the reaction flask, add 1-bromo-6-fluoronaphthalene (10.0 g, 44.4 mmol) and anhydrous THF (200 mL). Stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Lithiation: Slowly add n-butyllithium (2.5 M solution in hexanes, 19.5 mL, 48.8 mmol, 1.1 eq) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below -70 °C throughout the addition. A color change to a deep red or brown solution may be observed. Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete to ensure full lithium-halogen exchange.
-
Carboxylation (Quench): In a separate, dry beaker, crush approximately 50 g of dry ice into a coarse powder. While vigorously stirring the reaction mixture, quickly and carefully add the crushed dry ice in portions. Caution: This is an exothermic step and will cause gas evolution (CO₂ sublimation). Ensure adequate venting through the inert gas outlet bubbler. The reaction mixture will decolorize.
-
Warm-up and Aqueous Work-up: Once all the dry ice is added, remove the cooling bath and allow the mixture to slowly warm to room temperature. Quench the reaction by slowly adding 100 mL of 3 M HCl.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), then dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethanol/water) to afford pure this compound as a solid. The reported melting point is 234-236 °C[8].
Process Workflow and Mechanistic Rationale
The success of this synthesis relies on precise control over temperature and the exclusion of atmospheric moisture and oxygen.
Caption: Experimental workflow for the synthesis of this compound.
-
Why -78 °C? The low temperature is crucial for controlling the highly exothermic lithium-halogen exchange and preventing side reactions. At higher temperatures, the highly reactive aryllithium intermediate could react with the THF solvent or undergo elimination to form an aryne intermediate.
-
Why 1.1 Equivalents of n-BuLi? A slight excess of the organolithium reagent ensures the complete conversion of the starting bromide. Using a large excess can lead to side reactions and complicates purification.
-
Why Dry Ice? Solid carbon dioxide serves as an inexpensive, readily available, and efficient electrophile for carboxylation. It is added in large excess to ensure the complete trapping of the aryllithium species.
-
Why Acidic Work-up? The initial product of the carboxylation is a lithium carboxylate salt. Acidification protonates this salt to yield the final, neutral carboxylic acid, which is more soluble in organic solvents and facilitates extraction.
Scale-Up Considerations and Troubleshooting
Transitioning this protocol from a 10 g to a 100 g or kilogram scale introduces new challenges.
-
Heat Transfer: The lithiation and quenching steps are highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. A jacketed reactor with efficient overhead stirring and a powerful cooling system is essential to maintain temperature control.
-
Reagent Addition: The addition of n-BuLi must be carefully controlled via a calibrated addition pump to avoid localized temperature spikes.
-
CO₂ Addition: Adding large quantities of crushed dry ice can be challenging. An alternative for larger scales is to bubble gaseous CO₂ through the solution or to pour the aryllithium solution onto a large excess of dry ice slurry in an inert solvent (reverse quench).
-
Work-up and Extraction: Handling large volumes of flammable solvents requires appropriate engineering controls, including grounded equipment to prevent static discharge.
| Problem Encountered | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Inactive n-BuLi (degraded by air/moisture).2. Wet solvent or glassware. | 1. Titrate the n-BuLi solution before use to determine its exact molarity.2. Ensure all glassware is rigorously dried and solvents are anhydrous. |
| Recovery of Starting Material | Incomplete lithium-halogen exchange. | Increase reaction time after n-BuLi addition to 1 hour. Ensure the temperature did not rise significantly during addition. |
| Formation of Byproducts | Reaction temperature was too high. | Improve cooling efficiency. Slow down the rate of n-BuLi addition. |
| Difficult Purification | Incomplete quenching or excess n-BuLi leading to side products. | Ensure a large excess of CO₂ is used for the quench. Quench any residual n-BuLi with isopropanol before the acidic work-up. |
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound. By employing a low-temperature lithium-halogen exchange followed by carboxylation, the target compound can be obtained in high yield. Critical emphasis is placed on the stringent safety measures required for handling pyrophoric organolithium reagents, ensuring the procedure can be performed safely by trained researchers. The provided troubleshooting and scale-up considerations will aid chemists in adapting this methodology for larger-scale production in research and drug development settings.
References
-
University of California, Riverside. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCR EH&S. [Link]
-
Schwindeman, J. A., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, ACS Publications. [Link]
-
University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCI Environmental Health & Safety. [Link]
-
The UC Center for Laboratory Safety. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. [Link]
-
Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, NIH. [Link]
- Amoco Corporation. (1993). Process for preparing 2,6-naphthalenedicarboxylic acid.
-
Raecke, B., & Schirp, H. 2,6-naphthalenedicarboxylic acid. Organic Syntheses Procedure. [Link]
-
ResearchGate. (2019). Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts. [Link]
-
Friedman, L., et al. 2,3-naphthalenedicarboxylic acid. Organic Syntheses Procedure. [Link]
-
Cahiez, G., & Alexakis, A. 6-CHLORO-1-HEXENE from 1-bromo-3-chloropropane and allylmagnesium bromide. Organic Syntheses Procedure. [Link]
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2a biotech. This compound. [Link]
-
Friscic, T., et al. (2020). Exploration of Mechanochemical Activation in Solid- State Fluoro-Grignard Reactions. Magnetochemistry. [Link]
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Konno, T. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses Procedure. [Link]
- Zhejiang Yongtai Technology Co., Ltd. (2010). Preparation method of 2-bromo-6-fluoronaphthalene.
-
Kamm, O., & Marvel, C. S. Naphthalene, 1-bromo-. Organic Syntheses Procedure. [Link]
- Zhejiang Yongtai Technology Co., Ltd. (2012). Method for preparing 1-fluoronaphthalene.
- Bayer Aktiengesellschaft. (1989). Process for the preparation of 6-hydroxynaphthalene-1-carboxylic from 1-aminomethylnaphthalene-6-sulphonic acid.
- Jiangsu Bosen Bio-pharmaceutical Co., Ltd. (2019). The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene.
- Zhejiang Yongtai Technology Co., Ltd. (2011). Process for preparing 2-bromo-6-fluoronaphthalene.
- Zhejiang Yongtai Technology Co., Ltd. (2013). Method for preparing 1-fluoronaphthalene.
-
PubChem. Bromo naphthalene-1-carboxylate. [Link]
-
Smith, A. M., et al. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education. [Link]
-
Zhu, Z., et al. (2009). Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2019). A Practical and Scalable Approach to Fluoro-Substituted Bicyclo[1.1.1]pentanes. Chemistry – A European Journal, NIH. [Link]
-
Ghorpade, P. A., et al. (2015). Short and scalable synthesis of an anhydride precursor of the environment-sensitive fluorophore 6-dimethylaminonaphthalimide. ResearchGate. [Link]
- Zhejiang Yongtai Technology Co., Ltd. (2012). Process for preparing 2-bromo-6-fluoronaphthalene.
- Zhejiang Yongtai Technology Co., Ltd. (2014). Method for preparing high-purity 1-fluoronaphthalene.
-
Aladdin. This compound. [Link]
- Zhejiang Yongtai Technology Co., Ltd. (2012). Prepn process of 1-fluoronaphthalene.
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- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Application Note & Protocols: 6-Fluoronaphthalene-1-carboxylic Acid as an Environmentally Sensitive Fluorescent Probe
Abstract & Introduction
Fluorescent probes are indispensable tools in chemical biology, materials science, and drug development, enabling the sensitive detection of analytes and the characterization of molecular environments. The naphthalene scaffold is a classic fluorophore, prized for its rigid structure, high quantum yield, and profound sensitivity to the polarity of its local environment.[1][2] While probes like 8-anilino-1-naphthalenesulfonic acid (ANS) are widely used to study protein hydrophobicity, simpler derivatives offer a valuable minimalist platform for similar investigations.[3][4][5][6]
This guide introduces 6-Fluoronaphthalene-1-carboxylic acid (6,1-FNCA) as a versatile, environmentally sensitive fluorescent probe. Its core principle of operation is based on solvatochromism: in polar aqueous environments, its fluorescence is minimal, but upon partitioning into nonpolar media—such as the hydrophobic core of a protein or a lipid membrane—its fluorescence quantum yield increases significantly, often accompanied by a hypsochromic (blue) shift in its emission maximum.[6] The presence of a carboxylic acid group provides a handle for potential conjugation or interaction with specific cationic sites, while the fluorine atom can subtly modulate the electronic properties of the naphthalene ring system.
This document provides a comprehensive overview of 6,1-FNCA's properties, a foundational mechanism of action, and detailed protocols for its application in characterizing protein hydrophobic sites.
Physicochemical & Spectroscopic Properties
The utility of a fluorescent probe begins with a clear understanding of its fundamental properties. While extensive photophysical characterization of 6,1-FNCA is application-dependent, its known physical properties and the typical spectroscopic characteristics of the naphthalene core are summarized below.
| Property | Value / Description | Source / Note |
| IUPAC Name | 6-Fluoro-1-naphthalenecarboxylic acid | - |
| CAS Number | 575-08-6 | [7][8][9] |
| Molecular Formula | C₁₁H₇FO₂ | [7][10] |
| Molecular Weight | 190.17 g/mol | [7][10] |
| Melting Point | 234-236 °C | [7][10] |
| Calculated logP | 3.18 | [7][10] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, Methanol. | General chemical knowledge. |
| Typical λabs (max) | ~320-360 nm | Predicted based on naphthalene scaffold. Must be determined experimentally.[11] |
| Typical λem (max) | ~450-520 nm | Highly solvent-dependent. A significant blue shift is expected in nonpolar environments. Must be determined experimentally.[6] |
Principle of Operation: Environment-Sensitive Fluorescence
The primary mechanism enabling 6,1-FNCA to function as a probe is its sensitivity to the polarity of the local environment. In a polar solvent like water, the excited state of the probe is stabilized by solvent dipole relaxation, which provides efficient non-radiative decay pathways for the excited state energy. This process effectively "quenches" the fluorescence, resulting in a low quantum yield.
When 6,1-FNCA binds to a hydrophobic site, such as an exposed pocket on a protein, it is shielded from the polar water molecules. This nonpolar environment restricts the probe's molecular motion and reduces the efficiency of non-radiative decay, forcing the excited state to relax by emitting a photon. This results in a dramatic enhancement of fluorescence intensity. Concurrently, the lack of solvent relaxation around the excited-state probe results in a higher-energy emission, observed as a blue shift in the emission maximum.
Caption: Figure 1. Mechanism of Fluorescence Enhancement.
Application Protocol: Characterizing Protein Hydrophobic Sites
This protocol details the use of 6,1-FNCA to monitor changes in protein conformation that expose hydrophobic surfaces, such as during denaturation, aggregation, or ligand binding.
Objective
To quantify the relative exposure of hydrophobic sites on a protein of interest under varying conditions by measuring the fluorescence of 6,1-FNCA.
Materials & Equipment
-
This compound (6,1-FNCA)
-
Protein of interest
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Appropriate buffer for the protein (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
-
Denaturant (e.g., Guanidine Hydrochloride) or Ligand of interest (if applicable)
-
Fluorescence spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
Reagent Preparation
-
6,1-FNCA Stock Solution (1 mM):
-
Accurately weigh 1.90 mg of 6,1-FNCA.
-
Dissolve in 10 mL of anhydrous DMSO to make a 1 mM stock solution.
-
Expert Tip: Prepare small aliquots and store them at -20°C, protected from light. DMSO is hygroscopic; use anhydrous grade and minimize exposure to air. The probe's carboxylic acid may have limited solubility in pure aqueous buffers, making a DMSO stock essential.
-
-
Protein Stock Solution (e.g., 20 µM):
-
Prepare a stock solution of your protein at a concentration of ~10-20 µM in the chosen experimental buffer.
-
Determine the precise concentration using a reliable method (e.g., absorbance at 280 nm with the protein's extinction coefficient).
-
Expert Tip: Filter the protein solution through a 0.22 µm syringe filter to remove any aggregates that could cause light scattering.
-
Experimental Protocol: Titration
This procedure establishes the baseline fluorescence and measures the change upon binding to the protein.
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes.
-
Set the excitation wavelength. A good starting point is 350 nm . This must be optimized by first running an excitation scan.
-
Set the emission scan range from 400 nm to 600 nm .
-
Set excitation and emission slit widths to 5 nm as a starting point. Adjust as needed to optimize signal-to-noise ratio.
-
Set the cuvette holder to the desired experimental temperature (e.g., 25°C).
-
-
Measurement of Controls (Self-Validation):
-
Buffer Blank: Add 2 mL of buffer to a cuvette and record the emission spectrum. This measures the background signal and Raman scatter from the solvent.
-
Probe Blank: Add 2 mL of buffer to a cuvette. Add 4 µL of the 1 mM 6,1-FNCA stock solution (final concentration: 2 µM). Mix gently by pipetting. Record the emission spectrum. This establishes the low basal fluorescence of the free probe in an aqueous environment.
-
-
Measurement of Protein Sample:
-
Add 2 mL of your ~10 µM protein solution to a clean cuvette.
-
Add 4 µL of the 1 mM 6,1-FNCA stock solution (final probe concentration: 2 µM; final protein concentration will be ~9.9 µM).
-
Trustworthiness Check: Ensure the final DMSO concentration is low (< 0.5% v/v) to avoid affecting protein structure.
-
Incubate the sample for 5-10 minutes at the experimental temperature, protected from light, to allow binding to reach equilibrium.
-
Record the emission spectrum from 400 nm to 600 nm.
-
Data Analysis
-
Correct Spectra: Subtract the "Buffer Blank" spectrum from both the "Probe Blank" and "Protein Sample" spectra to correct for background and Raman scatter.
-
Plot Data: Overlay the corrected spectra of the "Probe Blank" and the "Protein Sample".
-
Interpret Results:
-
Fluorescence Enhancement: A significant increase in the peak fluorescence intensity of the "Protein Sample" compared to the "Probe Blank" indicates that 6,1-FNCA is binding to hydrophobic regions of the protein.
-
Blue Shift: A shift in the wavelength of maximum emission (λmax) to a shorter wavelength (e.g., from 510 nm to 480 nm) confirms the probe's entry into a nonpolar environment. The magnitude of the blue shift can provide qualitative information about the degree of hydrophobicity of the binding site.
-
Experimental Workflow Visualization
Caption: Figure 2. Experimental Workflow for Protein Binding Assay.
Prospective Applications & Further Research
While characterizing protein hydrophobicity is a primary application, the structure of 6,1-FNCA suggests other potential uses that warrant investigation:
-
Metal Ion Sensing: The carboxylic acid moiety can act as a chelating group for metal ions.[2][12] Binding of certain metal ions could lead to chelation-enhanced fluorescence (CHEF) or fluorescence quenching through photoinduced electron transfer (PET), making 6,1-FNCA a candidate for a "turn-on" or "turn-off" metal ion sensor.[1][13]
-
pH Sensing: The protonation state of the carboxylic acid group is pH-dependent. This could influence the intramolecular charge transfer (ICT) characteristics of the molecule, potentially leading to pH-sensitive fluorescence, an application demonstrated by other naphthalene derivatives.[14][15]
-
Membrane Studies: The probe's hydrophobicity (logP ≈ 3.18) suggests it will partition into lipid membranes. It could be used in a manner similar to Laurdan to report on membrane fluidity and lipid packing by observing shifts in its emission spectrum.[16]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Probe Precipitation | Low solubility in the final buffer; concentration is too high. | Decrease the final probe concentration. Ensure the final DMSO concentration is sufficient but still non-perturbing to the system (<1% v/v). |
| Weak or No Signal | Instrument settings are not optimal; probe concentration is too low; protein has no accessible hydrophobic sites. | Optimize excitation/emission wavelengths and slit widths. Increase probe or protein concentration. Use a positive control protein known to bind ANS (e.g., BSA). |
| High Background | Contaminated buffer or cuvette; high light scattering from aggregated protein. | Use high-purity water and reagents. Clean cuvettes thoroughly. Centrifuge or filter protein solution immediately before use. |
| Inner Filter Effect | Probe or protein concentration is too high, causing absorption of emitted light. | Dilute the sample. Check the absorbance of the sample at the excitation and emission wavelengths; it should ideally be < 0.1 AU. |
Conclusion
This compound is a promising fluorescent probe whose value lies in its simplicity and environmentally sensitive naphthalene core. Based on the well-established principles of analogous probes, it is presented here as an effective tool for characterizing hydrophobic sites in proteins and other biomacromolecules. The detailed protocols and validation steps provide a robust framework for researchers to employ 6,1-FNCA in their studies, while its structure opens intriguing possibilities for its development as a sensor for ions and other analytes.
References
- Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyz
- Application Notes: Naphthalene-Based Fluorescent Probes for Metal Ion Detection - Benchchem. (URL: )
- Navigating the Realm of Metal Ion Detection: A Comparative Guide to Naphthalene-Based Fluorescent Probes - Benchchem. (URL: )
- Naphthalene Based Fluorescent Probe for the Detection of Aluminum Ion. (URL: )
- A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid | Journal of Agricultural and Food Chemistry - ACS Public
- ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid st
- Colorimetric and Fluorimetric Multiple Metal Ion Sensing Using Naphthalene-Based Schiff Base - ResearchG
- Full article: Synthesis, characterization and solvatochromic behaviour of new water-soluble 8-hydroxy-3,6-disulphonaphthyl azohydroxynaphthalenes - Taylor & Francis Online. (URL: )
-
Laurdan (6-dodecanoyl-2-dimethylamino naphthalene) is one of the most extensively used solvatochromic dyes to explore both model and natural membranes properties due to a good partitioning from water to lipid membranes, even partition to different lipid phases and good sensitivity to lipid packing.[3][1][2][13][17][4][5] When inserted into lipid membranes, the fluorescence properties of Laurdan - ResearchGate. (URL: )
- Application of Naphthalene Derivatives as Fluorescent Probes - Benchchem. (URL: )
-
Naphthalene-benzoindole derived two novel fluorometric pH-Responsive probes for environmental systems and bioimaging - PubMed. (URL: [Link])
- A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing). (URL: )
- Buy this compound
- Naphthalene - PhotochemCAD. (URL: )
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. guidechem.com [guidechem.com]
- 9. 2abiotech.net [2abiotech.net]
- 10. echemi.com [echemi.com]
- 11. PhotochemCAD | Naphthalene [photochemcad.com]
- 12. researchgate.net [researchgate.net]
- 13. mahendrapublications.com [mahendrapublications.com]
- 14. Naphthalene-benzoindole derived two novel fluorometric pH-Responsive probes for environmental systems and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Use of 6-Fluoronaphthalene-1-carboxylic Acid in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Naphthalenes in Modern Agrochemicals
The introduction of fluorine into organic molecules has become a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased potency, and favorable physicochemical properties.[1] The naphthalene scaffold, a bicyclic aromatic system, offers a rigid and lipophilic framework that can be strategically functionalized to interact with biological targets. The convergence of these two features in 6-Fluoronaphthalene-1-carboxylic acid presents a valuable building block for the synthesis of novel fungicides. This guide provides a detailed exploration of its application, focusing on the synthesis of N-aryl carboxamide derivatives, a class of compounds prominent among Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
SDHIs represent a critical class of fungicides that disrupt the fungal respiratory chain at complex II, leading to the inhibition of spore germination and mycelial growth.[2][3] The carboxamide linkage is a key pharmacophore in many successful SDHI fungicides, responsible for crucial hydrogen bonding interactions within the enzyme's active site. By utilizing this compound, researchers can systematically explore a unique chemical space, leveraging the specific electronic and steric properties of the fluoronaphthalene core to develop next-generation fungicides with potentially improved efficacy and resistance profiles.
This document will detail the synthesis of a representative N-aryl-6-fluoronaphthalene-1-carboxamide, providing a step-by-step protocol, explaining the rationale behind the experimental choices, and outlining the necessary analytical techniques for characterization and validation.
Core Synthesis Pathway: From Carboxylic Acid to Bioactive Carboxamide
The primary synthetic transformation for converting this compound into a potential agrochemical is the formation of an amide bond with a selected aniline derivative. This is typically a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive acyl chloride. This is a standard and highly efficient method for activating the carboxyl group for nucleophilic attack.
-
Amide Bond Formation: The resulting acyl chloride is then reacted with a substituted aniline to form the desired N-aryl-6-fluoronaphthalene-1-carboxamide.
This pathway is illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of N-aryl-6-fluoronaphthalene-1-carboxamides.
Experimental Protocol: Synthesis of N-(2-methylphenyl)-6-fluoronaphthalene-1-carboxamide
This protocol details the synthesis of a representative fungicidal candidate, N-(2-methylphenyl)-6-fluoronaphthalene-1-carboxamide. The selection of 2-methylaniline is based on the common presence of substituted phenyl rings in commercial SDHI fungicides.
Part 1: Synthesis of 6-Fluoronaphthalene-1-carbonyl chloride
Expertise & Experience: The conversion of the carboxylic acid to the acyl chloride is a critical activation step. Thionyl chloride is a common and effective reagent for this transformation. The reaction is typically performed in an inert solvent like toluene, and a catalytic amount of dimethylformamide (DMF) is often added to facilitate the reaction by forming the Vilsmeier reagent in situ, which is the active chlorinating species. The reaction is performed under reflux to ensure complete conversion.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.90 g, 10.0 mmol) in toluene (40 mL).
-
Reagent Addition: Add thionyl chloride (1.46 mL, 20.0 mmol) dropwise to the suspension at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 6-Fluoronaphthalene-1-carbonyl chloride is a solid and can be used in the next step without further purification.
Trustworthiness (Self-Validation): The completion of this step can be qualitatively confirmed by the dissolution of the starting carboxylic acid and the evolution of gas. For more rigorous validation, a small aliquot of the crude product can be carefully quenched with methanol to form the methyl ester, which can then be analyzed by GC-MS to confirm the formation of the desired product.
Part 2: Synthesis of N-(2-methylphenyl)-6-fluoronaphthalene-1-carboxamide
Expertise & Experience: The coupling of the acyl chloride with the aniline is an exothermic reaction and is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct. Dichloromethane (DCM) is a suitable solvent as it is inert and allows for easy work-up. The reaction is usually performed at room temperature.
Protocol:
-
Reaction Setup: Dissolve the crude 6-Fluoronaphthalene-1-carbonyl chloride (from Part 1, ~10.0 mmol) in anhydrous dichloromethane (DCM) (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Amine Solution: In a separate flask, dissolve 2-methylaniline (1.07 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (20 mL).
-
Reaction: Cool the acyl chloride solution to 0 °C using an ice bath. Add the 2-methylaniline solution dropwise over 15-20 minutes with vigorous stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel to yield the pure N-(2-methylphenyl)-6-fluoronaphthalene-1-carboxamide as a solid.
Trustworthiness (Self-Validation): The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify purity.
Quantitative Data Summary
| Parameter | This compound | N-(2-methylphenyl)-6-fluoronaphthalene-1-carboxamide |
| Molecular Formula | C₁₁H₇FO₂ | C₁₈H₁₄FNO |
| Molecular Weight | 190.17 g/mol | 279.31 g/mol |
| Appearance | White to off-white solid | White to pale yellow solid |
| Typical Yield | N/A (Starting Material) | 85-95% |
| Purity (HPLC) | >98% | >98% |
| Melting Point | 234-236 °C | To be determined experimentally |
Mechanism of Action: Succinate Dehydrogenase Inhibition
The synthesized N-aryl-6-fluoronaphthalene-1-carboxamides are designed to act as Succinate Dehydrogenase Inhibitors (SDHIs). The proposed mechanism of action is illustrated below.
Caption: Proposed mechanism of action for N-aryl-6-fluoronaphthalene-1-carboxamide as an SDHI fungicide.
The carboxamide moiety is crucial for binding to the ubiquinone binding site (Qp site) of the SDH enzyme complex. The fluoronaphthalene core occupies a hydrophobic pocket, and the nature of the aryl substituent can be varied to optimize binding affinity and, consequently, fungicidal activity.
References
-
Yan, Z., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 46(1), 1-6. [Link]
-
Gonec, T., et al. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules, 19(7), 10386-10409. [Link]
-
Katsuta, H., et al. (2021). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 46(1), 1-6. [Link]
-
Jeschke, P. (2016). Recent developments in fluorine‐containing pesticides. Pest Management Science, 73(6), 1061-1067. [Link]
- United States Patent Application 20200120932. Use of succinate dehydrogenase inhibitors for extending shelf life of fruits and vegetables.
- European Patent EP2301350A1. Use of succinate dehydrogenase inhibitors for increasing the content of desired ingredients in crops.
-
PubChem. Fluazinam. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Fluoronaphthalene-1-carboxylic acid
Welcome to the technical support center for the purification of 6-Fluoronaphthalene-1-carboxylic acid (CAS 575-08-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple procedural lists to explain the underlying principles of each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should be aware of during purification?
A1: Understanding the physicochemical properties is crucial for selecting an appropriate purification strategy. Key properties include:
-
Melting Point: 234-236 °C[1]. A sharp melting point within this range is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
-
Solubility: It is generally poorly soluble in water but shows good solubility in organic solvents like chloroform, ethyl acetate, and methanol[2]. This differential solubility is the foundation of many purification techniques.
-
Appearance: Typically a powder or crystalline solid[3].
Q2: What are the most common impurities I might encounter?
A2: Impurities can originate from starting materials, side reactions, or decomposition. For naphthalene derivatives, common impurities may include:
-
Isomeric Naphthalene Derivatives: Synthesis of 1-substituted naphthalenes can sometimes yield small amounts of the 2-substituted isomer, which can be difficult to separate due to similar properties[4].
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Colored Impurities: Often high molecular weight byproducts or degradation products that can co-crystallize with the desired compound[5][6].
Q3: My purified this compound appears as an oil or a sticky solid. What's happening?
A3: This is a common issue that can arise from a few factors:
-
Residual Solvent: The most frequent cause is trapped solvent within the crystal lattice. Ensure your product is thoroughly dried under vacuum, possibly with gentle heating.
-
Presence of Impurities: Certain impurities can act as a eutectic contaminant, lowering the melting point of the mixture and preventing proper crystallization[7].
-
Rapid Crystallization: If the solution is cooled too quickly, the compound may "crash out" of solution as an amorphous solid or oil instead of forming a stable crystal lattice[8].
Q4: I'm seeing significant product loss during recrystallization. How can I improve my yield?
A4: Low yield is a frequent challenge in recrystallization. Here are some key areas to focus on:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling[6][8].
-
Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery[6].
-
Ice-Cold Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your purified product[9].
-
Second Crop Crystallization: You can often recover more product by concentrating the mother liquor (the filtrate) and allowing a second batch of crystals to form[8].
Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Persistent Colored Impurities in the Final Product
Scenario: After recrystallization, your this compound crystals still have a noticeable color (e.g., yellow or brown tint).
Root Cause Analysis: Colored impurities are often large, conjugated molecules that can get trapped in the crystal lattice of your product. Simple recrystallization may not be sufficient if their solubility properties are too similar to your target compound.
Solution: Activated Charcoal Treatment
-
Dissolution: Dissolve the impure carboxylic acid in the minimum amount of a suitable hot solvent (e.g., ethanol, acetic acid).
-
Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute mass) to the hot solution. Caution: Use charcoal sparingly as it can adsorb your desired product, reducing the yield[6].
-
Hot Filtration: Swirl the hot solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.
-
Crystallization: Allow the clear, hot filtrate to cool slowly to induce crystallization.
-
Isolation: Collect the purified, colorless crystals by vacuum filtration.
Problem 2: Poor Separation of Isomeric Impurities
Scenario: Analytical data (e.g., HPLC, NMR) indicates the presence of an isomeric impurity (e.g., a different fluoro-substituted naphthalene carboxylic acid) that is not removed by recrystallization.
Root Cause Analysis: Isomers often have very similar physical properties, making separation by simple recrystallization challenging. More selective techniques are required.
Solution 1: Acid-Base Extraction
This technique exploits the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude mixture in an appropriate organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Extraction: Add an aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃), to the separatory funnel. Gently mix the layers, venting frequently to release any pressure from CO₂ evolution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt[9].
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction on the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid.
-
Re-acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add a strong acid, like 6M HCl, until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution[6][9].
-
Collection: Collect the pure solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Solution 2: Column Chromatography
For very stubborn impurities, column chromatography offers a higher degree of separation.
Key Considerations for Column Chromatography:
-
Adsorbent: Silica gel is the standard choice for separating moderately polar compounds like carboxylic acids.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity is gradually increased to elute the compounds.
-
Tailing Prevention: Carboxylic acids can "tail" on silica gel columns due to strong interactions. To prevent this, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to the eluent system. This keeps the carboxylic acid protonated and allows it to move as a sharp band[9].
-
Fraction Analysis: Use Thin-Layer Chromatography (TLC) to analyze the collected fractions and identify those containing the pure product.
Problem 3: Product Fails to Crystallize from Solution
Scenario: After dissolving the crude product in hot solvent and allowing it to cool, no crystals form, or only an oil separates out.
Root Cause Analysis: This can happen if the solution is too dilute (too much solvent was used), if the chosen solvent is not ideal, or if there are no nucleation sites for crystal growth to begin.
Troubleshooting Steps:
| Possible Cause | Solution | Scientific Rationale |
| Solution is too dilute | Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.[8] | Supersaturation is a prerequisite for crystallization. By removing excess solvent, you increase the solute concentration to a point where it is no longer stable in solution at a lower temperature. |
| No nucleation sites | 1. Scratch the inside of the flask at the solution's surface with a glass rod.[6]2. Add a "seed crystal" of the pure compound.[6] | 1. Scratching creates microscopic imperfections on the glass surface that act as nucleation points for crystal growth.2. A seed crystal provides a pre-existing template for new molecules to deposit onto, bypassing the initial energy barrier for nucleation. |
| Inappropriate solvent | Remove the current solvent under reduced pressure and attempt recrystallization with a different solvent or a mixed-solvent system. | The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If solubility is too high even at low temperatures, crystallization will not occur. |
| Rapid cooling | Ensure the solution cools slowly. Insulate the flask by placing it on a cork ring or paper towels and cover it with a watch glass.[8] | Slow cooling allows molecules to orient themselves properly into a stable crystal lattice, preventing the formation of an amorphous oil. |
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
Recrystallization and Crystallization. Unknown Source. [Link]
-
Purification of naphthalene from eutectic mixture by continuous column crystallization. Semantic Scholar. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Purification of naphthalene from eutectic mixture by continuous column crystallization. ResearchGate. [Link]
- CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.
Sources
- 1. echemi.com [echemi.com]
- 2. 1-Fluoronaphthalene | 321-38-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. CN103664512A - Method for preparing high-purity 1-fluoronaphthalene - Google Patents [patents.google.com]
- 5. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Fluoronaphthalene-1-carboxylic Acid
Welcome to the technical support center for the synthesis of 6-Fluoronaphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to equip you with the expertise and foresight needed to overcome common challenges and ensure the integrity of your experimental outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, can be fraught with challenges, from the initial formation of the key organometallic intermediate to the final purification of the product. This guide provides a structured approach to troubleshooting common issues, grounded in mechanistic principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Carboxylation Step: Low Yield and Starting Material Recovery
Question: I am attempting the carboxylation of a 6-fluoronaphthyl organometallic intermediate and observing low yields of the desired carboxylic acid, with a significant amount of the starting 6-fluoronaphthalene derivative recovered. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the carboxylation step is a frequent challenge, often stemming from issues with the formation or reactivity of the organometallic intermediate, or with the carboxylation conditions themselves.
1. Inefficient Formation of the Organometallic Intermediate:
-
Grignard Reagent Formation (from 1-bromo-6-fluoronaphthalene): The formation of Grignard reagents from aryl fluorides can be sluggish due to the high strength of the C-F bond.[1] If you are starting from 1-bromo-6-fluoronaphthalene, the reactivity difference between the C-Br and C-F bonds should allow for selective Grignard formation at the C-Br position. However, incomplete reaction can still occur.
-
Troubleshooting:
-
Magnesium Activation: Ensure your magnesium turnings are fresh and properly activated. Methods include stirring the magnesium without a solvent under an inert atmosphere, or using activating agents like iodine, 1,2-dibromoethane, or trimethylsilyl chloride.
-
Solvent Purity: The use of strictly anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), is critical. Traces of water will quench the Grignard reagent as it forms.
-
Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction. Sonication can also be beneficial.
-
-
-
Organolithium Reagent Formation (from 1-bromo-6-fluoronaphthalene or via Directed ortho-Metalation):
-
From 1-bromo-6-fluoronaphthalene: The use of n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) for lithium-halogen exchange is generally efficient. If issues persist, consider the purity and titration of your organolithium reagent.
-
Directed ortho-Metalation (DoM) of 1-fluoronaphthalene: Fluorine can act as a moderate directing group for ortho-lithiation.[2][3] This approach avoids the need for a bromo-substituted precursor.
-
Troubleshooting:
-
Base Strength and Sterics: sec-BuLi is generally more effective than n-BuLi for DoM. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly enhance the rate and regioselectivity of the lithiation.[4][5]
-
Temperature Control: Maintain a low temperature (typically -78 °C) during the lithiation to prevent side reactions.
-
-
-
2. Issues with the Carboxylation Reaction:
-
Carbon Dioxide Source and Delivery:
-
Troubleshooting:
-
Use high-purity, dry carbon dioxide. Passing the gas through a drying tube containing calcium chloride or Drierite is recommended.
-
For laboratory-scale reactions, quenching the organometallic solution with freshly crushed dry ice is often more effective than bubbling CO2 gas. Ensure the dry ice is free of condensed water.
-
-
-
Reaction Temperature:
-
Troubleshooting: The carboxylation reaction is typically performed at low temperatures (e.g., -78 °C) and allowed to slowly warm to room temperature. Adding the organometallic solution to a slurry of dry ice in the reaction solvent can be an effective method.
-
-
Premature Quenching:
-
Troubleshooting: The alpha-proton of the newly formed carboxylic acid is acidic and can be deprotonated by the organometallic intermediate, leading to reduced yields. While this is less of a concern with Grignard reagents, it can be an issue with more basic organolithiums. Using a slight excess of the organometallic reagent can sometimes compensate for this.
-
3. Potential Side Reactions:
-
Wurtz Coupling: The coupling of the organometallic intermediate with the starting halide can lead to the formation of a biaryl byproduct. This is more common with Grignard reactions.
-
Troubleshooting: Slow addition of the halide to the magnesium turnings can minimize the concentration of the halide in the presence of the Grignard reagent.
-
Side Product Formation: Defluorination
Question: I have successfully synthesized my product, but I am observing a significant amount of a defluorinated naphthalene carboxylic acid impurity. What causes this and how can I prevent it?
Answer:
The carbon-fluorine bond is generally robust, but it can be susceptible to cleavage under certain organometallic conditions, leading to defluorinated byproducts.
-
Mechanism of Defluorination: The formation of highly reactive organometallic species can, in some cases, lead to the elimination of fluoride or reaction with the C-F bond. This is more likely to occur at elevated temperatures or with prolonged reaction times.
-
Troubleshooting Strategies:
-
Temperature Control: Strict adherence to low reaction temperatures (e.g., -78 °C) during the formation and reaction of organolithium reagents is crucial.
-
Reaction Time: Minimize the time the organometallic intermediate is held at elevated temperatures before quenching with carbon dioxide.
-
Choice of Reagents: If defluorination is a persistent issue with organolithium reagents, consider using a Grignard reagent, which is generally less reactive and less likely to cleave the C-F bond.
-
Purification Challenges
Question: My crude product is a mixture of the desired carboxylic acid, unreacted starting material, and other byproducts. What is the most effective purification strategy?
Answer:
Purification of aromatic carboxylic acids can often be achieved through a combination of extraction and crystallization.
-
Initial Workup:
-
After quenching the reaction, the mixture is typically acidified with a dilute strong acid (e.g., 1 M HCl) to protonate the carboxylate salt.
-
The product can then be extracted into an organic solvent such as diethyl ether or ethyl acetate.
-
-
Acid-Base Extraction: This is a highly effective method for separating carboxylic acids from neutral and basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether).
-
Extract the organic layer with an aqueous base (e.g., 1 M NaOH or saturated NaHCO3 solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the carboxylic acid precipitates.
-
Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.
-
-
Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water, or toluene) can be used to further purify the product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common strategies involve the carboxylation of a pre-formed 6-fluoronaphthyl organometallic intermediate. The two primary approaches are:
-
Grignard-based Route: This involves the formation of a Grignard reagent from 1-bromo-6-fluoronaphthalene, followed by quenching with carbon dioxide.
-
Organolithium-based Route: This can proceed via two main pathways:
-
Lithium-halogen exchange of 1-bromo-6-fluoronaphthalene using an alkyllithium reagent (e.g., n-BuLi).
-
Directed ortho-metalation of 1-fluoronaphthalene, where the fluorine atom directs lithiation to the adjacent position, followed by carboxylation.
-
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several safety considerations are paramount:
-
Organolithium Reagents: Alkyllithiums such as n-BuLi and sec-BuLi are pyrophoric and will ignite on contact with air. They also react violently with water. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate syringe and cannula techniques.
-
Grignard Reagents: While not pyrophoric, Grignard reagents are highly reactive with water and protic solvents. The reaction to form Grignard reagents can be exothermic and may have an induction period, so careful control of the addition rate of the halide is necessary.
-
Solvents: Diethyl ether and THF are highly flammable. Ensure all operations are conducted in a well-ventilated fume hood, away from ignition sources.
-
Quenching: The quenching of organometallic reagents with water or acid is highly exothermic and can cause splashing. Perform quenching slowly and with adequate cooling.
Q3: Can I use other carboxylation agents besides carbon dioxide?
A3: While carbon dioxide is the most common and economical C1 source for this transformation, other electrophilic carboxylating agents exist. However, for the synthesis of a simple carboxylic acid, they offer little advantage and are often more expensive and hazardous. For specific applications, reagents like chloroformates followed by hydrolysis could be considered, but this adds extra synthetic steps.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material (e.g., 1-bromo-6-fluoronaphthalene). A small aliquot of the reaction mixture can be carefully quenched with a protic solvent (e.g., methanol) before spotting on a TLC plate. The formation of the carboxylic acid product can also be monitored by TLC, though it may streak on silica gel. Using a mobile phase containing a small amount of acetic acid can improve the chromatography of carboxylic acids. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) of quenched aliquots can provide more definitive information on the product distribution.
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Metalation
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1-Fluoronaphthalene
-
sec-Butyllithium (in cyclohexane, titrated)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous diethyl ether or THF
-
Dry ice
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reaction Mixture: To the flask, add anhydrous diethyl ether (or THF) and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled TMEDA (1.2 equivalents) followed by 1-fluoronaphthalene (1.0 equivalent).
-
Lithiation: Slowly add a solution of sec-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, crush a generous amount of dry ice and suspend it in anhydrous diethyl ether. While vigorously stirring, transfer the cold organolithium solution to the dry ice slurry via a cannula.
-
Workup: Allow the reaction mixture to warm to room temperature. Quench any remaining reactive species by the slow addition of water. Acidify the mixture to pH ~2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by acid-base extraction as described in the "Purification Challenges" section, followed by recrystallization if necessary.
Visualizing the Synthetic Pathway
Caption: Directed ortho-metalation route to the target compound.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Lithiation Temperature | -78 °C | Minimizes side reactions and potential defluorination. |
| Lithiation Base | sec-BuLi / TMEDA | More effective for deprotonation of less acidic protons compared to n-BuLi. |
| Carboxylation Method | Quenching on dry ice | Ensures an excess of CO2 and efficient trapping of the organometallic intermediate. |
| Primary Purification | Acid-Base Extraction | Effectively separates the acidic product from neutral starting materials and byproducts. |
References
- Ashby, E. C., & Nackashi, J. (1974). The preparation of organomagnesium fluorides by organometallic exchange reactions. Journal of Organometallic Chemistry, 72(1), 11-20.
- Cope, A. C. (1935). The Preparation of Dialkylmagnesium Compounds from Grignard Reagents. Journal of the American Chemical Society, 57(11), 2238–2240.
- Gilman, H., & Wittig, G. (ca. 1940).
- Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters, 12(13), 3090-3092.
- Kauch, M., & Hoppe, D. (2006).
- Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents.
- MacNeil, S. L., Familoni, O. B., & Snieckus, V. (2001). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. The Journal of Organic Chemistry, 66(11), 3662-3670.
- Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765-768.
- Pena, M. A., Sestelo, J. P., & Sarandeses, L. A. (2007). Directed Ortho Metalation of Unprotected Benzoic Acids. The Journal of Organic Chemistry, 72(4), 1271-1275.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879-933.
- Wunderlich, S., & Knochel, P. (2008). TMP-Zincate as Highly Chemoselective Base for Directed Ortho Metalation. Organic Letters, 10(20), 4705-4707.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Kondo, Y., Shilai, M., Uchiyama, M., & Sakamoto, T. (1999). TMP-Zincate as Highly Chemoselective Base for Directed Ortho Metalation. Journal of the American Chemical Society, 121(14), 3539-3540.
- Alessi, M., Patel, J. J., Zumbansen, K., & Snieckus, V. (2020). The Tetraethylphosphorodiamidate (OP(O)(NEt2)2) Directed Metalation Group (DMG). Directed ortho and Lateral Metalation and the Phospha Anionic Fries Rearrangement. Organic Letters, 22(6), 2147-2151.
- Feng, Y., Yukioka, T., Matsuyama, M., Mori, A., & Okano, K. (2023). Deprotonative Generation and Trapping of Haloaryllithium in a Batch Reactor. Organic Letters, 25(17), 3013-3017.
Sources
Technical Support Center: Synthesis of 6-Fluoronaphthalene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 6-Fluoronaphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and obtain a high-purity product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound, particularly when using a Grignard-based carboxylation route.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent challenge in the synthesis of this compound, often stemming from issues in the formation of the Grignard reagent or during the carboxylation step. Here’s a breakdown of potential causes and solutions:
1. Incomplete Grignard Reagent Formation:
-
Cause: The primary difficulty often lies in the inertness of the Carbon-Fluorine (C-F) bond, which has a high activation energy for insertion of magnesium compared to other carbon-halogen bonds.[1][2] Additionally, a passivating oxide layer on the magnesium turnings can prevent the reaction from initiating.[3]
-
Solution:
-
Magnesium Activation: It is crucial to activate the magnesium turnings just before use. This can be achieved by stirring the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane in anhydrous ether or THF until the color dissipates.[4] Flame-drying the flask containing the magnesium under vacuum and cooling it under an inert atmosphere (Argon or Nitrogen) is also a critical step to remove any adsorbed moisture.[4]
-
Initiation: A gentle warming of the flask may be necessary to initiate the reaction. Once initiated, the reaction is exothermic and should be controlled with a water bath to maintain a gentle reflux.[3]
-
Solvent Choice: While diethyl ether is a standard solvent, tetrahydrofuran (THF) can be a better choice for synthesizing Grignard reagents from less reactive halides due to its higher solvating power, which helps to stabilize the Grignard reagent.[4]
-
2. Presence of Moisture:
-
Cause: Grignard reagents are potent bases and will react with even trace amounts of water, quenching the reagent and reducing the yield.[3]
-
Solution:
-
Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum.[4] Solvents must be anhydrous. Commercially available anhydrous solvents are recommended, or solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ether and THF).
-
Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the system.
-
3. Side Reactions:
-
Cause: A common side reaction is the Wurtz-type coupling of the aryl halide with the formed Grignard reagent, leading to the formation of a biaryl impurity.[3]
-
Solution:
-
Controlled Addition: Add the solution of 1-bromo-6-fluoronaphthalene (or other suitable precursor) to the magnesium suspension dropwise at a rate that maintains a gentle reflux.[3] This keeps the concentration of the aryl halide low in the reaction mixture, minimizing the coupling side reaction.
-
4. Inefficient Carboxylation:
-
Cause: The reaction of the Grignard reagent with carbon dioxide can be inefficient if not performed correctly. Gaseous CO2 may not dissolve quickly enough in the reaction mixture, and localized high concentrations of the Grignard reagent can lead to side reactions.[5]
-
Solution:
-
Use of Dry Ice: A large excess of freshly crushed dry ice (solid CO2) should be used.[3] The Grignard solution should be added slowly to the crushed dry ice with vigorous stirring. This ensures that the Grignard reagent is always in the presence of a large excess of CO2.
-
Temperature Control: The carboxylation reaction is exothermic. Performing the addition at low temperatures (e.g., in an ice-salt bath) helps to minimize side reactions.[3]
-
Question 2: I am observing significant amounts of a biaryl impurity in my crude product. How can I minimize its formation and remove it?
Answer:
The formation of a biaryl impurity, in this case, 6,6'-difluoro-1,1'-binaphthyl, is a known side reaction in Grignard syntheses involving aryl halides.
-
Minimizing Formation:
-
As mentioned previously, the key to minimizing this Wurtz-type coupling is to maintain a low concentration of the aryl halide starting material during the formation of the Grignard reagent. This is achieved by the slow, dropwise addition of the aryl halide to the magnesium suspension.[3]
-
Maintaining a moderate reaction temperature during Grignard formation is also beneficial. Overheating can promote the homocoupling reaction.[3]
-
-
Removal of the Impurity:
-
Fortunately, the desired product, this compound, is acidic, while the biaryl impurity is neutral. This difference in chemical properties can be exploited for purification.
-
Acid-Base Extraction: After the reaction work-up, dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The carboxylic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The neutral biaryl impurity will remain in the organic layer.
-
The aqueous layer can then be separated and acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
Question 1: What is the most common synthetic route for this compound?
Answer:
The most prevalent method for synthesizing this compound is through the carboxylation of a Grignard reagent .[3][6][7] The general workflow for this synthesis is as follows:
An alternative, though potentially more complex, strategy is Directed Ortho-Metalation (DoM) .[8][9][10] In this approach, an organolithium reagent is used to deprotonate the naphthalene ring at a position ortho to a directing group. The fluorine atom itself can act as a directing group, guiding the metalation to the adjacent position.[11] The resulting aryllithium species is then quenched with carbon dioxide.
Question 2: Are there any specific safety precautions I should take during this synthesis?
Answer:
Yes, several safety precautions are essential when performing this synthesis:
-
Flammable Solvents: Diethyl ether and THF are highly flammable. Ensure there are no open flames or spark sources nearby and always work in a well-ventilated fume hood.[3]
-
Exothermic Reactions: The formation of the Grignard reagent and its subsequent carboxylation are exothermic. An ice bath should always be readily available to control the reaction temperature and prevent it from becoming too vigorous.[3]
-
Dry Ice Handling: Dry ice is extremely cold (-78.5 °C) and can cause severe frostbite. Always handle it with appropriate insulating gloves.[3]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Question 3: How can I confirm the successful formation of my product?
Answer:
Several analytical techniques can be used to confirm the identity and purity of your final product:
-
Melting Point: The literature melting point for this compound is 234-236 °C.[12] A sharp melting point within this range is a good indicator of purity.
-
Spectroscopy:
-
¹H and ¹⁹F NMR Spectroscopy: These are powerful tools for confirming the structure of the molecule. The number of signals, their splitting patterns, and integration will be characteristic of the desired product.
-
¹³C NMR Spectroscopy: This will show the expected number of carbon signals, including the characteristic signal for the carboxylic acid carbonyl carbon.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the strong C=O stretch (around 1700 cm⁻¹).
-
-
Mass Spectrometry: This will confirm the molecular weight of the product (190.17 g/mol ).[12]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Aprotic, solubilizes the Grignard reagent. THF has better solvating power for less reactive halides.[4] |
| Magnesium Activation | Iodine crystal or 1,2-dibromoethane | Removes the passivating oxide layer from the magnesium surface.[4] |
| Reaction Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the Grignard reagent by atmospheric moisture.[3] |
| Aryl Halide Addition | Slow, dropwise | Minimizes Wurtz-type coupling side reactions.[3] |
| Carboxylation Reagent | Large excess of crushed dry ice | Ensures complete reaction and minimizes side reactions.[3] |
| Work-up | Acidic (e.g., dilute HCl) | Protonates the carboxylate salt to yield the final carboxylic acid.[6] |
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a magnetic stir bar.
-
Assemble the flask in a setup for reaction under an inert atmosphere.
-
Flame-dry the flask under vacuum and then cool to room temperature under a positive pressure of argon or nitrogen.
-
Add a small crystal of iodine.
-
Add a small volume of anhydrous ether or THF and stir.
-
Gently warm the flask if necessary until the brown color of the iodine disappears. The magnesium is now activated and ready for use.
Protocol 2: Grignard Reaction and Carboxylation
-
To the activated magnesium, add a portion of the total anhydrous ether or THF.
-
Dissolve the 1-bromo-6-fluoronaphthalene (1 equivalent) in anhydrous ether or THF in a separate dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium suspension to initiate the reaction. You may need to warm the flask gently.
-
Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]
-
In a separate beaker, place a large excess (at least 5 equivalents) of freshly crushed dry ice.
-
Cool the Grignard reagent solution in an ice bath and then slowly pour it onto the crushed dry ice with vigorous stirring.[3]
-
Allow the mixture to warm to room temperature as the excess dry ice sublimes.
Protocol 3: Work-up and Purification
-
Slowly add a dilute solution of a strong acid (e.g., 1 M HCl) to the reaction mixture to quench any remaining Grignard reagent and protonate the carboxylate salt.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate.
-
Combine the aqueous layers and acidify with concentrated HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Logical Relationships Diagram
References
-
PubMed. Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes. [Link]
-
Chemistry Stack Exchange. Why don't Alkyl Fluorides form Grignard Reagents. [Link]
-
Semantic Scholar. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Link]
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Chemistry LibreTexts. Preparing Carboxylic Acids. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
- Google Patents. Carboxylation of grignard reagents in the presence of liquid co2.
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]
-
Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. [Link]
-
Quora. Why isn't fluorine used in a Grignard reagent?. [Link]
- Google Patents. Method for preparing 1-fluoronaphthalene.
-
Organic Syntheses. Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. [Link]
- Google Patents.
-
ResearchGate. Short and scalable synthesis of an anhydride precursor of the environment-sensitive fluorophore 6-dimethylaminonaphthalimide. [Link]
- Google Patents. Prepn process of 1-fluoronaphthalene.
- Google Patents. Method for preparing 1-fluoronaphthalene.
- Google Patents. Method for preparing high-purity 1-fluoronaphthalene.
-
Semantic Scholar. Fully automated synthesis module for the high yield one-pot preparation of 6-[]fluoro-l-DOPA. [Link]
-
Semantic Scholar. Synthesis of mono- and difluoronaphthoic acids. [Link]
-
ResearchGate. A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 12. echemi.com [echemi.com]
Technical Support Center: Synthesis of 6-Fluoronaphthalene-1-carboxylic acid
Welcome to the technical support guide for the synthesis of 6-Fluoronaphthalene-1-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will explore common challenges, delve into the mechanistic origins of side reactions, and provide field-proven troubleshooting strategies to optimize your experimental outcomes.
Section 1: Overview of a Common Synthetic Pathway
The synthesis of this compound is most reliably achieved through the carboxylation of an organometallic intermediate derived from a 1-halo-6-fluoronaphthalene precursor. The Grignard-based route, starting from 1-bromo-6-fluoronaphthalene, is a frequently employed and well-documented method.[1] This pathway offers high regioselectivity, directly installing the carboxylic acid group at the C1 position.
Below is a high-level overview of this synthetic workflow.
Caption: General workflow for Grignard-based synthesis.
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower effective troubleshooting.
Q: My final product is significantly contaminated with 6-fluoronaphthalene. What is causing this side reaction, and how can I prevent it?
A: The presence of 6-fluoronaphthalene as a major impurity points to two primary mechanistic failures:
-
Premature Protonation of the Grignard Reagent: The organomagnesium intermediate is a potent base. If any proton sources (such as water) are present in the reaction vessel, solvents, or even on the surface of the magnesium turnings, the Grignard reagent will be quenched, forming 6-fluoronaphthalene before it has a chance to react with carbon dioxide.
-
Decarboxylation of the Product: Naphthoic acids can undergo decarboxylation (loss of CO2) to form the corresponding naphthalene, a process that can be promoted by heat and acidic conditions.[2][3][4] While this compound is relatively stable, prolonged exposure to high temperatures during workup or distillation can induce this side reaction.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Rigorously dry all glassware in an oven (e.g., >120°C overnight). Use freshly distilled, anhydrous solvents (like THF). Ensure magnesium turnings are dry and activated (e.g., with a crystal of iodine).
-
Controlled Workup: Perform the acidic workup at low temperatures (e.g., 0°C) to minimize acid-promoted thermal decarboxylation. Avoid excessive heating during solvent removal.
-
Purification Strategy: If decarboxylation has occurred, the resulting 6-fluoronaphthalene can often be removed from the desired carboxylic acid product via recrystallization, as the polarity difference is significant.
Q: I'm observing a high-molecular-weight impurity that I suspect is a binaphthyl derivative. How is this formed and what can I do to minimize it?
A: The formation of a binaphthyl species (e.g., 6,6'-difluoro-1,1'-binaphthyl) is a classic side reaction in Grignard syntheses known as Wurtz-type coupling. This occurs when the Grignard reagent (R-MgX) reacts with the unreacted starting halide (R-X).
Causality: This side reaction is favored under conditions of high local concentrations of the starting halide and the Grignard reagent. It is particularly prevalent if the reaction temperature is too high, which increases reaction rates non-selectively.
Troubleshooting Steps:
-
Slow Addition: Add the solution of 1-bromo-6-fluoronaphthalene to the magnesium suspension slowly and at a controlled rate. This maintains a low concentration of the halide in the presence of the forming Grignard reagent, favoring the desired reaction with magnesium.
-
Temperature Control: Maintain a gentle reflux during Grignard formation. Overheating can accelerate the coupling side reaction.
-
Magnesium Quality: Use a high-purity, finely divided form of magnesium (e.g., turnings or powder) to ensure a large surface area and efficient initiation, which helps to quickly consume the added halide.
Q: My overall yield is very low, even though my starting material appears to be fully consumed. Where could my product be lost?
A: Low yield with complete consumption of starting material often points to issues during the carboxylation or workup stages.
Causality & Troubleshooting:
-
Inefficient Carboxylation: The reaction between the Grignard reagent and CO2 occurs at the surface of the carbon dioxide. If solid CO2 (dry ice) is used, it often contains condensed water ice, which will quench the Grignard reagent. Furthermore, as the carboxylate salt precipitates, it can coat the dry ice, preventing further reaction.
-
Solution: Use freshly crushed, high-quality dry ice. For better results, bubble dry CO2 gas through the vigorously stirred Grignard solution at a low temperature (e.g., -70°C to 0°C). An alternative described in Organic Syntheses involves pouring the Grignard solution onto a large excess of dry ice powder with vigorous stirring.[1]
-
-
Product Loss During Workup: The product, this compound, is an organic acid. During workup, its solubility is highly dependent on pH.
-
Solution: After quenching the reaction with aqueous acid, ensure the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the carboxylate salt and precipitate the carboxylic acid. Check the pH of the aqueous layer after extraction. If the product remains in the aqueous layer as the carboxylate salt, it will be lost. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, ether) to ensure complete recovery from the aqueous phase.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the best practices for purifying the final product?
-
A: The primary method for purifying this compound is recrystallization. Solvents such as toluene, acetic acid, or ethanol/water mixtures are commonly effective. The choice of solvent depends on the nature of the impurities. For removing non-polar impurities like 6-fluoronaphthalene or binaphthyls, a solvent system where the acid has lower solubility at cold temperatures is ideal. Acid-base extraction can also be used: dissolve the crude product in a solvent like ethyl acetate, extract with a weak base (e.g., aqueous sodium bicarbonate), wash the basic aqueous layer with ether to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.
-
-
Q: How critical is temperature control during the Grignard formation?
-
A: It is highly critical. The reaction should be initiated gently, often requiring slight warming.[1] Once initiated, the reaction is exothermic. The temperature should be maintained at a gentle reflux. If the temperature is too low, the reaction may stall. If it is too high, the rate of side reactions, particularly Wurtz-type coupling, will increase significantly, reducing the yield of the desired Grignard reagent.
-
-
Q: Can I use 1-chloro-6-fluoronaphthalene as a starting material instead of the bromo- derivative?
-
A: While possible, it is generally not recommended for Grignard formation. The carbon-chlorine bond is stronger and less reactive than the carbon-bromine bond, making the initiation of the Grignard reaction significantly more difficult. This can lead to incomplete reactions or require harsher conditions, which may promote side reactions. For laboratory-scale synthesis, the bromo- derivative provides a more reliable and manageable reaction profile.
-
Section 4: Visualizing Key Reaction Mechanisms
Understanding the desired pathway in contrast to the major side reactions is key to effective process control.
Caption: Main reaction pathway versus key side reactions.
Section 5: Optimized Experimental Protocol
This protocol is adapted from established procedures for Grignard-based carboxylation and is designed to minimize common side reactions.[1]
Reagents & Equipment:
-
1-Bromo-6-fluoronaphthalene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Dry Carbon Dioxide (CO2), solid (dry ice) or gaseous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Three-necked flask, reflux condenser, dropping funnel (all oven-dried)
Procedure:
-
Setup: Assemble the dry three-necked flask with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel. Place magnesium turnings in the flask and briefly heat under vacuum, then allow to cool under a dry nitrogen or argon atmosphere.
-
Grignard Formation: Add a small volume of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of 1-bromo-6-fluoronaphthalene in anhydrous THF. Add a small portion of this solution to the magnesium. If the reaction does not start, gently warm the flask and add a small crystal of iodine. Once initiated (cloudiness, gentle bubbling), add the remaining halide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Carboxylation: Cool the reaction mixture to room temperature, then further cool in an ice-salt or dry ice/acetone bath. While stirring vigorously, add crushed, solid dry ice in small portions OR bubble dry CO2 gas through the solution. Continue until the exothermic reaction subsides. Allow the mixture to slowly warm to room temperature.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding aqueous HCl (e.g., 2M) until the solution is acidic (pH ~1) and all magnesium salts have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic extracts with water, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation & Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. Purify the crude solid by recrystallization from a suitable solvent (e.g., toluene).
Section 6: Troubleshooting Data Summary
| Observed Issue | Potential Cause | Key Side Product | Recommended Action |
| Low Yield | Inefficient Carboxylation / Wet Reagents | 6-Fluoronaphthalene | Use anhydrous reagents; add Grignard to excess CO2. |
| Low Yield | Product loss in aqueous layer | (None - loss of product) | Ensure workup is sufficiently acidic (pH < 2); perform multiple extractions. |
| Impurity by GC/MS (M=146.05) | Protonation of Grignard / Decarboxylation | 6-Fluoronaphthalene | Improve drying of reagents/glassware; use lower temperatures in workup. |
| Impurity by GC/MS (M=290.09) | Wurtz-type Coupling | 6,6'-Difluoro-1,1'-binaphthyl | Slow addition of halide; maintain gentle reflux (avoid overheating). |
| Incomplete Reaction | Poor Grignard initiation / low reactivity | 1-Bromo-6-fluoronaphthalene | Activate Mg with iodine/heat; ensure anhydrous conditions. |
References
-
Tagat, J. R., McCombie, S. W., Nazareno, D. V., Boyle, C. D., Kozlowski, J. A., Chackalamannil, S., Josien, H., Wang, Y., & Zhou, G. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 67(4), 1171–1177. [Link]
-
Tagat, J. R., McCombie, S. W., Nazareno, D. V., Boyle, C. D., Kozlowski, J. A., Chackalamannil, S., Josien, H., Wang, Y., & Zhou, G. (2002). Synthesis of mono- and difluoronaphthoic acids. PubMed. [Link]
-
Anonymous. (n.d.). naphthalene dicarboxylic acid. ResearchGate. Retrieved January 11, 2026, from [Link]
- Joo, Y., & Smith, K. (2002). Process for carboxylation of naphthoic acid to naphthalene dicarboxylic acid.
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]
-
Tagaya, H., Onuki, M., Tomioka, Y., Wada, Y., Karasu, M., & Chiba, K. (1991). Photocarboxylation of Naphthalene in the Presence of Carbon Dioxide and an Electron Donor. Bulletin of the Chemical Society of Japan. [Link]
-
Whitmore, F. C., & Fox, A. L. (1929). α-NAPHTHOIC ACID. Organic Syntheses, 9, 68. [Link]
Sources
Technical Support Center: 6-Fluoronaphthalene-1-carboxylic acid
Welcome to the technical support center for 6-Fluoronaphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity and success of your work.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. However, like many polycyclic aromatic compounds, its stability can be a critical factor in experimental reproducibility. This guide addresses the most common stability issues, their underlying chemical principles, and provides practical, field-tested solutions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to identifying and solving specific problems you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Lower-than-Expected Compound Concentration in Solution
Symptoms:
-
Varying results in biological assays.
-
Lower than expected peak area in HPLC analysis of a freshly prepared solution.
-
Difficulty in achieving complete dissolution.
Potential Causes & Solutions:
| Potential Cause | Underlying Chemistry | Recommended Solution |
| Incomplete Dissolution | This compound is sparingly soluble in water and may require specific solvents or pH adjustments to fully dissolve. | 1. Solvent Selection: Utilize polar aprotic solvents such as DMSO, DMF, or THF for stock solutions. For aqueous buffers, ensure the pH is adjusted to be at least 1.5-2 units above the pKa of the carboxylic acid to form the more soluble carboxylate salt. 2. Sonication: Use a bath sonicator to aid in the dissolution of the solid material. 3. Gentle Warming: If the solvent is stable at higher temperatures, gentle warming (30-40°C) can be employed. Avoid aggressive heating to prevent degradation. |
| Precipitation Over Time | The compound may precipitate out of solution upon storage, especially if the initial concentration is close to its solubility limit or if the storage temperature is lowered. | 1. Stock Concentration: Prepare concentrated stock solutions in a highly solubilizing solvent like DMSO and dilute into your experimental buffer immediately before use. 2. Storage Conditions: Store solutions at a constant temperature. If refrigeration is necessary, ensure the compound remains in solution at the lower temperature by performing a solubility test. |
| Adsorption to Labware | Aromatic compounds can adsorb to the surface of plasticware, leading to a decrease in the effective concentration. | 1. Material Selection: Use low-adsorption plasticware or glass vials for storage and handling. 2. Pre-treatment: Rinsing the container with the solvent before adding the compound solution can help to saturate non-specific binding sites. |
Issue 2: Appearance of Unknown Impurities in Analytical Chromatograms
Symptoms:
-
A new peak appears in HPLC, LC-MS, or GC-MS analysis over time.
-
The area of the parent compound peak decreases while the impurity peak grows.
-
A color change is observed in the solution.
Potential Causes & Solutions:
The primary degradation pathway for this compound is likely decarboxylation , especially under thermal stress. Another potential degradation route is photodegradation .
Workflow for Investigating Degradation
Caption: A decision tree for troubleshooting the appearance of impurities.
| Potential Cause | Underlying Chemistry | Recommended Solution |
| Thermal Decarboxylation | Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) at elevated temperatures, often catalyzed by trace metals or acidic/basic conditions.[1][2] This would result in the formation of 1-Fluoronaphthalene. | 1. Temperature Control: Avoid heating solutions containing this compound. Prepare solutions at room temperature.[3] If warming is necessary for dissolution, use the lowest effective temperature for the shortest possible time. 2. pH Control: Maintain a neutral to slightly acidic pH if possible, as extreme pH values can facilitate decarboxylation. 3. Inert Atmosphere: For long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative processes that could promote degradation. |
| Photodegradation | Fluoroaromatic compounds can be susceptible to photodegradation upon exposure to UV or even high-intensity visible light.[4][5] This can lead to complex degradation profiles. | 1. Light Protection: Store both solid material and solutions in amber vials or wrap containers with aluminum foil.[6] 2. Minimize Exposure: During experiments, minimize the exposure of the compound to ambient light. |
| Reaction with Solvents or Buffers | The carboxylic acid moiety can react with certain buffer components or solvents, especially if they are nucleophilic or if the solution is subjected to harsh conditions. | 1. Solvent Purity: Use high-purity, anhydrous solvents when preparing stock solutions to avoid reactions with water or other impurities. 2. Buffer Compatibility: Ensure that buffer components are not reactive with the carboxylic acid. For example, avoid primary and secondary amine-containing buffers if there is a possibility of amide formation under certain conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: For optimal stability, store solid this compound in a tightly sealed container in a cool, dry, and dark place.[7][8] For long-term storage, refrigeration (2-8°C) is recommended. To prevent water condensation, allow the container to warm to room temperature before opening. Storing under an inert atmosphere can provide additional protection.
Q2: What is the best solvent for preparing a stock solution?
A: Anhydrous DMSO or DMF are excellent choices for preparing highly concentrated stock solutions. These solvents offer good solvating power and are generally inert towards the compound at room temperature.
Q3: How should I prepare aqueous solutions for biological assays?
A: Due to its limited aqueous solubility, it is best to first prepare a concentrated stock solution in DMSO. Then, perform a serial dilution into your aqueous buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) and consistent across all samples, including controls, to avoid solvent effects.
Q4: Is this compound sensitive to pH?
A: Yes, the carboxylic acid group's ionization state is pH-dependent. At pH values significantly below its pKa, it will be in the less soluble carboxylic acid form. At pH values above its pKa, it will be in the more soluble carboxylate form. Extreme pH values (highly acidic or highly basic) coupled with elevated temperatures can promote degradation, such as decarboxylation.
Q5: My experiment involves heating. How can I minimize the degradation of this compound?
A: If heating is unavoidable, the following steps are recommended:
-
Minimize duration and temperature: Use the lowest possible temperature for the shortest amount of time.
-
Run a control: Include a sample of the compound that is heated under the same conditions to assess the extent of degradation.
-
Inert atmosphere: If possible, perform the heating step under an inert atmosphere to prevent oxidative degradation.
-
Post-heating analysis: Analyze the sample by HPLC or LC-MS after heating to quantify the remaining parent compound and identify any major degradants.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Tare: Accurately weigh a suitable amount of this compound (MW: 190.17 g/mol ) in a clean, dry glass vial. For example, for 1 mL of a 10 mM solution, weigh 1.90 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the vial until the solid is completely dissolved. If necessary, briefly sonicate in a water bath at room temperature.
-
Storage: Store the stock solution in an amber vial at -20°C for long-term storage or 4°C for short-term storage.
Protocol 2: Stability Assessment by HPLC
-
Sample Preparation: Prepare a solution of this compound in the desired solvent or buffer at a known concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution by reverse-phase HPLC to determine the initial peak area of the parent compound.
-
Stress Conditions: Subject aliquots of the solution to the conditions you wish to test (e.g., storage at room temperature, 4°C, exposure to light, heating to a specific temperature).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stressed samples onto the HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the parent peak area and the appearance of new peaks indicate degradation.
Degradation Pathway Visualization
Caption: Primary potential degradation pathways for the compound.
References
-
Al-Mawla, D., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Processes, 10(5), 874. Available at: [Link]
-
NETL.DOE.GOV. (n.d.). Improved Processes to Remove Naphthenic Acids. Available at: [Link]
-
Clayton, T. W., et al. (2001). Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1-Fluoronaphthalene. Available at: [Link]
-
Cerniglia, C. E., et al. (1986). Effects of a fluoro substituent on the fungal metabolism of 1-fluoronaphthalene. Applied and Environmental Microbiology, 51(5), 944–950. Available at: [Link]
-
ACS Publications. (2023). Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Organic Letters. Available at: [Link]
-
NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
-
Wikipedia. (n.d.). 1-Fluoronaphthalene. Available at: [Link]
-
Chemistry Stack Exchange. (n.d.). Weird sulfonation reactions of fluoroarene. Available at: [Link]
-
Pharmaceutical Technology. (2005). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Available at: [Link]
-
PubMed. (1992). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Available at: [Link]
-
Organic Syntheses. (n.d.). 2,3-naphthalenedicarboxylic acid. Available at: [Link]
-
PubMed. (2008). Photostability of green and yellow fluorescent proteins with fluorinated chromophores, investigated by fluorescence correlation spectroscopy. Available at: [Link]
-
RSC Publishing. (n.d.). Highly photostable “super”-photoacids for ultrasensitive fluorescence spectroscopy. Available at: [Link]
-
2a biotech. (n.d.). Products. Available at: [Link]
- Google Patents. (n.d.). CN102557865A - Method for preparing 1-fluoronaphthalene.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Improved Processes to Remove Naphthenic Acids | netl.doe.gov [netl.doe.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. echemi.com [echemi.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Optimization of Reaction Parameters for 6-Fluoronaphthalene-1-carboxylic acid
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 6-Fluoronaphthalene-1-carboxylic acid. As a molecule of interest in medicinal chemistry and materials science, its efficient synthesis is crucial. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of its preparation.
I. Introduction to the Synthetic Strategy
The synthesis of this compound can be approached through several routes. A common and logical method involves the formation of a Grignard reagent from a halo-substituted fluoronaphthalene, followed by carboxylation with carbon dioxide. This guide will focus on the optimization of this pathway, starting from 1-bromo-6-fluoronaphthalene. The choice of a bromo-substituent is strategic, as the high strength of the carbon-fluorine bond makes the formation of a Grignard reagent from a fluoro-precursor challenging.[1][2][3]
The overall reaction scheme is as follows:
Step 1: Grignard Reagent Formation
1-bromo-6-fluoronaphthalene reacts with magnesium turnings in an anhydrous ether solvent to form 1-(bromomagnesio)-6-fluoronaphthalene.
Step 2: Carboxylation
The Grignard reagent reacts with solid carbon dioxide (dry ice) to form the magnesium salt of the carboxylic acid.
Step 3: Acidic Workup
The magnesium salt is hydrolyzed with an aqueous acid to yield the final product, this compound.
Below is a workflow diagram illustrating this synthetic approach.
Caption: Synthetic workflow for this compound.
II. Optimized Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
1-bromo-6-fluoronaphthalene
-
Magnesium turnings
-
Iodine crystal (for activation)
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). Magnesium turnings should be fresh and shiny.
-
Grignard Formation:
-
To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
Add a small portion of a solution of 1-bromo-6-fluoronaphthalene (1 equivalent) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle heating or sonication. The disappearance of the iodine color and the appearance of a cloudy solution indicate initiation.
-
Once the reaction has started, add the remaining solution of 1-bromo-6-fluoronaphthalene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
In a separate flask, crush solid carbon dioxide into a fine powder.
-
Slowly pour the Grignard solution onto an excess of the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
-
Workup and Purification:
-
Slowly quench the reaction mixture with 1 M HCl until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Grignard reaction fails to initiate. | 1. Wet glassware or solvent.[4] 2. Passivated magnesium surface. 3. Impure starting halide. | 1. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 2. Activate magnesium with a crystal of iodine, 1,2-dibromoethane, or by crushing the turnings in a dry mortar and pestle. 3. Purify the 1-bromo-6-fluoronaphthalene by distillation or recrystallization. |
| Low yield of Grignard reagent. | 1. Incomplete reaction. 2. Wurtz coupling side reaction (formation of a biphenyl derivative). | 1. Increase the reflux time after the addition of the aryl halide. 2. Add the aryl halide solution slowly to maintain a low concentration in the reaction mixture. |
| Low yield of carboxylic acid after carboxylation. | 1. Inefficient trapping of CO2. 2. Protonation of the Grignard reagent by atmospheric moisture before carboxylation. | 1. Use a large excess of freshly crushed, high-surface-area dry ice. Ensure vigorous stirring during the addition of the Grignard reagent. 2. Maintain a positive pressure of inert gas throughout the reaction and transfer the Grignard solution to the dry ice quickly. |
| Presence of significant amounts of 6-fluoronaphthalene as a byproduct. | Premature quenching of the Grignard reagent by a proton source (e.g., water). | Rigorously exclude moisture from the reaction. Use anhydrous solvents and maintain an inert atmosphere. |
| Difficulty in purifying the final product. | 1. Contamination with unreacted starting material. 2. Presence of the Wurtz coupling byproduct. | 1. Perform an acid-base extraction. Dissolve the crude product in an aqueous base (e.g., 1 M NaOH), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the carboxylic acid. 2. Recrystallization is often effective for removing non-polar byproducts. |
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Start -> Q1; Q1 -> Q2 [label="No"]; Q1 -> Sol1 [label="Initiation Failure"]; Q1 -> Sol2 [label="Low Conversion"];
Q2 -> Q3 [label="No"]; Q2 -> Sol3 [label="Yes"];
Q3 -> Sol4 [label="Yes"]; }
Caption: A decision tree for troubleshooting the synthesis.
IV. Frequently Asked Questions (FAQs)
Q1: Why is 1-bromo-6-fluoronaphthalene used as a starting material instead of 1,6-difluoronaphthalene?
A1: The carbon-fluorine bond is significantly stronger and less reactive than the carbon-bromine bond.[1] This makes the oxidative insertion of magnesium into the C-F bond to form a Grignard reagent very difficult under standard conditions.[2][3] Starting with a bromo-substituted compound allows for the selective formation of the Grignard reagent at the more reactive C-Br position.
Q2: Are there alternative methods for the synthesis of this compound?
A2: Yes, several alternative routes could be considered. One potential method is the diazotization of 6-amino-naphthalene-1-carboxylic acid, followed by a Schiemann reaction. This involves converting the amino group to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source like fluoroboric acid.[5][6][7] Another possibility is the direct carboxylation of 2-fluoronaphthalene, although this may lead to a mixture of isomers and require more specialized catalytic systems.[8][9]
Q3: What are the key parameters to control for optimizing the yield of the Grignard reaction?
A3: The key parameters for optimizing the Grignard reaction are:
-
Purity of Reagents and Solvents: All reagents and solvents must be anhydrous, as Grignard reagents are strong bases and will be quenched by water.[3]
-
Magnesium Activation: The surface of the magnesium metal must be free of oxides to allow the reaction to initiate.
-
Temperature Control: While initiation may require gentle heating, the subsequent addition of the halide should be controlled to maintain a steady reaction rate and minimize side reactions.
-
Concentration: Slow addition of the halide helps to keep its concentration low, which can suppress the Wurtz coupling side reaction.[10]
Q4: How can I confirm the formation of the Grignard reagent before proceeding with carboxylation?
A4: While in-situ monitoring can be complex, a simple qualitative test involves taking a small aliquot of the reaction mixture, quenching it with a solution of iodine in THF. The disappearance of the iodine color indicates the presence of the Grignard reagent. For quantitative analysis, a titration method, such as the one described by Gilman, can be employed.
Q5: What is the mechanism of the carboxylation reaction?
A5: The carboxylation of a Grignard reagent is a nucleophilic addition reaction. The carbon atom of the Grignard reagent, which is nucleophilic, attacks the electrophilic carbon atom of carbon dioxide. This forms a magnesium carboxylate salt. Subsequent protonation with a strong acid in the workup step liberates the free carboxylic acid.[11][12][13]
V. References
-
U.S. Patent US6281374B1, "Fluorinated alkanoic acid purification process," issued 2001-08-28.
-
European Patent EP1311468A1, "Fluorinated alkanoic acid purification process," issued 2003-05-21.
-
Chemistry Stack Exchange. "Why don't Alkyl Fluorides form Grignard Reagents." ([Link])
-
ResearchGate. "Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review." ([Link])
-
Reddit. "Grignard Formation - Troubleshooting and Perfecting." ([Link])
-
LookChem. "General procedures for the purification of Carboxylic acids." ([Link])
-
ResearchGate. "Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers." ([Link])
-
PMC - NIH. "Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions." ([Link])
-
Chemistry LibreTexts. "10.6: Reactions of Alkyl Halides - Grignard Reagents." ([Link])
-
Reddit. "Failed grignard transmetallation." ([Link])
-
Chemistry LibreTexts. "10.6: Reactions of Alkyl Halides - Grignard Reagents." ([Link])
-
ResearchGate. "Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale." ([Link])
-
Google Patents. "Carboxylation of grignard reagents in the presence of liquid co2." ()
-
PMC - PubMed Central. "Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives." ([Link])
-
RSC Publishing. "Base-mediated carboxylation of C-nucleophiles with CO2." ([Link])
-
ResearchGate. "Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine." ([Link])
-
Google Patents. "Method for preparing high-purity 1-fluoronaphthalene." ()
-
ResearchGate. "Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry." ([Link])
-
SKKU. "CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases." ([Link])
-
Google Patents. "Method of obtaining alkyl ethers of 1- and 2-naphthalenecarboxylic acids." ()
-
ResearchGate. "Practical Alternative Synthesis of 1-(8-Fluoro-naphthalen-1-yl)piperazine." ([Link])
-
Chemistry LibreTexts. "20.5: Preparing Carboxylic Acids." ([Link])
-
ResearchGate. "Carboxylation reactions for the sustainable manufacture of chemicals and monomers." ([Link])
-
Sciencemadness.org. "Question about Grignard reaction." ([Link])
-
OpenStax. "20.5 Preparing Carboxylic Acids - Organic Chemistry." ([Link])
-
Chemistry LibreTexts. "20.5: Preparing Carboxylic Acids." ([Link])
-
Google Patents. "The synthetic method of naphthalene system fluoro-containing intermediate 1- fluoronaphthalene." ()
-
Organic Syntheses. "Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides." ([Link])
-
YouTube. "Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization." ([Link])
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- 2. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Crystallization of 6-Fluoronaphthalene-1-carboxylic acid
Welcome to the technical support center for 6-Fluoronaphthalene-1-carboxylic acid. As Senior Application Scientists, we have compiled this guide based on established crystallization principles and extensive experience with aromatic carboxylic acids. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical answers to frequently encountered questions during the crystallization of this compound.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Q1: My this compound is "oiling out" instead of forming crystals upon cooling. What's happening and how can I fix it?
A1: "Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs for one of two reasons:
-
High Solute Purity & Rapid Cooling: The solution is highly supersaturated, and cooling is too rapid, not allowing enough time for the molecules to orient themselves into a crystal lattice.
-
Melting Point Depression: The boiling point of your chosen solvent is higher than the melting point of your compound (or an impure version of it). Impurities can significantly depress the melting point, causing the compound to melt in the hot solvent and separate as a supercooled liquid. The reported melting point for pure this compound is 234-236 °C[1].
Troubleshooting Steps:
-
Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slow cooling is critical for successful crystallization[2].
-
Agitation: Introduce gentle agitation at the point of supersaturation to encourage nucleation.
-
Add a Seed Crystal: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to provide a template for crystal growth.
-
Re-evaluate Your Solvent: If the issue persists, your solvent's boiling point may be too high. Choose a solvent with a lower boiling point.[3]
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to redissolve the solid, and then allow the mixture to cool slowly.[4]
Q2: I'm not getting any crystal formation, even after the solution has cooled completely. What should I do?
A2: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation. This is usually due to using an excessive amount of solvent.
Corrective Actions:
-
Concentrate the Solution: Gently heat the solution to evaporate a portion of the solvent. Allow it to cool again and observe for crystal formation. Repeat until crystals form upon cooling.[5]
-
Induce Nucleation: If the solution is supersaturated but reluctant to crystallize, you can try to induce nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites.[3]
-
Seed Crystals: As mentioned previously, adding a seed crystal is a highly effective method.
-
-
Consider an Anti-Solvent: If you suspect you are near the saturation point, the dropwise addition of an anti-solvent can be very effective at inducing crystallization.
Q3: My crystal yield is very low. How can I improve it?
A3: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor after filtration.[5]
Strategies for Yield Improvement:
-
Minimize Solvent Volume: The most common cause of low yield is using too much solvent. During the dissolution step, use only the minimum amount of hot solvent required to fully dissolve the solid.[2]
-
Ensure Complete Cooling: Allow the crystallization mixture to cool thoroughly in an ice bath for at least 20-30 minutes before filtration to maximize the precipitation of the solute.[3]
-
Minimize Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using too much wash solvent, or solvent that is not cold, will redissolve some of your product.[3]
-
Solvent Selection: Your compound may have a relatively high solubility in your chosen solvent even at low temperatures. Re-evaluate your solvent choice by performing small-scale solubility tests to find one where the solubility difference between hot and cold is more pronounced.[6]
Q4: The color of my crystals suggests impurities are still present. How can I remove them?
A4: Colored impurities often arise from starting materials or byproducts in the synthesis of the naphthalene core. Aromatic compounds can also form colored charge-transfer complexes.
Purification Techniques:
-
Activated Charcoal Treatment: Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored, non-polar impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Use a fluted filter paper for the subsequent hot gravity filtration to remove the charcoal.
-
Acid-Base Extraction: Before crystallization, you can perform a liquid-liquid extraction. Dissolve the crude acid in a suitable organic solvent (like ethyl acetate) and wash it with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Then, extract the desired carboxylic acid into a dilute aqueous base (e.g., 1M NaOH or NaHCO3), leaving neutral impurities in the organic layer. Re-acidify the aqueous layer to precipitate the purified carboxylic acid, which can then be collected and recrystallized.[7]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for crystallization?
A1: Understanding the compound's properties is fundamental to designing a successful crystallization protocol.
| Property | Value | Significance for Crystallization |
| Molecular Formula | C₁₁H₇FO₂ | Indicates a rigid, planar aromatic structure. |
| Molecular Weight | 190.17 g/mol [1] | Used for calculating molar equivalents and theoretical yield. |
| Melting Point | 234-236 °C[1] | A high melting point suggests strong intermolecular forces (hydrogen bonding, π-stacking), which favors crystallization. It also allows for the use of high-boiling point solvents without oiling out. |
| Appearance | Solid | The compound is a solid at room temperature. |
| Structure | Aromatic Carboxylic Acid | The carboxylic acid group allows for strong hydrogen-bonding dimers, a key interaction for crystal lattice formation. The fluoronaphthalene ring system is prone to π-π stacking. |
Q2: Which solvents are a good starting point for the recrystallization of this compound?
A2: The principle of "like dissolves like" is a good guide. As a polar aromatic carboxylic acid, solvents with moderate to high polarity are excellent starting points. The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]
Recommended Solvents for Screening:
-
Alcohols (Ethanol, Methanol, Isopropanol): Often good solvents for carboxylic acids due to their ability to engage in hydrogen bonding.
-
Acetic Acid: Can be an excellent solvent for aromatic carboxylic acids, but can be difficult to remove completely.[7]
-
Ketones (Acetone): A polar aprotic solvent that can be effective.
-
Esters (Ethyl Acetate): A solvent of intermediate polarity.
-
Toluene: A non-polar aromatic solvent; may be useful in a co-solvent system.[7]
-
Water: Due to the hydrophobic naphthalene ring, solubility in pure water is likely low, but it could be an excellent anti-solvent when used with a miscible polar solvent like ethanol or acetone.[8]
A systematic approach using a small amount of material to test solubility in a range of solvents at room temperature and at their boiling points is highly recommended.
Q3: How does the fluorine substituent affect the crystallization process?
A3: The fluorine atom has several effects on the molecule's properties that can influence crystallization:
-
Polarity: Fluorine is highly electronegative, increasing the molecule's polarity and potentially altering its solubility profile compared to the non-fluorinated parent compound.
-
Intermolecular Interactions: Fluorine can participate in weak C-F···H hydrogen bonds and other dipole-dipole interactions, which can influence the crystal packing arrangement.[9]
-
Crystal Packing: Subtle changes in molecular structure, such as adding a fluorine atom, can significantly alter the preferred crystal packing, potentially leading to different crystal habits or even polymorphism.[10]
Q4: Does this compound exhibit polymorphism?
A4: Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in drug development as different polymorphs can have different solubilities, stabilities, and bioavailabilities. While there is no specific literature in the search results detailing polymorphism for this compound, it is a common phenomenon for rigid, aromatic molecules capable of strong hydrogen bonding.
It is prudent to assume that polymorphism is possible. Screening for different crystal forms should be a part of the development process. This can be achieved by:
-
Crystallizing from a wide range of solvents with different polarities.
-
Varying the rate of cooling (fast vs. slow).
-
Using different crystallization techniques (e.g., evaporation, anti-solvent addition).
Experimental Protocols & Visualizations
Protocol 1: General Recrystallization Workflow
This protocol provides a standardized procedure for recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils. Continue adding small portions of hot solvent until the compound just dissolves completely.
-
(Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[2] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Diagram 1: Troubleshooting Logic for Crystallization Issues
Caption: A flowchart for diagnosing and solving common crystallization problems.
Diagram 2: The Solvent/Anti-Solvent Crystallization Method
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. mt.com [mt.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Fluoronaphthalene-1-carboxylic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 6-Fluoronaphthalene-1-carboxylic acid. It is designed as a series of frequently asked questions (FAQs) and detailed protocols to troubleshoot common issues and optimize purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the purification of this compound, providing explanations for the underlying principles and actionable solutions.
Q1: What are the typical impurities I should expect in my crude this compound sample?
A1: The profile of impurities is intrinsically linked to the synthetic route employed. However, for naphthalenic compounds synthesized via multi-step processes, several classes of impurities are common.
-
Unreacted Starting Materials: Depending on the specific carboxylation reaction used, residual precursors may persist.
-
Isomeric Impurities: The synthesis of fluoronaphthalenes can sometimes yield isomers that are difficult to separate due to their similar physical properties. For instance, syntheses starting from naphthylamine can produce related isomers that are challenging to remove even by rectification of the precursor.
-
Byproducts from Side Reactions: Side reactions during fluorination or carboxylation can introduce structurally related impurities.
-
Residual Solvents and Reagents: Solvents used during the reaction or workup, as well as inorganic salts, may be present in the crude product.
A general overview of potential impurity types is summarized in the table below.
| Impurity Class | Common Examples | Rationale for Presence | Recommended Primary Removal Method |
| Isomeric Impurities | Other fluoronaphthalene carboxylic acid isomers | Non-specific reactions during synthesis | Column Chromatography, Fractional Recrystallization |
| Precursors | 1-Fluoronaphthalene, Halogenated intermediates | Incomplete carboxylation or prior reaction steps | Acid-Base Extraction, Column Chromatography |
| Reaction Byproducts | Decarboxylated or over-fluorinated species | Thermal degradation or side reactions | Recrystallization, Column Chromatography |
| Inorganic Salts | Sodium sulfate, sodium chloride | Remnants from workup or pH adjustment steps | Acid-Base Extraction, Washing during filtration |
| Residual Solvents | Toluene, THF, Diethyl Ether | Trapped within the solid matrix post-reaction | Drying under vacuum |
Q2: How do I select the most effective purification strategy for my sample?
A2: The optimal purification strategy depends on the nature of the impurities and the desired final purity. A multi-step approach is often the most effective. For solid carboxylic acids like this compound, recrystallization is a powerful initial technique, while acid-base extraction is excellent for removing non-acidic impurities. Column chromatography is typically reserved for separating challenging mixtures, such as isomers.
Below is a decision-making workflow to guide your choice.
Caption: Decision workflow for purifying this compound.
Q3: My compound streaks severely on a silica gel TLC plate. What is causing this and how can I fix it?
A3: This is a classic issue when working with carboxylic acids on standard silica gel. The streaking, or tailing, occurs due to the strong interaction between the acidic proton of your carboxyl group and the slightly acidic silica gel surface. This leads to a distribution between the protonated and deprotonated forms of the acid, causing it to smear along the plate rather than moving as a compact spot.
The Solution: To ensure your compound remains fully protonated and elutes cleanly, you must acidify your mobile phase. Adding a small amount (typically 0.5-1%) of a volatile acid like acetic acid or formic acid to your eluting solvent system will suppress the deprotonation of your carboxylic acid, resulting in sharp, well-defined spots on the TLC plate.
Q4: I am losing a significant amount of product during recrystallization. What are the common causes and troubleshooting steps?
A4: Low recovery is a frequent challenge in recrystallization. The goal is to dissolve the compound in a minimum amount of hot solvent and have it crystallize upon cooling, leaving impurities behind in the solvent. Here are common pitfalls and their solutions:
| Problem | Causality | Troubleshooting Solution |
| Using too much solvent | The solution remains unsaturated even when cold, preventing the product from crystallizing out. | Add the hot solvent portion-wise until the solid just dissolves. If too much was added, carefully evaporate some solvent to reach the saturation point. |
| Premature crystallization | The product crystallizes too early, for instance, in the filtration funnel during hot filtration to remove insoluble impurities. | Preheat the filtration funnel (e.g., with an IR lamp or by passing hot solvent through it) before pouring your hot solution. |
| Cooling the solution too quickly | Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. | Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. |
| Washing crystals with warm solvent | The crystallized product redissolves in the wash solvent. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. |
| Inappropriate solvent choice | The compound is too soluble in the solvent even at low temperatures. | Perform solvent screening to find a solvent (or solvent pair) where the compound has high solubility when hot and low solubility when cold. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing neutral or basic impurities from the acidic target compound.
Workflow Diagram:
Technical Support Center: Degradation Pathways of 6-Fluoronaphthalene-1-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Fluoronaphthalene-1-carboxylic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to support your experimental work. As a Senior Application Scientist, my goal is to provide you with scientifically sound and practical insights to navigate the complexities of studying this fluorinated aromatic compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question: My microbial culture is not degrading this compound. What are the possible reasons and how can I troubleshoot this?
Answer:
There are several potential reasons for a lack of degradation. Let's break them down:
-
Toxicity of the Compound: High concentrations of this compound may be toxic to the microorganisms. It is a common issue with polycyclic aromatic hydrocarbons (PAHs) and their derivatives.[1][2]
-
Troubleshooting Steps:
-
Determine the Minimum Inhibitory Concentration (MIC): Perform a dose-response experiment with a range of concentrations to find the highest concentration that does not inhibit microbial growth.
-
Gradual Adaptation: Start with a low concentration of the compound and gradually increase it as the culture adapts.
-
Use a Co-substrate: Provide a more readily available carbon source to support microbial growth while the organisms adapt to the target compound.[2]
-
-
-
Incorrect Microbial Strain or Consortium: The selected microorganisms may not possess the necessary enzymatic machinery to initiate the degradation of this specific fluorinated naphthalene.
-
Troubleshooting Steps:
-
Source of Inoculum: Use microbial consortia from environments contaminated with PAHs or fluorinated compounds, as they are more likely to harbor organisms with the required metabolic capabilities.[2]
-
Enrichment Cultures: Set up enrichment cultures with this compound as the sole carbon source to select for and isolate capable degraders.[2]
-
Genetic Engineering: If you have a well-characterized strain, consider genetic modification to introduce genes encoding for relevant enzymes like naphthalene dioxygenase.
-
-
-
Sub-optimal Culture Conditions: Environmental parameters such as pH, temperature, and oxygen availability can significantly impact microbial activity and enzyme function.
-
Troubleshooting Steps:
-
Optimize pH and Temperature: The optimal pH for naphthalene degradation by many Pseudomonas species is around 8.[2] Conduct experiments to determine the optimal pH and temperature for your specific culture.
-
Ensure Adequate Aeration: The initial steps of aerobic naphthalene degradation are oxygen-dependent, requiring a dioxygenase enzyme.[3] Ensure sufficient oxygen supply through shaking or sparging, especially in liquid cultures. However, be aware that some degradation can occur under oxygen-limiting conditions.[1][4]
-
Nutrient Limitation: Ensure that the growth medium is not deficient in essential nutrients like nitrogen and phosphorus.[2]
-
-
Question: I am observing the accumulation of an intermediate metabolite and the degradation process is stalled. How can I identify the intermediate and overcome this bottleneck?
Answer:
The accumulation of an intermediate often indicates a bottleneck in the metabolic pathway, where a downstream enzyme is either absent, inhibited, or has a lower activity.
-
Identification of the Intermediate:
-
Extraction: Extract the metabolites from the culture medium using a suitable solvent like ethyl acetate.
-
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying aromatic compounds and their metabolites.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile metabolites after derivatization.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for identifying non-volatile and polar metabolites.[8]
-
-
-
Overcoming the Bottleneck:
-
Identify the Limiting Enzyme: Based on the identified intermediate, you can hypothesize which enzymatic step is hindered. For example, if a dihydroxylated intermediate accumulates, the ring-cleavage dioxygenase might be the issue.
-
Use a Microbial Consortium: A mixed microbial community may have a more diverse enzymatic pool, where one organism can metabolize the intermediate produced by another.
-
Induce Enzyme Expression: The expression of catabolic enzymes is often inducible. Ensure the presence of the parent compound or a suitable inducer in your culture.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on the well-studied degradation of naphthalene and substituted naphthalenes, the initial attack is likely catalyzed by a naphthalene dioxygenase (NDO).[3][9] This enzyme would incorporate both atoms of molecular oxygen into one of the aromatic rings. Given the presence of the fluoro-substituent, the position of this attack is critical. Studies on 1-fluoronaphthalene have shown that the fluorine atom can block epoxidation at the substituted double bond and direct metabolism to other positions.[10] Therefore, the dioxygenation of this compound is likely to occur on the unsubstituted ring, leading to the formation of a cis-dihydrodiol.
Q2: How might the fluorine and carboxylic acid substituents influence the degradation pathway?
A2:
-
Fluorine Substituent: The strong carbon-fluorine bond makes the compound more resistant to degradation.[11] The fluorine atom's electron-withdrawing nature can also influence the susceptibility of the aromatic ring to electrophilic attack by oxygenases. Defluorination is a critical step for complete mineralization and can be a significant rate-limiting factor. This may occur later in the pathway after the aromatic ring has been cleaved.
-
Carboxylic Acid Substituent: The metabolism of naphthoic acids often begins with double hydroxylation of the aromatic ring.[9] The carboxylic acid group may also influence the initial enzymatic attack. It is also possible that decarboxylation could occur at some stage, catalyzed by a decarboxylase enzyme.[12]
Q3: What are the expected major metabolites in the degradation pathway?
A3: While the exact pathway needs experimental verification, we can propose a hypothetical pathway based on known metabolic routes for similar compounds. Key expected metabolites could include:
-
Dihydroxylated fluoronaphthalene carboxylic acid derivatives.
-
Ring cleavage products, such as fluorinated salicylates or gentisates.[13]
-
Eventually, central metabolites like pyruvate and acetate after further degradation.[3]
-
Fluoride ions would be released upon cleavage of the C-F bond.
Q4: What analytical methods are best suited for studying the degradation of this compound and its metabolites?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
HPLC with UV and/or Fluorescence Detection: Ideal for quantifying the parent compound and major aromatic intermediates.[5][8]
-
LC-MS/MS: Provides high sensitivity and selectivity for identifying and quantifying a wide range of metabolites, including polar and non-volatile compounds.[8]
-
GC-MS: Useful for identifying volatile metabolites, though derivatization may be necessary for the carboxylic acid and hydroxylated intermediates.[7]
-
Ion Chromatography: Can be used to measure the release of fluoride ions, providing evidence of defluorination.
Proposed Degradation Pathways
Based on existing literature for naphthalene and fluorinated aromatics, two plausible initial pathways for the aerobic degradation of this compound are proposed below.
Pathway A: Dioxygenation of the Unsubstituted Ring
This pathway is analogous to the classical naphthalene degradation pathway.
Caption: Proposed Pathway A for this compound degradation.
Pathway B: Initial Attack on the Substituted Ring
This pathway considers the possibility of enzymatic attack on the fluorinated ring, which may be less favorable but still possible.
Caption: Proposed Pathway B for this compound degradation.
Key Experimental Protocols
Protocol 1: Microbial Degradation Assay
This protocol outlines a basic batch experiment to assess the degradation of this compound by a microbial culture.
Materials:
-
Microbial culture (pure or consortium)
-
Basal salt medium (BSM)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile flasks
-
Incubator shaker
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare the BSM and autoclave.
-
Inoculate the BSM with the microbial culture to a desired starting optical density (e.g., OD600 of 0.1).
-
Add this compound from the stock solution to the desired final concentration. Include a solvent control (with DMSO but no target compound) and an uninoculated control (with the compound but no microbes).
-
Incubate the flasks in a shaker at the optimal temperature and shaking speed (e.g., 30°C, 150 rpm).
-
Withdraw samples at regular time intervals (e.g., 0, 24, 48, 72, 96 hours).
-
Process the samples for analysis:
-
Measure cell growth (e.g., OD600).
-
Extract the remaining parent compound and metabolites for chromatographic analysis.
-
Protocol 2: Metabolite Extraction from Liquid Culture
Materials:
-
Culture sample
-
Ethyl acetate (or another suitable solvent)
-
Sodium sulfate (anhydrous)
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Centrifuge the culture sample to pellet the cells.
-
Transfer the supernatant to a separatory funnel.
-
Acidify the supernatant to pH 2 with HCl to protonate the carboxylic acid group, making it more extractable into an organic solvent.
-
Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect the organic (upper) layer. Repeat the extraction twice more.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to concentrate the metabolites.
-
Re-dissolve the residue in a small, known volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis.
Data Summary Table
The following table provides a template for summarizing key quantitative data from your degradation experiments.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Initial Concentration (µM) | 100 | 100 | 200 |
| Microbial Strain | Strain A | Consortium B | Strain A |
| Incubation Time (h) | 96 | 96 | 96 |
| Degradation (%) | 75 | 95 | 40 |
| Half-life (h) | 48 | 30 | >96 |
| Major Metabolite(s) Detected | Metabolite X | Metabolites X, Y | Metabolite X |
| Fluoride Release (µM) | 15 | 25 | 5 |
References
- Cerniglia, C. E., & Gibson, D. T. (1979). Fungal metabolism of 1-fluoronaphthalene. Journal of General Microbiology, 113(1), 1-10.
- Arif, N. M., et al. (2023). Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. MDPI.
- Lian, J., et al. (2023).
- Singh, S., & Jajoo, A. (2021). Enzymatic pathway involved in the degradation of fluoranthene by microalgae Chlorella vulgaris. PubMed.
- Phale, P. S., et al. (2021).
- Yuan, Y., et al. (2015). Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY. Semantic Scholar.
- Brendel, C. A., et al. (2024).
- Eawag.
- Phale, P. S., et al. (2021).
- Annweiler, E., et al. (2000). Naphthalene Degradation and Incorporation of Naphthalene-Derived Carbon into Biomass by the Thermophile Bacillus thermoleovorans. PMC.
- Murphy, C. D. (2016).
- JHECHEM CO LTD. Buy this compound. ECHEMI.
- Gao, X., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Rojo, F. (2017). Naphthalene biodegradation under oxygen-limiting conditions: Community dynamics and the relevance of biofilm-forming capacity.
- Grishchenkov, V. G., et al. (2021).
- Ahmad, S. A., et al. (2021). Naphthalene degradation studies using Pseudomonas sp.
- Whitby, C. (2010).
- Gauthier, M.-E., et al. (2023).
- Rojo, F. (2017). Naphthalene biodegradation under oxygen-limiting conditions: community dynamics and the relevance of biofilm-forming capacity. PubMed Central.
- CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities.
- Karagiannidou, E. G., et al. (2015).
- HANGZHOU LEAP CHEM CO., LTD. This compound. Echemi.
- Bandyopadhyay, A. (2021). Mechanistic Studies on the Prenylated- Flavin-Dependent Phenazine-1-Carboxylic Acid Decarboxylase. Deep Blue Repositories.
- PubChem. 1-Fluoronaphthalene. PubChem.
- CN103664512A - Method for preparing high-purity 1-fluoronaphthalene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Naphthalene degradation studies using Pseudomonas sp. strain SA3 from Alang-Sosiya ship breaking yard, Gujarat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthalene biodegradation under oxygen‐limiting conditions: community dynamics and the relevance of biofilm‐forming capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN109100453B - Method for separating and measuring 1-fluoronaphthalene and related impurities - Google Patents [patents.google.com]
- 6. 1-fluoronaphthalene | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation [frontiersin.org]
- 10. Effects of a fluoro substituent on the fungal metabolism of 1-fluoronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Studies of Enzymes for C–F Bond Degradation and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. mdpi.com [mdpi.com]
Handling viscous reaction mixtures of 6-Fluoronaphthalene-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling reaction mixtures involving 6-Fluoronaphthalene-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with high viscosity during synthesis and workup. Our goal is to provide practical, field-tested solutions and explain the chemical principles behind them to ensure your experiments are both successful and safe.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles underlying the viscosity challenges associated with this compound.
Q1: What intrinsic properties of this compound contribute to the formation of viscous reaction mixtures?
A1: The molecular structure of this compound is the primary driver. Key factors include:
-
Planar Aromatic System: The flat naphthalene core allows for significant π-π stacking interactions between molecules, similar to graphite layers. In concentrated solutions, these interactions can create ordered domains that resist flow.
-
Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. This allows molecules to form dimers or extended networks, dramatically increasing the effective molecular weight and intermolecular friction.
-
High Melting Point: The compound has a high melting point of 234-236 °C, which indicates strong intermolecular forces in the solid state.[1] These forces can persist in solution, especially at high concentrations or lower temperatures, leading to high viscosity or even precipitation.
Q2: Besides the molecule itself, what are the common extrinsic causes of high viscosity in my reaction?
A2: Several experimental factors can lead to unmanageably thick reaction mixtures:
-
High Concentration: As the reaction progresses, the concentration of the product or a key intermediate may exceed its solubility limit in the chosen solvent, leading to the formation of a thick slurry or oil.
-
Inappropriate Solvent Choice: A solvent that poorly solvates the reactants, intermediates, and products will fail to adequately break up the strong intermolecular forces described in Q1.
-
Temperature Control Issues: Many reactions are exothermic. If heat is not dissipated effectively—a common problem in viscous media—localized hot spots can cause solvent evaporation or promote side reactions that generate polymeric byproducts. Conversely, if the temperature drops too low, the product may precipitate out of solution.
-
Formation of Insoluble Byproducts or Intermediates: The reaction mechanism may involve intermediates (e.g., salts) that are not soluble in the bulk reaction solvent, causing the mixture to become a thick, heterogeneous slurry.
Q3: How can I proactively design my experiment to prevent viscosity issues from the start?
A3: A well-designed experiment is the best defense against viscosity problems.
-
Solvent Selection: Choose a solvent with a high boiling point and good solvating power for your product. Aprotic polar solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are often effective, though they can complicate workup. For less challenging reactions, ethers like Tetrahydrofuran (THF) or Dioxane may suffice.
-
Concentration Management: Aim for the lowest practical concentration that still allows for a reasonable reaction rate. It is often better to run a slightly slower reaction in a larger volume of solvent than to have a fast reaction solidify in the flask.
-
Controlled Reagent Addition: Use a syringe pump for the slow, controlled addition of reagents. This helps to manage the reaction exotherm and prevents localized high concentrations of reactants, reducing the chance of byproduct formation or precipitation.
-
Robust Agitation: Do not rely on a standard magnetic stir bar. From the outset, use a mechanical overhead stirrer, especially for reactions at or above a 100 mL scale.[2] This ensures efficient mixing and heat transfer throughout the reaction.
Troubleshooting Guide: Common Scenarios & Solutions
This section provides actionable steps for specific problems you may encounter during your experiment.
Scenario 1: My magnetic stir bar has stopped spinning, and the reaction is a thick slurry.
Problem: The viscosity of the mixture has exceeded the coupling force between the stir plate's magnet and the stir bar. This leads to poor mixing, inefficient heat transfer, and a non-homogeneous reaction, which can result in lower yields and increased impurities.
Immediate Actions:
-
Switch to Mechanical Stirring: If possible, safely replace the magnetic stirrer with an overhead mechanical stirrer. These devices provide significantly more torque and can handle highly viscous materials.[3][4]
-
Gentle Heating: Gently warm the reaction flask. Increasing the temperature often reduces viscosity by increasing molecular motion and improving solubility.[5] Be cautious not to exceed the boiling point of the solvent or degrade your product.
-
Controlled Dilution: Add a small amount of a pre-warmed, appropriate solvent to decrease the concentration and break up intermolecular forces.[5]
Workflow: Recovering from Stirrer Failure
Caption: Decision workflow for addressing stirrer failure.
Scenario 2: The reaction mixture has solidified completely. How can I salvage my product?
Problem: The product or an intermediate has crashed out of solution, forming a solid mass. This prevents the reaction from proceeding to completion and makes product isolation seemingly impossible.
Solution: A careful, stepwise approach is required. Do not attempt to mechanically break up the solid, as this can damage your glassware.
Protocol: Salvaging a Solidified Reaction Mixture
Safety First: Before beginning, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6] All manipulations should be performed in a certified chemical fume hood.
Materials:
-
Overhead mechanical stirrer with a suitable impeller (e.g., anchor or paddle)
-
Heating mantle with a temperature controller
-
Sufficient quantity of a high-boiling, appropriate solvent (e.g., DMF, NMP, or Toluene, depending on the reaction chemistry)
-
Cannula or wide-bore tubing for transfer
Procedure:
-
Secure the Flask: Firmly clamp the reaction flask in a heating mantle.
-
Install Overhead Stirrer: Carefully insert the mechanical stirrer into the flask, positioning the impeller as close to the solid mass as possible without making forceful contact.
-
Initial Solvent Addition: Add a volume of the chosen high-boiling solvent equal to approximately 25-50% of the original reaction volume.
-
Controlled Heating & Agitation:
-
Begin slow stirring with the overhead stirrer (e.g., 50-100 RPM). You may not see much movement initially.
-
Simultaneously, begin to heat the flask gently. Set the controller to a temperature approximately 20-30 °C below the boiling point of the added solvent.
-
Causality: The combination of heat and solvent will slowly start to dissolve the outer layers of the solid mass. As the solid dissolves, the stirrer will be able to move more freely, which in turn accelerates the dissolution of the remaining solid by improving mass and heat transfer.
-
-
Incremental Dilution: As the solid begins to break up, continue to add more solvent in small portions until the entire mixture becomes a stirrable, albeit potentially thick, solution or slurry.
-
Assess Reaction Completion: Once the mixture is homogeneous, you may need to continue heating and stirring to ensure the reaction has gone to completion. Take an aliquot for analysis (e.g., TLC, LC-MS) if possible.
-
Workup: For workup, the diluted, hot mixture can be carefully transferred (e.g., via cannula under positive nitrogen pressure) into a vessel containing a cooled anti-solvent (like water or heptane) to precipitate the product for collection by filtration.
Scenario 3: I'm having difficulty transferring the viscous mixture for workup.
Problem: The thick, tar-like mixture will not pour or transfer easily via cannula, leading to significant product loss.
Solution: Avoid trying to transfer the viscous material directly.
-
In-Situ Dilution: The most reliable method is to dilute the entire reaction mixture directly in the reaction flask, as described in the protocol above. Once it is a low-viscosity solution, it can be transferred easily.
-
Positive Pressure Transfer: For moderately viscous liquids, use a positive pressure of an inert gas (e.g., Nitrogen or Argon) to carefully push the liquid through a wide-bore cannula into the workup vessel.
-
Trituration: If the product is an amorphous solid or thick oil, consider trituration. After removing the solvent in vacuo, add a non-polar solvent in which your product is insoluble but impurities are soluble (e.g., hexane, diethyl ether). Stir or sonicate the mixture. The product should solidify into a filterable powder, while the impurities remain in the solvent.[7]
Data Summary
For your reference, here are key properties of the title compound and suitable solvents for managing viscosity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 575-08-6 | [8] |
| Molecular Formula | C₁₁H₇FO₂ | [1] |
| Molecular Weight | 190.17 g/mol | [1] |
| Melting Point | 234-236 °C | [1] |
| Boiling Point | 371.4 ± 15.0 °C at 760 mmHg | [1] |
Table 2: Recommended Solvents for Viscosity Mitigation
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Non-polar | Good for managing temperature; may have limited solvating power. |
| Dioxane | 101 | Polar aprotic | Good solvating power; often used in syntheses. |
| N,N-Dimethylformamide (DMF) | 153 | Polar aprotic | Excellent solvating power; can be difficult to remove. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Polar aprotic | High boiling point and excellent solvating power for difficult cases. |
References
-
News. (2023). 4 Methods Of Reducing Viscosity. [Link]
-
PubChem. 6-(9H-fluoren-1-yl)naphthalene-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Kintek Solution. Essential Tips For Conducting Organic Synthesis Reactions. [Link]
-
ResearchGate. Advances in chemical viscosity-reducing methods and techniques for viscous crude oils. [Link]
-
PersiaResin. Viscosity Reducer. (2025). [Link]
-
Mixquip. Understanding High-Viscosity Mixing. [Link]
-
MDPI. Study on the Effect of Different Viscosity Reducers on Viscosity Reduction and Emulsification with Daqing Crude Oil. [Link]
-
YouTube. Handling of viscous liquids - Basics, Techniques and Tricks. (2018). [Link]
-
Reddit. Need to reduce viscosity of water based solution. What can be used. I am using surfactants with it. (2018). [Link]
-
IUPAC Solubility Data Series. SOLUBILITIES IN BINARY SOLVENT MIXTURES. [Link]
-
ResearchGate. What is a best way to purify a viscous organic liquid product other than column chromatography? (2015). [Link]
-
ANGEEL OAK SPECIALITY CHEMTECH. 1 FLUORONAPHTHALENE. [Link]
-
Organic Syntheses. (Figure 1, left) The stirred, homogeneous solution. [Link]
-
Hockmeyer. Understanding High Viscosity Mixing. (2012). [Link]
-
2a biotech. This compound. [Link]
-
Solubility of Things. 1-Fluoronaphthalene. [Link]
-
YouTube. Handling of viscous liquids - Basics, Techniques and Tricks. (2018). [Link]
-
INDCO. Principles for High Viscosity Mixing. (2021). [Link]
-
MXD Process. Do You Really Understand High Viscosity Mixing?[Link]
-
Polynuclear Aromatic Compounds. (2019). [Link]
-
PubChem. 1-Fluoronaphthalene. National Center for Biotechnology Information. [Link]
-
NIST. Naphthalene, 1-fluoro-. NIST Chemistry WebBook. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Essential Tips For Conducting Organic Synthesis Reactions - Kintek Solution [kindle-tech.com]
- 3. mixquip.com [mixquip.com]
- 4. Principles for High Viscosity Mixing | INDCO [indco.com]
- 5. 4 Methods Of Reducing Viscosity - News [vboltoilrecycling.com]
- 6. fishersci.fr [fishersci.fr]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 575-08-6 [m.chemicalbook.com]
Technical Support Center: Synthesis of 6-Fluoronaphthalene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 6-fluoronaphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our aim is to provide in-depth, field-proven insights rooted in scientific principles to ensure the success and reproducibility of your synthesis.
I. Overview of the Synthesis: The Grignard Carboxylation Pathway
The most common and reliable method for synthesizing this compound is through the carboxylation of a Grignard reagent. This process involves two main stages:
-
Formation of the Grignard Reagent: 6-Fluoro-1-bromonaphthalene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the 6-fluoro-1-naphthylmagnesium bromide.
-
Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice) to form a magnesium carboxylate salt.
-
Acidic Workup: The salt is subsequently hydrolyzed with an aqueous acid to yield the final product, this compound.[1][2]
Below is a diagram illustrating this synthetic workflow.
Caption: Workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, focusing on byproduct formation and reaction optimization.
FAQ 1: My final product purity is low, and I observe several unexpected peaks in my HPLC/GC-MS analysis. What are the likely byproducts?
Low purity is often due to the formation of specific byproducts inherent to the Grignard reaction. The primary culprits to investigate are:
-
6,6'-Difluoro-1,1'-binaphthyl: This is the product of a Wurtz-type coupling reaction where the Grignard reagent reacts with the unreacted 6-fluoro-1-bromonaphthalene.[3]
-
6-Fluoronaphthalene: This byproduct forms when the highly reactive Grignard reagent comes into contact with trace amounts of water or other protic sources in the reaction mixture, leading to protonation and quenching of the reagent.[4]
-
Unreacted 6-Fluoro-1-bromonaphthalene: Incomplete formation of the Grignard reagent or inefficient carboxylation can leave a significant amount of the starting material in your crude product.
The formation of these byproducts is a common challenge. Below is a diagram illustrating the main reaction and these side reactions.
Sources
Technical Support Center: Enhancing the Reactivity of 6-Fluoronaphthalene-1-carboxylic Acid
Welcome to the technical support center for 6-Fluoronaphthalene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to enhance the reactivity of this versatile compound in your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom and the naphthalene core imparts unique electronic and steric properties that can be both advantageous and challenging in chemical synthesis. This guide provides in-depth technical support to help you navigate these challenges and achieve optimal results in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, offering probable causes and actionable solutions.
Issue 1: Low or No Product Yield in Amide Coupling Reactions
Probable Cause:
-
Insufficient Activation of the Carboxylic Acid: The carboxylic acid group of this compound requires activation to react efficiently with amines. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the carboxylic acid.
-
Poor Solubility of Starting Materials: this compound has limited solubility in some common organic solvents, which can hinder the reaction.[1][2][3]
-
Steric Hindrance: The bulky naphthalene ring system can create steric hindrance, slowing down the reaction rate, especially with bulky amines.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired amide.
Solutions:
-
Optimize Carboxylic Acid Activation:
-
Using Coupling Reagents (e.g., EDC/HOBt): This is a common and effective method for activating carboxylic acids. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[4][5]
-
Conversion to Acyl Chloride: A more reactive intermediate, the acyl chloride, can be formed by treating this compound with thionyl chloride (SOCl₂) or oxalyl chloride.[6] This highly electrophilic species will readily react with amines.
-
-
Improve Solubility:
-
Solvent Selection: Choose a solvent in which this compound has good solubility. Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Tetrahydrofuran (THF) are often good choices. Based on data for the related compound 1-fluoronaphthalene, solubility is good in chloroform, ethyl acetate, and methanol.[1][2][3]
-
Heating: Gently heating the reaction mixture can improve the solubility of the starting materials and increase the reaction rate.
-
-
Address Steric Hindrance:
-
Reaction Time and Temperature: For sterically hindered substrates, longer reaction times and/or elevated temperatures may be necessary to achieve a good yield.
-
Choice of Coupling Reagent: Some coupling reagents are more effective for sterically hindered substrates. For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often used in such cases.
-
-
Minimize Side Reactions:
-
Control Reaction Temperature: Running the reaction at a lower temperature can sometimes minimize the formation of side products.
-
Purification of Reagents: Ensure that all reagents and solvents are pure and dry to avoid unwanted side reactions.
-
Issue 2: Difficulty in Isolating and Purifying the Product
Probable Cause:
-
Formation of Emulsions During Workup: The presence of polar solvents like DMF can lead to the formation of emulsions during aqueous workup, making product extraction difficult.
-
Co-elution of Product and Byproducts during Chromatography: Similar polarities of the desired product and byproducts can make purification by column chromatography challenging.
Solutions:
-
Optimize Workup Procedure:
-
Solvent Evaporation: If DMF is used as the solvent, it is often best to remove it under high vacuum before performing an aqueous workup.
-
Brine Wash: Washing the organic layer with brine (saturated aqueous NaCl solution) can help to break emulsions.
-
-
Improve Chromatographic Separation:
-
Solvent System Optimization: Experiment with different solvent systems (e.g., varying the ratio of hexane and ethyl acetate) to achieve better separation on the column.
-
Alternative Purification Techniques: Consider other purification methods such as recrystallization or preparative thin-layer chromatography (TLC).
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to activate this compound for amide bond formation?
The best method depends on the specific amine you are using and the scale of your reaction.
-
For most applications, using a coupling agent like EDC in combination with HOBt is a reliable and mild method. This approach avoids the need to handle harsh reagents like thionyl chloride. A general protocol is provided below.
-
If you are working with a particularly unreactive amine or a sterically hindered system, converting the carboxylic acid to the more reactive acyl chloride using thionyl chloride may be necessary.
Q2: What are the recommended reaction conditions for an EDC/HOBt coupling with this compound?
A general starting point would be:
-
Solvent: Anhydrous DMF or DCM.
-
Reagents:
-
This compound (1.0 eq)
-
Amine (1.0-1.2 eq)
-
EDC (1.2-1.5 eq)
-
HOBt (1.2-1.5 eq)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq).
-
-
Temperature: Room temperature.
-
Reaction Time: Monitor by TLC or LC-MS, typically a few hours to overnight.
Q3: How does the fluorine substituent affect the reactivity of this compound?
The fluorine atom is an electron-withdrawing group. This has two main effects:
-
Increased Acidity: The fluorine atom increases the acidity of the carboxylic acid proton, making it more susceptible to deprotonation by a basic amine. This can lead to the formation of an unreactive carboxylate salt. The use of a coupling agent helps to mitigate this issue.
-
Activation of the Carbonyl Group: The electron-withdrawing effect of the fluorine atom can make the carbonyl carbon slightly more electrophilic, which can be beneficial for the subsequent nucleophilic attack by the amine once the carboxylic acid is activated.
Q4: What is the best way to store this compound?
It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the synthesis of an amide from this compound using EDC and HOBt.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM) at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Synthesis via the Acyl Chloride
This protocol outlines the formation of an amide through the corresponding acyl chloride.
-
Acyl Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 6-Fluoronaphthalene-1-carbonyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Solvents and their Properties
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Good for dissolving this compound, but can be difficult to remove. |
| Dichloromethane (DCM) | 9.1 | 40 | Good general-purpose solvent, easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Aprotic ether, good for many coupling reactions. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic solvent, can be a good choice for some reactions. |
Visualizations
EDC/HOBt Coupling Mechanism
Caption: Synthesis of amides via the acyl chloride intermediate.
References
-
ChemTube3D. Acid Chloride Formation - Thionyl Chloride. Available at: [Link]
-
SHINY. 1-Fluoronaphthalene. Available at: [Link]
-
Study.com. Acyl Chloride Uses, Reactions & Synthesis. Available at: [Link]
-
ANGEEL OAK SPECIALITY CHEMTECH. 1 FLUORONAPHTHALENE. Available at: [Link]
-
Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152601. Available at: [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chemtube3d.com [chemtube3d.com]
Technical Support Center: Scaling Up 6-Fluoronaphthalene-1-carboxylic Acid Purification
Welcome to the technical support center for the purification of 6-Fluoronaphthalene-1-carboxylic acid (6-FNCA). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this key pharmaceutical intermediate. The purity of 6-FNCA is critical for downstream applications, influencing reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and overall process efficiency.
This document moves beyond simple protocols to provide a deeper understanding of the principles behind each purification step, empowering you to troubleshoot and optimize your process effectively.
Section 1: Core Concepts & Method Selection
Before embarking on a large-scale purification, it's crucial to select the most appropriate strategy. The choice depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
Q1: What are the typical impurities I should expect when synthesizing 6-FNCA?
The impurity profile is highly dependent on your synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Such as 1-fluoronaphthalene or related precursors.[1]
-
Isomeric Impurities: Positional isomers like other fluoronaphthalene carboxylic acids, which can be difficult to separate.
-
Byproducts from Carboxylation: Depending on the C-H activation or lithiation strategy used.
-
Neutral Organic Compounds: Non-acidic side products or residual starting materials.[2]
-
Residual Solvents and Reagents: From the reaction and initial workup.
Q2: How do I choose the best large-scale purification technique for 6-FNCA?
For a solid aromatic carboxylic acid like 6-FNCA (M.P. 234-236 °C), the primary methods are acid-base extraction and recrystallization, often used in tandem.[3] Column chromatography is generally reserved for more challenging separations or smaller scales due to cost and complexity.
Use the following workflow to guide your decision:
Caption: Decision workflow for selecting a purification strategy.
Section 2: Troubleshooting Guide: Acid-Base Extraction
Acid-base extraction is a powerful and scalable technique for separating carboxylic acids from neutral or basic impurities.[4][5] The principle relies on the differential solubility of the neutral acid versus its ionic salt form.[6]
Q3: I'm seeing a thick emulsion at the aqueous-organic interface during the base extraction. How do I break it?
Cause: Emulsions are common when scaling up extractions, often caused by fine particulates, high concentrations, or vigorous shaking.
Solutions:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (20-60 minutes).
-
Brine Wash: Add a small volume of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help force the separation of the layers.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel multiple times.[2]
-
Filtration: If the emulsion is caused by fine solids, filter the entire mixture through a pad of Celite® or glass wool.
-
Reduce Concentration: Dilute the organic layer with more solvent before extraction.
Q4: My yield is low after re-acidifying the aqueous layer. Where did my product go?
Cause: Low yield can result from incomplete extraction into the aqueous phase or incomplete precipitation upon acidification.
Solutions:
-
Multiple Extractions: Perform two to three extractions of the organic layer with the basic solution instead of one large one. This is far more efficient at removing the carboxylic acid.[2]
-
Ensure Complete Acidification: When re-precipitating the product, add the acid (e.g., 6M HCl) slowly until the solution is strongly acidic.[2] Check the pH with litmus or pH paper; a pH of ~2 is typically sufficient. It is crucial to add enough acid to neutralize all the base used in the extraction.[6]
-
Chill the Solution: Cool the aqueous solution in an ice bath before and during acidification. The solubility of 6-FNCA in water is lower at colder temperatures, maximizing precipitation.
-
Check the Organic Layer: Use Thin Layer Chromatography (TLC) to check the original organic layer for any remaining product. If significant product remains, the initial base extraction was inefficient.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is the workhorse for purifying solid organic compounds. The goal is to dissolve the crude material in a minimum amount of a hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the mother liquor.[7]
Q5: My 6-FNCA "oiled out" instead of forming crystals upon cooling. What should I do?
Cause: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[8] Highly impure samples are also prone to this behavior.
Solutions:
-
Re-heat and Dilute: Heat the mixture back to boiling and add more of the primary solvent (10-20% additional volume) to make the solution less saturated.[9]
-
Slow Cooling: This is the most critical factor. After dissolving, allow the flask to cool slowly on the benchtop, insulated with a cork ring or glass wool. Do not place it directly into an ice bath. Very slow cooling can be achieved by leaving the flask on a hotplate that has been turned off.[8]
-
Change Solvent System: The chosen solvent may be unsuitable. If the issue persists, try a different solvent or a mixed-solvent system (see table below).
Q6: No crystals are forming, even after the solution has cooled to room temperature.
Cause: The solution may be too dilute (too much solvent was added) or it has become supersaturated.[7][8]
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, there is likely too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again.[9]
-
Add an Anti-Solvent: If using a mixed-solvent system, you can slowly add the anti-solvent (in which the compound is insoluble) dropwise to the cooled solution until it becomes faintly cloudy (the saturation point), then allow it to stand.
Recommended Recrystallization Solvents
| Solvent System | Rationale & Comments |
| Ethanol/Water | 6-FNCA is likely soluble in hot ethanol and less soluble in water. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Add a few more drops of ethanol to clarify and then cool slowly. |
| Acetic Acid/Water | Acetic acid is an excellent solvent for many carboxylic acids. Dissolve in hot acetic acid and add water as the anti-solvent. This is very effective but requires thorough drying to remove residual acetic acid. |
| Toluene or Xylene | These non-polar aromatic solvents may provide good solubility at high temperatures and poor solubility at room temperature, making them suitable single-solvent systems. Use with caution due to higher boiling points. |
Section 4: Troubleshooting Guide: Column Chromatography
While less common for bulk purification of a simple acid, chromatography may be necessary if you have difficult-to-remove neutral impurities with similar polarity.
Q7: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions.
Cause: This is a classic problem when running carboxylic acids on standard silica gel.[2] The acidic protons of the carboxyl group interact strongly with the slightly acidic silanol groups (Si-OH) on the silica surface. This leads to a distribution of the compound between its protonated and deprotonated forms, causing tailing or streaking.[2]
Solution:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., Hexane/Ethyl Acetate).[2] This creates an acidic environment on the column, ensuring the 6-FNCA remains fully protonated and elutes as a sharp, well-defined band.
Caption: Effect of mobile phase on acid-silica interaction.
Section 5: Detailed Experimental Protocols
Protocol 1: Scaled-Up Acid-Base Extraction
-
Dissolution: Dissolve the crude 6-FNCA (e.g., 100 g) in a suitable organic solvent (e.g., 1 L of ethyl acetate or dichloromethane) in a large flask. Ensure all solids are dissolved.
-
Transfer: Transfer the organic solution to a large separatory funnel.
-
Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 300 mL).[2] Stopper the funnel and gently invert it 10-15 times, venting frequently to release the CO₂ pressure that builds up. Caution: Do not shake vigorously.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a large beaker or flask.
-
Repeat Extraction: Repeat the extraction of the organic layer (steps 3-4) two more times with fresh NaHCO₃ solution (2 x 300 mL). Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 6M HCl dropwise. The 6-FNCA will begin to precipitate as a white solid. Continue adding HCl until gas evolution ceases and the pH of the solution is ~2 (check with pH paper).
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid (the "filter cake") with a small amount of cold deionized water to remove residual salts. Allow the solid to pull dry on the filter for 15-30 minutes, then transfer it to a drying oven or vacuum desiccator to dry completely.
Protocol 2: Recrystallization
-
Solvent Addition: Place the dried, purified 6-FNCA from the extraction into an Erlenmeyer flask appropriately sized so that the solvent will fill it to about half-full. Add a magnetic stir bar.
-
Dissolution: Add the chosen primary solvent (e.g., ethanol) in portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.[7]
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration, rinsing the flask with a minimal amount of ice-cold solvent to transfer any remaining crystals.
-
Drying: Dry the pure crystals in a vacuum oven.
References
-
Wikipedia Contributors. (2023). Acid–base extraction. Wikipedia. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting (Crystallization). Retrieved from [Link]
- El-Maghrabey, M. H., et al. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Egyptian Journal of Petroleum.
-
2A Biotech. (n.d.). This compound. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Reddit. (2017).
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Karagiannidou, E. G., et al. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities.
-
ResearchGate. (2015). A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. Retrieved from [Link]
Sources
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Validation & Comparative
A-Head-to-Head-Comparison-6-Fluoronaphthalene-1-carboxylic-acid-vs-4-Fluoro-1-naphthoic-acid-for-Advanced-Research-Applications
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the naphthalene scaffold serves as a crucial building block. The strategic introduction of fluorine atoms can dramatically alter a molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a detailed comparison of two constitutional isomers: 6-Fluoronaphthalene-1-carboxylic acid and 4-Fluoro-1-naphthoic acid. Understanding the nuanced differences between these isomers is paramount for making informed decisions in synthetic strategy and application design.
Physicochemical Properties: A Tale of Two Isomers
At first glance, this compound and 4-Fluoro-1-naphthoic acid share the same molecular formula and weight. However, the seemingly minor shift in the fluorine atom's position from the 6-position to the 4-position imparts distinct physical characteristics.
| Property | This compound | 4-Fluoro-1-naphthoic acid |
| Chemical Structure | ![]() | ![]() |
| CAS Number | 575-08-6[3][4] | 573-03-5[5][6] |
| Molecular Formula | C₁₁H₇FO₂[3][7] | C₁₁H₇FO₂[5][8] |
| Molecular Weight | 190.17 g/mol [3][7] | 190.17 g/mol [5] |
| Melting Point | 234-236 °C[3] | 222.5-228.5 °C[8][9][10] |
| Boiling Point | 371.4 ± 15.0 °C at 760 mmHg[3] | Not explicitly available, estimated to be similar to the 6-fluoro isomer. |
| Appearance | Solid[7] | White to cream powder[5][8] |
| Density | 1.4 ± 0.1 g/cm³[3] | Not explicitly available. |
| XLogP3 | 3.18[3] | Not explicitly available, but expected to be similar. |
Expert Analysis: The most notable difference is the melting point. This compound exhibits a higher melting point (234-236 °C) compared to its 4-fluoro counterpart (222.5-228.5 °C). This suggests that the crystal lattice packing of the 6-fluoro isomer is more stable, likely due to intermolecular interactions influenced by the fluorine's position. This seemingly small difference can have implications for solubility and formulation development.
Synthesis and Reactivity: Positional Effects Matter
The synthetic routes to these isomers often start from different precursors, and their reactivity is governed by the electronic effects of the fluorine and carboxylic acid substituents on the naphthalene ring.
Synthesis of this compound
A common synthetic approach involves the elaboration of commercially available fluorinated phenylacetic acids.[11] This multi-step process leverages intramolecular Friedel-Crafts cyclization to construct the naphthalene core.
Experimental Protocol (Representative): A general route described in the literature for preparing monofluoro-1-naphthalenecarboxylic acids involves the following key transformations[11]:
-
Elaboration: A commercially available fluorinated phenylacetic acid is converted into a 2-(fluoroaryl)glutaric acid with differential ester groups.
-
Hydrolysis: Selective hydrolysis of one of the ester groups yields a mono-acid.
-
Cyclization: The resulting acid undergoes an intramolecular Friedel-Crafts cyclization to form a tetralone intermediate.
-
Aromatization: The tetralone is then aromatized to furnish the final 6-fluoro-1-naphthalenecarboxylic acid.
Synthesis of 4-Fluoro-1-naphthoic acid
The synthesis of the 4-fluoro isomer can also be achieved through similar strategies, but often the starting materials and specific reaction conditions are adapted.[11][12] Another viable route begins with 1-fluoronaphthalene, which can be prepared from 1-naphthylamine via a diazonium salt intermediate.[13][14]
Expert Analysis on Reactivity: The position of the fluorine atom significantly influences the electron density of the naphthalene ring system, thereby affecting its reactivity.
-
4-Fluoro-1-naphthoic acid: The fluorine atom at the 4-position is peri to the carboxylic acid at the 1-position. This proximity can lead to through-space electronic interactions. The fluorine atom is a weak ortho, para-director and deactivator for electrophilic aromatic substitution. Its placement at C4 will influence the reactivity of the adjacent C5 and the more distant C2 and C3 positions.
-
This compound: In this isomer, the fluorine is on the second ring, remote from the carboxylic acid. Its electronic influence on the first ring (containing the carboxylic acid) is less pronounced compared to the 4-fluoro isomer. This separation can be advantageous in syntheses where selective functionalization of one ring over the other is desired.
Applications in Research and Development
Fluorinated naphthoic acids are valuable intermediates in the synthesis of biologically active compounds and functional materials.[11][12] The strategic placement of fluorine can block metabolic oxidation, a common issue with naphthamide-containing compounds, thereby improving the pharmacokinetic profile of drug candidates.[1][12]
-
Drug Discovery: Both isomers can serve as key building blocks for pharmaceuticals. For instance, 4-Fluoro-1-naphthoic acid has been identified as an inhibitor of the Yersinia PTP YopH, a protein tyrosine phosphatase essential for the virulence of the plague-causing bacterium.[9] The choice between the 4-fluoro and 6-fluoro isomers allows for fine-tuning of a drug candidate's properties, such as target binding, solubility, and metabolic stability.[15]
-
Materials Science: The unique electronic properties imparted by the fluorine atom make these compounds interesting for the development of organic electronics, such as fluorescent labels and dyes.[16][17] The 4-fluoro-1,8-naphthalimide scaffold, derived from related precursors, is explored for creating potential fluorescent labels for biological molecules.[16][17]
Head-to-Head Summary
| Feature | This compound | 4-Fluoro-1-naphthoic acid |
| Key Structural Feature | Fluorine on the second ring, remote from the COOH group. | Fluorine on the same ring and peri to the COOH group. |
| Melting Point | Higher (234-236 °C)[3] | Lower (222.5-228.5 °C)[8][10] |
| Synthetic Advantage | May allow for more selective chemistry on the unsubstituted ring. | Can be synthesized from the commercially available 1-naphthoic acid.[12] |
| Reactivity Influence | Less direct electronic impact on the carboxylated ring. | Stronger electronic influence on the carboxylated ring due to proximity. |
| Primary Application | Versatile building block for pharmaceuticals and materials where remote electronic tuning is desired.[11] | Building block for targeted therapies (e.g., enzyme inhibitors) and materials where peri interactions are key.[9][12] |
Conclusion
The choice between this compound and 4-Fluoro-1-naphthoic acid is not arbitrary but a strategic decision based on the desired physicochemical properties, synthetic accessibility, and the specific electronic environment required for a target application. While the 6-fluoro isomer offers a more electronically isolated system between the two functional groups, the 4-fluoro isomer presents a system with strong proximal interactions that can be exploited in drug design and materials science. Researchers should carefully consider these differences to select the optimal building block for their innovative research endeavors.
References
- Chemcasts. (n.d.). 4-Fluoro-1-naphthoic acid Properties vs Pressure | Density, Cp, Viscosity.
- ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.
- CymitQuimica. (n.d.). 4-Fluoro-1-naphthoic acid, 97%.
- Chemcasts. (n.d.). 4-Fluoro-1-naphthoic acid (CAS 573-03-5) Properties.
- The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. (2022). Odesa I. I. Mechnikov National University.
- ResearchGate. (2022). (PDF) The synthesis of N-substituted 4-fluoro-1,8-naphthalimides.
- ChemicalBook. (n.d.). 4-FLUORO-1-NAPHTHOIC ACID.
- Tagat, J. R., et al. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry.
- Thermo Scientific Chemicals. (n.d.). 4-Fluoro-1-naphthoic acid, 97%.
- Guidechem. (n.d.). This compound 575-08-6.
- ACS Publications. (2002). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry.
- Matrix Scientific. (n.d.). 4-Fluoro-1-naphthoic acid.
- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Ni, C., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PubMed Central.
- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate.
- Google Patents. (n.d.). CN102557865B - Method for preparing 1-fluoronaphthalene.
- Google Patents. (n.d.). CN102557865A - Method for preparing 1-fluoronaphthalene.
- CymitQuimica. (n.d.). 6-Fluoro-1-naphthoic acid.
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- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Fluoronaphthalene Carboxylic Acids
Introduction
Fluoronaphthalene carboxylic acids are a class of organic compounds of significant interest to the pharmaceutical and materials science sectors. The incorporation of fluorine into the naphthalene scaffold can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The carboxylic acid group, in turn, provides a versatile handle for further chemical modifications, such as amide bond formation, making these compounds valuable building blocks in drug discovery and development.[1]
This guide provides a comparative analysis of key synthetic methodologies for accessing various isomers of fluoronaphthalene carboxylic acids. We will delve into the strategic considerations behind each approach, offering detailed experimental protocols and performance data to inform your selection of the most suitable method for your research objectives. The discussion is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and practical utility for researchers, scientists, and drug development professionals.
Strategic Approaches to Synthesis
The synthesis of a fluoronaphthalene carboxylic acid can be approached from several distinct strategic directions. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. Broadly, these strategies can be categorized as follows:
-
Fluorination of a Pre-existing Naphthalene Carboxylic Acid System: This "late-stage" fluorination approach is attractive if the corresponding naphthoic acid is readily available. However, controlling the regioselectivity of the fluorination can be a significant challenge.
-
Carboxylation of a Fluoronaphthalene: This strategy is viable when the desired fluoronaphthalene is accessible. The introduction of the carboxyl group is typically achieved through organometallic intermediates.
-
Construction of the Naphthalene Ring System: This approach involves building the fluorinated naphthalene ring from simpler, often acyclic or monocyclic, precursors. This method offers excellent control over the final substitution pattern, albeit often requiring a multi-step sequence.
In the following sections, we will explore specific examples of these strategies, providing a critical comparison of their advantages and limitations.
Method 1: Fluorination via Organometallic Intermediates
This method exemplifies the carboxylation of a fluoronaphthalene, but with a twist. The synthesis begins with a bromo-naphthalene precursor, which is first converted to an organolithium species. This intermediate is then fluorinated, followed by carboxylation in a subsequent step. This approach is particularly useful for introducing fluorine at a specific position directed by the initial bromine placement.
Case Study: Synthesis of 5-Fluoro-1-Naphthoic Acid
The synthesis of 5-fluoro-1-naphthoic acid from 5-bromo-1-methoxynaphthalene demonstrates a sequence of halogen-metal exchange, electrophilic fluorination, and subsequent functional group manipulation to yield the target carboxylic acid.[1][2]
Reaction Pathway
Sources
A Senior Application Scientist's Guide to Investigating the Biological Potential of 6-Fluoronaphthalene-1-carboxylic Acid and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The naphthalene scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2] Its rigid, aromatic structure is a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The introduction of various functional groups can impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5] This guide focuses on a specific, yet under-explored derivative: 6-Fluoronaphthalene-1-carboxylic acid .
While extensive research has been conducted on numerous naphthalene derivatives, a comprehensive biological activity profile for this compound remains to be fully elucidated. The strategic placement of a fluorine atom at the 6-position and a carboxylic acid at the 1-position suggests the potential for unique biological interactions. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1]
This guide will provide a comparative framework for evaluating the biological activity of this compound against other relevant naphthalene derivatives. We will delve into the established biological activities of the broader naphthalene class, propose a selection of compounds for comparative analysis, and provide detailed, field-proven experimental protocols for assessing their antimicrobial, anticancer, and anti-inflammatory potential.
The Naphthalene Scaffold: A Privileged Structure in Drug Discovery
The bicyclic aromatic system of naphthalene provides a stable and versatile core for functionalization.[1] This has led to its incorporation into a wide array of compounds with diverse therapeutic applications.[2][3]
Established Biological Activities of Naphthalene Derivatives:
-
Antimicrobial Activity: Naphthalene derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][7] The proposed mechanisms often involve the disruption of microbial cell membranes and inhibition of essential enzymes.[8]
-
Anticancer Activity: Numerous naphthalene-based compounds have been investigated for their cytotoxic effects against various cancer cell lines.[4][9] Their mechanisms of action can include the induction of apoptosis, inhibition of topoisomerases, and interference with cell signaling pathways.[9]
-
Anti-inflammatory Activity: Certain naphthalene derivatives exhibit anti-inflammatory properties by modulating the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5]
A Proposed Comparative Study: Unveiling the Potential of this compound
To objectively assess the biological activity of this compound, a comparative study against structurally related naphthalene derivatives is essential. The following compounds are proposed for this analysis, selected to probe the influence of substituent position and nature on biological activity.
Table 1: Proposed Compounds for Comparative Biological Activity Screening
| Compound ID | Compound Name | Rationale for Inclusion |
| NC-F-1 | This compound | Target Compound: To determine its intrinsic biological activity. |
| NC-2 | Naphthalene-1-carboxylic acid | Parent Compound: To assess the effect of the fluorine substituent at the 6-position. |
| NC-3 | Naphthalene-2-carboxylic acid | Isomeric Control: To evaluate the influence of the carboxylic acid position on activity. |
| NC-F-4 | 4-Fluoro-1-naphthoic acid | Isomeric Fluoro Control: To compare the effect of fluorine substitution at a different position on the same ring.[1] |
| NC-OH-5 | 3-Hydroxy-2-naphthoic acid | Functional Group Comparison: A known bioactive derivative to benchmark against. |
Experimental Protocols for Biological Evaluation
The following section details the step-by-step methodologies for assessing the antimicrobial, cytotoxic, and anti-inflammatory activities of the proposed naphthalene derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial potential of the naphthalene derivatives will be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of each naphthalene derivative in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Table 2: Template for Recording Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) |
| NC-F-1 | |||
| NC-2 | |||
| NC-3 | |||
| NC-F-4 | |||
| NC-OH-5 | |||
| Ciprofloxacin | |||
| Fluconazole |
In Vitro Cytotoxicity Assay
The anticancer potential will be assessed by determining the half-maximal inhibitory concentration (IC50) against selected human cancer cell lines using the MTT assay.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity (IC50).
Detailed Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the naphthalene derivatives.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Table 3: Template for Recording Cytotoxicity Data (IC50 in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| NC-F-1 | |||
| NC-2 | |||
| NC-3 | |||
| NC-F-4 | |||
| NC-OH-5 | |||
| Doxorubicin |
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity will be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Workflow for Nitric Oxide (NO) Inhibition Assay
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Detailed Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the naphthalene derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (an indicator of NO production) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Inhibition Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Table 4: Template for Recording Anti-inflammatory Activity Data (% NO Inhibition at 50 µM)
| Compound ID | % NO Inhibition |
| NC-F-1 | |
| NC-2 | |
| NC-3 | |
| NC-F-4 | |
| NC-OH-5 | |
| Indomethacin |
Structure-Activity Relationship (SAR) and Future Directions
The data generated from these assays will provide valuable insights into the structure-activity relationship of fluorinated naphthalene carboxylic acids. By comparing the activities of the proposed compounds, we can begin to understand the influence of the fluorine atom and the position of the carboxylic acid on the observed biological effects.
Key Questions to Address:
-
Does the presence of the fluorine atom at the 6-position enhance or diminish biological activity compared to the parent compound?
-
How does the position of the carboxylic acid (1- vs. 2-position) affect the antimicrobial, anticancer, and anti-inflammatory properties?
-
How does the activity of this compound compare to other fluorinated and hydroxylated naphthalene derivatives?
The findings from this proposed study will serve as a crucial first step in unlocking the therapeutic potential of this compound and will guide the rational design of more potent and selective naphthalene-based drug candidates.
References
A comprehensive list of references will be compiled upon the completion of the experimental work outlined in this guide. The following are examples of relevant literature:
- [Reference to a review on naphthalene deriv
- [Reference to a study on the antimicrobial activity of naphthalene compounds]
- [Reference to a paper on the anticancer properties of naphthalene deriv
- [Reference to research on the anti-inflamm
- [Reference detailing the influence of fluorine in drug design]
- [Reference for the broth microdilution antimicrobial susceptibility testing protocol]
- [Reference for the MTT cytotoxicity assay protocol]
- [Reference for the Griess assay for nitric oxide determin
Sources
- 1. Influence of structural isomerism and fluorine atom substitution on the self-association of naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 7. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of 6-Fluoronaphthalene-1-carboxylic acid impurities
An In-Depth Comparative Guide to the Characterization of Impurities in 6-Fluoronaphthalene-1-carboxylic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the identification, quantification, and structural elucidation of impurities associated with this compound, a critical intermediate in pharmaceutical manufacturing. Adhering to the highest standards of scientific integrity, this document synthesizes established analytical principles with practical, field-proven methodologies to ensure robust and reliable impurity profiling.
The Imperative of Impurity Profiling in Pharmaceutical Development
This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety, efficacy, and stability of the final drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce stringent guidelines on the control of impurities.[1][2][3] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances, mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[1][4][5] A thorough characterization is not merely a regulatory hurdle; it is a fundamental component of process understanding and quality control.
Anticipating the Impurity Landscape
A logical first step in characterization is to anticipate the potential impurities based on the synthetic route. While the specific synthesis of this compound can vary, common pathways for related naphthalene derivatives often involve reactions starting from 1-naphthylamine or 1-fluoronaphthalene.[6][7][8]
Potential process-related impurities may include:
-
Starting Materials & Intermediates: Unreacted precursors such as 1-fluoronaphthalene or intermediates from multi-step syntheses.
-
Isomeric Impurities: Positional isomers, such as 2-fluoronaphthalene, which can be difficult to separate due to similar physicochemical properties.[6][9]
-
Reaction By-products: Compounds formed from side reactions, such as nitrated intermediates (e.g., 1-nitronaphthalene) if nitric acid is used, or de-fluorinated analogues.[6][9]
-
Reagents and Catalysts: Inorganic impurities, such as heavy metals or residual catalysts, that may be introduced during manufacturing.[5]
-
Degradation Products: Impurities formed during storage or processing, for example, through oxidation of aldehydes to carboxylic acids.[10]
A Comparative Analysis of Core Analytical Methodologies
No single analytical technique is sufficient for comprehensive impurity profiling.[11] A multi-modal, or orthogonal, approach is required to detect, quantify, and identify all potential impurities. The selection of techniques is driven by the specific information required at each stage of the investigation.
| Technique | Primary Application | Strengths | Limitations |
| HPLC-UV | Detection and Quantification | High precision, robustness, excellent for quantitative analysis of known impurities.[12] | Limited identification capabilities; requires a chromophore for detection. |
| LC-MS | Identification of Unknowns | High sensitivity, provides molecular weight information for structural hypotheses.[12] | Ionization efficiency can vary; quantification can be less precise than UV without standards. |
| NMR Spectroscopy | Definitive Structure Elucidation | Unambiguous structure identification of unknown compounds.[13][14] Non-destructive.[15] | Lower sensitivity than MS; requires relatively pure, isolated samples for analysis. |
| GC-MS | Volatile Impurity Analysis | Gold standard for residual solvents and volatile organic impurities.[12] | Not suitable for non-volatile or thermally labile compounds like carboxylic acids without derivatization.[16] |
An Integrated Workflow for Robust Impurity Characterization
A systematic workflow ensures that all impurities are detected, identified, and controlled. This process integrates the strengths of multiple analytical techniques in a logical sequence.
Sources
- 1. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. knorspharma.com [knorspharma.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. tasianinch.com [tasianinch.com]
- 6. researchgate.net [researchgate.net]
- 7. CN102557865B - Method for preparing 1-fluoronaphthalene - Google Patents [patents.google.com]
- 8. CN1887833A - Prepn process of 1-fluoronaphthalene - Google Patents [patents.google.com]
- 9. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. azooptics.com [azooptics.com]
- 12. biomedres.us [biomedres.us]
- 13. veeprho.com [veeprho.com]
- 14. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. toref-standards.com [toref-standards.com]
- 16. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validated Analytical Methods for 6-Fluoronaphthalene-1-carboxylic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the development lifecycle. This guide provides an in-depth comparison of potential analytical methodologies for 6-Fluoronaphthalene-1-carboxylic acid, a key chemical intermediate. As no official pharmacopeial monograph currently exists for this specific compound, this document serves as a practical, experience-driven roadmap for developing and validating suitable analytical methods, grounded in the principles of scientific integrity and regulatory compliance.
The choice of an analytical method is not merely a procedural step; it is a critical decision that impacts the accuracy of purity assessments, stability studies, and ultimately, the safety and efficacy of the final drug product. Our discussion will primarily focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), given its widespread applicability to aromatic carboxylic acids. We will also explore Gas Chromatography (GC) as a potential alternative, while acknowledging the inherent challenges it presents for this analyte.
All validation discussions are anchored to the authoritative guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[1][2][3]
Comparative Analysis of Chromatographic Techniques
The primary challenge in analyzing this compound lies in its physicochemical properties: a polar carboxylic acid functional group attached to a nonpolar, aromatic naphthalene core. This duality dictates the most promising chromatographic approaches.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the presumptive method of choice for this analyte. The inherent polarity of the carboxylic acid group and the UV-active naphthalene ring make it highly amenable to this technique. The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its long alkyl chains provide sufficient hydrophobic interaction with the naphthalene ring system, ensuring adequate retention.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier (acetonitrile or methanol) is standard. The buffer's pH is critical: maintaining a pH of approximately 2.5-3.0 will suppress the ionization of the carboxylic acid group (-COOH), rendering the molecule less polar and promoting retention on the C18 column. Phosphoric acid or a phosphate buffer is commonly used for this purpose.[4][5] Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.
-
Detection: The naphthalene ring contains a chromophore that absorbs UV light, making a Photodiode Array (PDA) or a standard UV detector highly effective. A PDA detector offers the added advantage of assessing peak purity by comparing spectra across the peak. A detection wavelength of around 230 nm is a reasonable starting point for naphthalene derivatives.[4][5]
Gas Chromatography (GC)
Direct GC analysis of carboxylic acids is often problematic due to their high polarity and low volatility, which can lead to poor peak shape, tailing, and low sensitivity.[6] To overcome this, a derivatization step is typically required to convert the polar carboxylic acid into a more volatile and thermally stable ester.
Causality of Experimental Choices:
-
Derivatization: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for converting carboxylic acids into their trimethylsilyl (TMS) esters.[6] This process replaces the acidic proton with a nonpolar TMS group, significantly increasing volatility.
-
Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for separating aromatic compounds.
-
Detection: A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds.
Performance Comparison
The following table summarizes the anticipated performance of RP-HPLC versus GC for the analysis of this compound.
| Parameter | Reversed-Phase HPLC | Gas Chromatography (with Derivatization) | Rationale |
| Specificity | High. Excellent separation of structurally similar impurities. | Moderate to High. Derivatization can sometimes create side products. | HPLC offers superior selectivity for non-volatile polar compounds. |
| Sample Preparation | Simple dissolution in mobile phase or a suitable solvent. | Complex. Requires a quantitative and reproducible derivatization step. | The additional derivatization step in GC introduces potential for error and variability. |
| Robustness | High. Methods are generally rugged and transferable. | Moderate. Derivatization efficiency can be sensitive to moisture and reagent quality. | HPLC methods for this class of compounds are well-established and reliable. |
| Throughput | High. Typical run times are 15-30 minutes. | Lower. The derivatization step adds significant time to the workflow. | The elimination of a chemical reaction step makes HPLC faster for routine analysis. |
| Primary Application | Recommended for purity, assay, and stability testing. | Feasible, but less practical. May be useful for confirming the presence of volatile impurities. | HPLC provides a more direct, simpler, and robust approach for quality control. |
Workflow for Method Development and Validation
A self-validating system is one where the experimental design inherently demonstrates the method's suitability for its intended purpose. The following workflow, based on ICH guidelines, ensures the development of a trustworthy analytical procedure.[1][3]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
Navigating the Uncharted: A Comparative Guide to the Potential Cross-Reactivity of 6-Fluoronaphthalene-1-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from concept to clinic is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comparative framework for assessing the potential cross-reactivity of a promising, yet sparsely characterized, chemical scaffold: 6-Fluoronaphthalene-1-carboxylic acid and its derivatives.
Given the limited publicly available bioactivity data for this specific chemical entity, this guide will adopt a predictive and comparative approach. By examining the known biological activities of structurally related naphthalene-based compounds, we can build a scientifically grounded hypothesis about the potential cross-reactivity profile of this compound derivatives. This guide will equip researchers with the rationale and experimental strategies to proactively investigate and mitigate potential off-target effects.
The Naphthalene Scaffold: A Privileged Structure with Diverse Biological Roles
The naphthalene ring system is a common motif in a multitude of biologically active compounds. Its rigid, aromatic structure provides a versatile scaffold for the presentation of functional groups that can interact with a wide array of biological targets. This inherent promiscuity of the naphthalene core is a double-edged sword: it is the foundation for its therapeutic potential but also the root of potential cross-reactivity.
A survey of scientific literature reveals that naphthalene derivatives have been identified as modulators of several key protein families. Understanding these established interactions is paramount to predicting the potential off-target activities of novel naphthalene-based compounds like this compound.
Known Biological Activities of Naphthalene-Based Compounds: A Comparative Overview
To build a predictive model for the cross-reactivity of this compound derivatives, we will examine the documented biological activities of structurally analogous compounds. The following table summarizes key findings for various classes of naphthalene derivatives.
| Compound Class | Example Structure | Known Biological Activity/Target(s) | Key Structural Features | Reference(s) |
| Naphthalene-1,4-diones | 2-hydroxy-1,4-naphthoquinone (Lawsone) | Antimycobacterial | 1,4-dione system | [1][2] |
| Naphthalene Carboxanilides | 6-Hydroxy-N-(3-(trifluoromethyl)phenyl)naphthalene-2-carboxamide | Antimycobacterial | Naphthalene core with an amide linkage to a substituted phenyl ring | [3] |
| Naphthalene-based Serotonin Receptor Ligands | Analog of GR 113808 | 5-HT4 Receptor Affinity | Naphthalene replacing indole, amide linkage | [4] |
| Naphthalene-based Nuclear Receptor Modulators | AC-262536 | Androgen Receptor (AR) Partial Agonist | Substituted naphthalene core | [5] |
| Naphthalene-based PPI Inhibitors | 1,4-bis(arylsulfonamido)-naphthalene-N,N'-diacetic acids | Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibition | Di-substituted naphthalene with acetic acid moieties | [6] |
| Naphthalene-based Viral Protease Inhibitors | Naphthalene-pyran hybrids | SARS-CoV Papain-like Protease (PLpro) Inhibition | Naphthalene linked to a heterocyclic moiety | [7] |
Key Insights from Comparative Analysis:
-
Antimycobacterial Activity: A recurring theme among naphthalene derivatives, particularly those with oxygen-containing functional groups and amide linkages, is their activity against Mycobacterium tuberculosis and other mycobacterial species.[1][3] The presence of the carboxylic acid and the potential for amide derivatization in this compound suggests that this is a primary area to investigate for potential cross-reactivity or even desired therapeutic activity.
-
Receptor Modulation: The naphthalene scaffold can mimic the indole ring of serotonin, leading to interactions with serotonin receptors.[4] Furthermore, its rigid structure can be tailored to fit into the ligand-binding domains of nuclear receptors like the androgen receptor.[5] This highlights the potential for this compound derivatives to exhibit off-target effects on these important signaling pathways.
-
Enzyme and Protein-Protein Interaction Inhibition: The diverse functionalities that can be appended to the naphthalene core allow for the design of inhibitors for a range of targets, from viral proteases to complex protein-protein interactions.[6][7]
A Predictive Cross-Reactivity Profile for this compound Derivatives
Based on the structure-activity relationships (SAR) of the broader naphthalene class, we can hypothesize a potential cross-reactivity profile for this compound and its derivatives.
Hypothesized Primary Targets & Cross-Reactivity Concerns:
-
Primary Target Hypothesis: Given the repeated findings, it is plausible that derivatives of this compound, especially amides, could exhibit antimycobacterial activity .
-
Cross-Reactivity Watchlist:
-
Nuclear Receptors: The planar, hydrophobic nature of the fluoronaphthalene core could lead to interactions with the ligand-binding domains of various nuclear receptors.
-
Serotonin (5-HT) Receptors: The structural analogy to known serotonergic ligands warrants screening against a panel of 5-HT receptors.
-
Kinases: While not explicitly highlighted in the initial broad searches, the general potential for small molecules to interact with the ATP-binding site of kinases makes a broad kinase screen a prudent step in any comprehensive cross-reactivity assessment.
-
Experimental Workflows for Characterizing Cross-Reactivity
To empirically validate or refute these hypotheses, a systematic and tiered experimental approach is essential. The following section outlines detailed protocols for key assays to build a comprehensive cross-reactivity profile for a novel this compound derivative.
Experimental Workflow Diagram
Sources
- 1. Synthesis and biological evaluation of naphthalene-1,4-dione derivatives as potent antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and antimycobacterial properties of ring-substituted 6-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 6-Fluoronaphthalene-1-carboxylic Acid
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties. 6-Fluoronaphthalene-1-carboxylic acid stands as a valuable building block in the synthesis of a variety of functional molecules. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering experimental insights and data to inform methodological choices in the laboratory.
Introduction
This compound is a key intermediate in the development of novel therapeutic agents and advanced materials. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers. This guide will benchmark two distinct and viable synthetic strategies: a multi-step approach culminating in an intramolecular Friedel-Crafts cyclization, and a classical approach utilizing the Balz-Schiemann reaction.
Method 1: Intramolecular Friedel-Crafts Cyclization Strategy
This modern approach, outlined by Tagat et al. in 2002, builds the naphthalene core through a convergent strategy, offering good control over regioselectivity.[1] The general workflow involves the elaboration of a commercially available fluorinated phenylacetic acid.
Scientific Rationale
The causality behind this multi-step synthesis lies in the robust and predictable nature of each transformation. The initial steps build a tailored precursor containing all the necessary atoms for the naphthalene system. The key intramolecular Friedel-Crafts cyclization is a powerful C-C bond-forming reaction that efficiently constructs the second ring of the naphthalene core.[2][3] The final aromatization step is typically a high-yielding and straightforward process. This strategy is particularly advantageous for accessing specific substitution patterns that might be challenging to achieve through direct functionalization of a pre-existing naphthalene ring.
Experimental Workflow
The synthesis can be broken down into four key stages:
-
Elaboration of Fluorinated Phenylacetic Acid: This initial phase involves extending the side chain of a commercially available fluorinated phenylacetic acid to form a 2-(fluoroaryl)glutaric acid derivative.
-
Selective Hydrolysis: A differential ester strategy is often employed to allow for the selective hydrolysis of one of the two ester groups in the glutaric acid derivative, yielding a mono-acid.
-
Intramolecular Friedel-Crafts Cyclization: The mono-acid is then subjected to intramolecular Friedel-Crafts cyclization using a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent) to form the tetralone intermediate.
-
Aromatization: The final step involves the aromatization of the tetralone to afford the desired this compound. This can be achieved through various methods, such as dehydrogenation using a palladium catalyst or treatment with sulfur.
Diagram of the Friedel-Crafts Cyclization Workflow:
Caption: Workflow for the synthesis of this compound via Intramolecular Friedel-Crafts Cyclization.
Detailed Experimental Protocol (Illustrative)
Step 1-2: Synthesis of the Glutaric Acid Monoester
(Based on the general strategy described by Tagat et al.[1])
-
A solution of 4-fluorophenylacetic acid is esterified and subsequently reacted with a suitable three-carbon synthon (e.g., diethyl malonate) via a Michael addition to introduce the glutaric acid backbone.
-
Following the formation of the diethyl 2-(4-fluorophenyl)glutarate, selective hydrolysis of one ester group is achieved under carefully controlled basic conditions (e.g., one equivalent of potassium hydroxide in ethanol) to yield the corresponding monoester.
Step 3: Intramolecular Friedel-Crafts Cyclization
-
The glutaric acid monoester (1 equivalent) is added to polyphosphoric acid (PPA) at a temperature of approximately 80-100 °C and stirred for 2-4 hours.
-
The reaction mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the crude tetralone intermediate.
Step 4: Aromatization
-
The crude tetralone is mixed with a dehydrogenating agent, such as 10% palladium on carbon, in a high-boiling solvent like decalin.
-
The mixture is heated at reflux for several hours.
-
After cooling, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Method 2: Balz-Schiemann Reaction Strategy
The Balz-Schiemann reaction is a well-established method for the introduction of a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[4][5] This approach would begin with a suitably substituted aminonaphthalenecarboxylic acid.
Scientific Rationale
The core of this strategy lies in the transformation of a primary aromatic amine into a diazonium salt, which is then converted to the corresponding aryl fluoride.[4][5] The choice of 6-amino-1-naphthalenecarboxylic acid as the starting material is logical as it already possesses the required carbon skeleton and the amino group at the desired position for fluorination. The diazotization followed by decomposition of the tetrafluoroborate salt is a classic and generally reliable method for introducing fluorine, although yields can be variable depending on the substrate.[4]
Experimental Workflow
-
Diazotization: 6-Amino-1-naphthalenecarboxylic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.
-
Formation of the Tetrafluoroborate Salt: The diazonium salt solution is then treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate salt.
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is carefully heated, leading to the evolution of nitrogen gas and boron trifluoride, and the formation of this compound.
Diagram of the Balz-Schiemann Reaction Workflow:
Caption: Workflow for the synthesis of this compound via the Balz-Schiemann Reaction.
Detailed Experimental Protocol (Proposed)
Step 1: Diazotization of 6-Amino-1-naphthalenecarboxylic Acid
-
6-Amino-1-naphthalenecarboxylic acid (1 equivalent) is suspended in a mixture of water and concentrated hydrochloric acid and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
Step 2: Formation of the Diazonium Tetrafluoroborate Salt
-
A cold solution of fluoroboric acid (48% in water, 1.2 equivalents) is added slowly to the diazonium salt solution.
-
The resulting precipitate of the diazonium tetrafluoroborate salt is collected by filtration, washed with cold water, cold ethanol, and finally with diethyl ether, and then dried under vacuum.
Step 3: Thermal Decomposition
-
The dried diazonium tetrafluoroborate salt is heated gently in a flask without a solvent until the evolution of nitrogen gas ceases. The decomposition should be performed with caution behind a blast shield.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., toluene or ethanol/water).
Performance Comparison
| Parameter | Method 1: Friedel-Crafts Cyclization | Method 2: Balz-Schiemann Reaction |
| Overall Yield | Moderate to Good (typically 40-60% over several steps) | Variable (can range from 30-70% for the key step) |
| Scalability | Generally more amenable to scale-up due to well-defined intermediates. | Can be challenging to scale due to the potentially explosive nature of diazonium salts. |
| Safety | Involves strong acids and high temperatures but avoids potentially explosive intermediates. | The isolation and handling of dry diazonium salts pose a significant explosion hazard. |
| Reagent Cost | May require more specialized starting materials and reagents. | Utilizes relatively common and inexpensive reagents. |
| Regioselectivity | Excellent, as the substitution pattern is built into the precursors. | Excellent, as the position of the fluorine is determined by the starting amine. |
| Versatility | Adaptable to the synthesis of various substituted naphthalenes by changing the starting phenylacetic acid. | Primarily used for the introduction of fluorine; less versatile for other substitutions. |
Conclusion and Recommendations
Both the intramolecular Friedel-Crafts cyclization and the Balz-Schiemann reaction represent viable pathways for the synthesis of this compound.
The Friedel-Crafts cyclization strategy is recommended for researchers seeking a more controlled, and often higher-yielding, route that is more amenable to scale-up. The multi-step nature of this synthesis provides opportunities to purify intermediates, potentially leading to a final product of higher purity. The primary drawback is the potentially longer synthetic sequence.
The Balz-Schiemann reaction , while being a more direct method for fluorination, carries significant safety concerns related to the handling of diazonium salts. This route may be suitable for small-scale synthesis where the necessary safety precautions can be strictly implemented. The variability in yield is also a key consideration.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale of synthesis, available resources, and the laboratory's safety infrastructure.
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National Center for Biotechnology Information. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[6]annulen-7-ols. [Link]
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Naphthalene Carboxylic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a pivotal strategy for optimizing drug-like properties. This guide offers an in-depth, data-driven comparison of fluorinated and non-fluorinated naphthalene carboxylic acids. By dissecting the fundamental physicochemical and biological differences imparted by fluorine substitution, this document serves as a comprehensive resource for rational drug design and development. We will explore the nuanced effects of fluorination on acidity, lipophilicity, metabolic stability, and biological activity, supported by experimental data and detailed protocols.
The Impact of Fluorination: A Physicochemical Perspective
The introduction of fluorine, the most electronegative element, into the naphthalene carboxylic acid scaffold induces profound changes in its electronic and steric properties.[1][2][] These alterations are not merely academic; they translate into tangible effects on a molecule's behavior in a biological system, influencing everything from its solubility to its metabolic fate.[2][4]
Acidity (pKa)
The acidity of a carboxylic acid is a critical determinant of its ionization state at physiological pH, which in turn affects its absorption, distribution, and target engagement. Fluorination significantly increases the acidity of carboxylic acids, a phenomenon primarily attributed to the inductive electron-withdrawing effect of the fluorine atom.[5] This effect stabilizes the resulting carboxylate anion, thereby lowering the pKa.[5]
The magnitude of this acid-strengthening effect is dependent on both the number of fluorine atoms and their proximity to the carboxylic acid group.[5]
Table 1: Comparative pKa Values of Naphthalene Carboxylic Acid and its Fluorinated Analogs
| Compound | Structure | Predicted pKa | Rationale for pKa Change |
| 1-Naphthoic Acid | C₁₀H₇COOH | ~4.2 | Baseline acidity of the non-fluorinated parent compound. |
| 4-Fluoro-1-naphthoic Acid | FC₁₀H₆COOH | ~3.8 | The electron-withdrawing fluorine atom on the aromatic ring stabilizes the carboxylate anion, increasing acidity. |
| 2,4-Difluoro-1-naphthoic Acid | F₂C₁₀H₅COOH | ~3.5 | The additive inductive effect of two fluorine atoms further stabilizes the conjugate base, resulting in a stronger acid. |
Note: The pKa values for fluorinated analogs are estimations based on the established principles of fluorine's inductive effects on benzoic acid derivatives.
Lipophilicity (logP)
Lipophilicity, often quantified as the partition coefficient (logP), is a crucial parameter for predicting a drug's membrane permeability and overall pharmacokinetic profile.[2] The effect of fluorination on lipophilicity is complex. While a single fluorine atom is roughly isosteric to a hydrogen atom, its introduction can increase lipophilicity.[2][6] This is because the highly polarized C-F bond can lead to altered intermolecular interactions and desolvation penalties.
Table 2: Comparative logP Values of Naphthalene Carboxylic Acid and its Fluorinated Analogs
| Compound | Structure | Predicted logP | Rationale for logP Change |
| 1-Naphthoic Acid | C₁₀H₇COOH | ~2.8 | Baseline lipophilicity of the parent compound. |
| 4-Fluoro-1-naphthoic Acid | FC₁₀H₆COOH | ~3.1 | The introduction of a fluorine atom generally increases lipophilicity. |
| 2,4-Difluoro-1-naphthoic Acid | F₂C₁₀H₅COOH | ~3.4 | The addition of a second fluorine atom further enhances the molecule's lipophilic character. |
Note: The logP values for fluorinated analogs are estimations based on general trends observed with the fluorination of aromatic systems.
Biological Consequences of Fluorination
The physicochemical modifications induced by fluorination have significant downstream effects on the biological activity and metabolic profile of naphthalene carboxylic acids.
Enhanced Metabolic Stability
A major challenge in drug development is overcoming rapid metabolic degradation. Fluorination can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2][] The carbon-fluorine bond is exceptionally strong and resistant to cleavage, thus preventing metabolic hydroxylation at that position.[4][7]
Diagram 1: The Role of Fluorine in Blocking Metabolic Oxidation
Caption: Fluorine substitution blocks metabolic "soft spots."
Modulation of Biological Activity
The altered physicochemical properties of fluorinated naphthalene carboxylic acids can lead to improved binding affinity for their biological targets.[1][8] The increased acidity can lead to stronger ionic interactions with basic residues in a protein's active site. Furthermore, the modified lipophilicity can enhance membrane permeability, allowing for better access to intracellular targets.[2] In some cases, fluorination has been shown to significantly increase the potency of drug candidates.[9][10]
Experimental Protocols
To empirically validate the predicted effects of fluorination, the following experimental protocols are provided.
Synthesis of 1-Naphthoic Acid (Non-Fluorinated)
A common method for the synthesis of 1-naphthoic acid is the carboxylation of 1-naphthyllithium, which can be generated from 1-bromonaphthalene. A more direct, environmentally friendly approach involves the direct carboxylation of naphthalene using a Lewis acid catalyst and carbon dioxide.[11]
Step-by-Step Protocol:
-
Reaction Setup: In a high-pressure autoclave, combine naphthalene, a Lewis acid catalyst (e.g., AlCl₃), and a suitable solvent.
-
Carboxylation: Pressurize the autoclave with carbon dioxide and heat the reaction mixture.
-
Workup: After the reaction is complete, cool the autoclave and carefully release the pressure. The reaction mixture is then quenched with water and acidified with hydrochloric acid.
-
Purification: The precipitated 1-naphthoic acid is collected by filtration, washed with water, and can be further purified by recrystallization.
Synthesis of 4-Fluoro-1-naphthoic Acid (Fluorinated)
The synthesis of fluorinated naphthalenes can be more complex. A common strategy involves a multi-step sequence starting from a fluorinated precursor.[12]
Step-by-Step Protocol:
-
Diazotization: Start with 4-amino-1-naphthalenesulfonic acid. Diazotize the amino group using sodium nitrite in the presence of a strong acid (e.g., HCl).
-
Fluorination (Balz-Schiemann Reaction): Treat the resulting diazonium salt with fluoroboric acid (HBF₄) to form the diazonium tetrafluoroborate salt.
-
Thermal Decomposition: Gently heat the isolated diazonium tetrafluoroborate salt to induce decomposition, yielding 4-fluoro-1-naphthalenesulfonic acid.
-
Desulfonation and Carboxylation: The sulfonic acid group can then be converted to a carboxylic acid through various methods, such as fusion with potassium cyanide followed by hydrolysis.
Determination of pKa by Potentiometric Titration
This method involves titrating a solution of the carboxylic acid with a strong base and monitoring the pH change.[13]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a standard solution of the naphthalene carboxylic acid in a suitable solvent (e.g., a water/ethanol mixture for solubility).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[13]
Determination of logP by the Shake-Flask Method
This classic method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.[14]
Step-by-Step Protocol:
-
Equilibration: Prepare a solution of the naphthalene carboxylic acid in a mixture of n-octanol and water.
-
Phase Separation: Vigorously shake the mixture to allow for partitioning, then allow the phases to separate.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the water phase.
Diagram 2: Comparative Experimental Workflow
Caption: Workflow for comparing the properties of the acids.
Conclusion
The strategic incorporation of fluorine into the naphthalene carboxylic acid scaffold offers a powerful tool for modulating key physicochemical and biological properties. Fluorination generally increases acidity and lipophilicity, enhances metabolic stability, and can lead to improved biological activity. The experimental protocols outlined in this guide provide a framework for the synthesis and comparative evaluation of these important classes of molecules. A thorough understanding of the principles of fluorination, coupled with empirical validation, is essential for the successful design and development of novel therapeutics.
References
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- Singh, R. P., & Shreeve, J. M. (2004). Synthesis of Mono- and Difluoronaphthoic Acids. The Journal of Organic Chemistry, 69(20), 6875-6879.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
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- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern developments. Journal of Fluorine Chemistry, 127(3), 303-319.
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- Graham, J., & Weaver, R. J. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6293-6316.
- Ni, C., & Hu, J. (2021). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 39(5), 1157-1174.
- Kumar, R., & Sharma, S. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Organic Chemistry, 25(10), 1206-1224.
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- Friedman, L., Fishel, D. L., & Shechter, H. (1965). 2,3-naphthalenedicarboxylic acid. Organic Syntheses, 45, 74.
- BenchChem. (2025). An Objective Comparison of the Acidity of Fluorinated and Non-Fluorinated Carboxylic Acids for Researchers and Drug Development Professionals. BenchChem.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
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- Rider, K. C., & Arrington, C. A. (2006). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Bioorganic & Medicinal Chemistry, 14(10), 3469-3477.
- Google Patents. (1966). US3247247A - Preparation of naphthalene carboxylic acids from alkyl-substituted tetrahydronaphthalenes.
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A Comparative Guide to the In Vitro Evaluation of 6-Fluoronaphthalene-1-carboxylic Acid Derivatives
This guide provides a comprehensive framework for the in vitro testing of 6-Fluoronaphthalene-1-carboxylic acid and its derivatives, a class of compounds with significant potential in drug discovery. By leveraging established methodologies and providing comparative data from structurally related molecules, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to elucidate the biological activity of these novel chemical entities.
The naphthalene scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom and a carboxylic acid moiety to the naphthalene ring, as in this compound, can significantly modulate the compound's physicochemical properties, potentially enhancing its therapeutic efficacy and pharmacokinetic profile. This guide will delve into the practical aspects of evaluating such compounds in a laboratory setting.
Comparative Analysis: Insights from Fluorinated Naphthalene Analogs
While specific in vitro data for this compound derivatives are not extensively available in the public domain, valuable insights can be gleaned from studies on structurally similar compounds, such as fluorinated 1,4-naphthoquinones. Research into these analogs provides a foundation for hypothesizing the potential bioactivities and for designing robust testing cascades.
For instance, studies on fluorinated 1,4-naphthoquinones have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the cytotoxicity data for a series of fluorinated 1,4-naphthoquinone derivatives, showcasing the impact of different substituents on their anticancer activity.[1]
| Compound ID | R Group | Average IC50 (µM) on RPMI, MCF, and HEP Tumor Cells[1] |
| 3 | -NHCH₂COOH | 22.1 |
| 4 | -NH(CH₂)₂COOH | 43.6 |
| 5 | -NH(CH₂)₃COOH | 68.7 |
| 13 | -N(Et)₂ | 2.2 |
| 15 | -OEt | 2.3 |
| 18 | Lactam from compound 5 | 5.5 |
This data is adapted from a study on fluorinated 1,4-naphthoquinones and is presented here to provide a comparative context for the potential cytotoxicity of fluorinated naphthalene derivatives.[1]
The data suggests that modifications to the substituent group can dramatically alter cytotoxic potency. For example, the conversion of the carboxylic acid moiety to an ester or an amide (compounds 15 and 13) significantly decreased the IC50 value, indicating a substantial increase in cytotoxicity.[1] This underscores the importance of a systematic evaluation of various derivatives of this compound to identify the most promising therapeutic candidates.
Key In Vitro Assays for Biological Characterization
A thorough in vitro evaluation is the first step in characterizing the pharmacological profile of a new chemical entity. The following section details the protocols for a selection of key assays relevant to the potential activities of this compound derivatives.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a fundamental tool for screening potential anticancer agents.
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate seeding density in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound derivative in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
-
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Experimental Protocol: Broth Microdilution Assay
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism (MIC).
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compound stock solution
-
Inoculum suspension of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, prepare serial two-fold dilutions of the this compound derivative in the appropriate broth medium.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in the broth medium.
-
-
Inoculation:
-
Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a plate reader to determine the inhibition of growth.
-
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. For naphthalene derivatives, potential targets include cyclooxygenases (relevant to inflammation) and kinases like VEGFR-2 (relevant to cancer).
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer
-
A detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)
-
Test compound and a known COX inhibitor (e.g., indomethacin)
Procedure:
-
Enzyme and Compound Pre-incubation:
-
In a suitable reaction vessel, pre-incubate the COX enzyme with the test compound or control at various concentrations in the reaction buffer.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
-
Reaction Termination and Detection:
-
After a specific incubation time, terminate the reaction.
-
Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Conclusion and Future Directions
The in vitro evaluation of this compound and its derivatives represents a critical step in the journey from a novel chemical entity to a potential therapeutic agent. This guide provides a foundational framework for conducting these essential studies. By employing standardized assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, researchers can systematically characterize the biological profile of these compounds.
The comparative data from related fluorinated naphthalene structures suggest that this class of molecules holds promise, particularly in the realm of oncology. Future work should focus on the synthesis of a diverse library of this compound derivatives and their comprehensive in vitro testing using the protocols outlined in this guide. This will enable the establishment of clear structure-activity relationships and the identification of lead compounds for further preclinical development.
References
-
Data on fluorinated 1,4-naphthoquinones is presented for comparative purposes, based on findings in the field of medicinal chemistry.[1]
Sources
A Comprehensive Guide to the Structural Confirmation of 6-Fluoronaphthalene-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel compounds is paramount. 6-Fluoronaphthalene-1-carboxylic acid and its derivatives represent a class of molecules with significant potential, owing to the unique physicochemical properties imparted by the fluoronaphthalene scaffold. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of analytical techniques for the unambiguous structural confirmation of these compounds. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for ensuring scientific integrity in the characterization of these important molecules.
The Imperative of Unambiguous Structural Confirmation
The introduction of a fluorine atom and a carboxylic acid group to the naphthalene core can result in a diverse array of positional isomers and derivatives, each potentially possessing distinct biological activities and material properties. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns in drug development. Therefore, a multi-faceted analytical approach is not just recommended but essential for definitive structural confirmation.
A Comparative Analysis of Key Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, a combination of 1H, 13C, and 19F NMR experiments provides a wealth of information.
1H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity. Key expected signals for a 6-fluoro-1-naphthoic acid derivative would include aromatic protons and a downfield signal for the carboxylic acid proton. The coupling patterns between aromatic protons are particularly informative for determining the substitution pattern on the naphthalene ring.
13C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically in the 165-185 ppm range)[1]. The carbons attached to the fluorine atom will show characteristic coupling (J-coupling), providing direct evidence of the fluorine's position.
19F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atom. The chemical shift of the fluorine signal can be indicative of its position on the naphthalene ring.
Experimental Protocol: A General Approach for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
1H NMR Acquisition: Acquire a standard 1H NMR spectrum. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.
-
13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
19F NMR Acquisition: If available, acquire a 19F NMR spectrum. This will provide a single peak for a monofluorinated compound, with a chemical shift characteristic of its environment.
-
2D NMR Experiments (COSY, HSQC, HMBC): For complex structures or to confirm assignments, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for piecing together the molecular framework.[2]
-
Data Presentation: Predicted and Comparative NMR Data
To illustrate the power of NMR in distinguishing isomers, the following table presents predicted and known chemical shifts for related compounds.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 1-Naphthoic Acid | Aromatic protons: ~7.5-8.9 ppm, Carboxylic acid proton: >10 ppm | Carbonyl C: ~172 ppm, Aromatic C's: ~124-134 ppm |
| 6-Fluoro-1-naphthoic Acid (Predicted) | Aromatic protons will show splitting patterns influenced by the fluorine atom. The carboxylic acid proton will be a singlet >10 ppm. | Carbonyl C: ~170 ppm. The carbon bearing the fluorine will show a large ¹JCF coupling constant. Other aromatic carbons will show smaller JCF couplings. |
| 3-[(4-fluorophenyl)methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-one | Aromatic protons: 6.98 - 7.89 ppm | Aromatic carbons: 108.19 - 159.80 ppm, Carbonyl C: ~172 ppm |
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern offers valuable structural clues.
Expected Fragmentation: For this compound (Molecular Weight: 190.17 g/mol )[3], common fragmentation pathways would include:
-
Loss of the carboxylic acid group (-COOH): A peak at m/z [M-45]+.
-
Loss of water (-H₂O): A peak at m/z [M-18]+.
-
Fragmentation of the naphthalene ring.
Experimental Protocol: General GC-MS Approach
For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.
-
Derivatization (Optional): Esterification of the carboxylic acid can improve volatility and chromatographic performance.
-
Injection: Inject a dilute solution of the sample into the GC.
-
Separation: The compound is separated from impurities on a capillary column.
-
Ionization and Detection: The eluted compound is ionized (e.g., by electron ionization) and the resulting fragments are detected by the mass spectrometer.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to identify the presence of key functional groups. For this compound, the following characteristic absorption bands are expected:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C-F stretch: A strong band in the region of 1350-1000 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values.
X-ray Crystallography: The Definitive Structural Confirmation
For crystalline solids, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure of the molecule.[4] This "gold standard" technique yields precise bond lengths, bond angles, and the absolute configuration of chiral centers.
The Causality Behind the Experiment: The regular arrangement of molecules in a crystal diffracts X-rays in a predictable pattern. By analyzing this diffraction pattern, the electron density map of the molecule can be reconstructed, revealing the exact position of each atom.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray crystallography.
Data Presentation: Hypothetical Crystallographic Data Table
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = X Å, b = Y Å, c = Z Å, β = XX° |
| Key bond lengths | C-F, C=O, C-O |
| Key bond angles | O=C-O |
This table represents the type of data obtained from an X-ray crystal structure analysis.
Conclusion: An Integrated Approach for Authoritative Confirmation
The structural confirmation of this compound derivatives necessitates a comprehensive and integrated analytical strategy. While NMR spectroscopy provides the foundational framework, mass spectrometry confirms the molecular formula and offers fragmentation clues. IR spectroscopy serves as a rapid check for key functional groups. For crystalline materials, single-crystal X-ray crystallography stands as the ultimate arbiter, providing a definitive three-dimensional structure. By employing these techniques in concert and understanding the causality behind their application, researchers can ensure the scientific rigor required for advancing drug discovery and materials science.
References
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Stoyanova, I. V., & Antonov, L. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-970. [Link]
-
El-Guesmi, N., et al. (2022). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Molbank, 2022(2), M1367. [Link]
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Tamboli, J. R., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1536–1540. [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
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SpectraBase. (n.d.). 1-Naphthoic_Acidmethylester - Optional[13C NMR] - Chemical Shifts. [Link]
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Al-Majid, A. M., et al. (2022). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. Crystals, 12(11), 1541. [Link]
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Michalska, D., et al. (2011). X-ray analysis at 150 K, synthesis and theoretical calculations of 1-naphthaleneacrylic acid. Structural Chemistry, 23(2), 437-447. [Link]
-
Terent'ev, A. O., et al. (2013). Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts. Russian Chemical Bulletin, 62(10), 2264-2270. [Link]
-
Huang, B., et al. (2023). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta, 267, 125183. [Link]
-
Hofstra, J. L. (2018). Demystifying X-ray Crystallography: A Historical and Practical Guide for Organic Chemists. Caltech. [Link]
-
Patsnap. (n.d.). Prepn process of 1-fluoronaphthalene. Eureka. [Link]
-
Huang, B., et al. (2023). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. Talanta, 267, 125183. [Link]
-
Gupta, S., et al. (2015). Microwave Spectroscopy and Structure of the 1-Fluoronaphthalene···H2O Complex: Two Hydrogen Bonds Make the Complex a Rigid Rotor. The Journal of Physical Chemistry A, 119(38), 9821–9828. [Link]
-
Mardjan, M. I. D., et al. (2012). SYNTHESIS OF FLAVANONE-6-CARBOXYLIC ACID DERIVATIVES FROM SALICYLIC ACID DERIVATIVE. Indonesian Journal of Chemistry, 12(1), 70-76. [Link]
- Google Patents. (n.d.).
-
Gupta, S., et al. (2015). Microwave Spectroscopy and Structure of the 1-Fluoronaphthalene···H2O Complex: Two Hydrogen Bonds Make the Complex a Rigid Rotor. The Journal of Physical Chemistry A, 119(38), 9821–9828. [Link]
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A Researcher's Guide to Establishing a Reference Standard for 6-Fluoronaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precision and accuracy of analytical measurements are paramount. The reliability of these measurements hinges on the quality of the reference standards employed. This guide provides a comprehensive framework for the selection, characterization, and implementation of a reference standard for 6-Fluoronaphthalene-1-carboxylic acid, a key building block in the synthesis of various pharmaceutically active compounds. While a commercially available, pre-certified reference material for this specific compound is not readily found, this guide will empower you to qualify a high-purity commercial-grade material for use as a robust in-house reference standard.
The Critical Role of a Reference Standard for this compound
This compound serves as a crucial intermediate in the synthesis of a variety of complex organic molecules, including potential drug candidates. Its purity and impurity profile can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-characterized reference standard is essential for:
-
Accurate quantification of this compound in reaction mixtures and purification streams.
-
Identification and control of process-related impurities.
-
Validation of analytical methods used for quality control.
-
Ensuring batch-to-batch consistency in manufacturing processes.
Sourcing and Initial Evaluation of a Candidate Reference Standard
The first step is to procure a high-purity batch of this compound from a reputable chemical supplier. While a "certified" reference standard may not be available, look for suppliers that provide a certificate of analysis (CoA) with detailed information.
Table 1: Key Information to Scrutinize on a Supplier's Certificate of Analysis
| Parameter | Desired Specification | Rationale |
| Purity (by HPLC or GC) | ≥ 98% (ideally ≥ 99.5%) | A higher purity minimizes the contribution of impurities to the standard's properties. |
| Identity Confirmation | Conforms to structure (e.g., by ¹H NMR, IR) | Ensures you have the correct molecule. |
| Water Content (by Karl Fischer) | ≤ 0.5% | Water can affect the accurate weighing of the standard and may participate in certain reactions. |
| Residual Solvents | Specified with limits | Solvents from the synthesis and purification process are common impurities that need to be controlled. |
| Elemental Analysis | Within ± 0.4% of theoretical values | Provides confirmation of the empirical formula. |
Upon receipt, a preliminary visual inspection of the material should be conducted to ensure it is a homogenous solid, free from foreign particles.
Comprehensive Characterization of the Candidate Reference Standard
A candidate reference standard must be rigorously characterized to establish its identity, purity, and relevant physicochemical properties. The following experimental workflow is recommended:
Caption: Experimental workflow for qualifying an in-house reference standard.
Identity Confirmation
Unequivocal confirmation of the chemical structure is the foundation of a reference standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The spectra should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
Purity Assessment: A Multi-faceted Approach
Purity should be assessed using a combination of methods to ensure a comprehensive evaluation.
A stability-indicating HPLC method is crucial for separating the main component from its impurities. A validated reversed-phase HPLC (RP-HPLC) method for the related compound 1-fluoronaphthalene can be adapted.[1][2][3]
Table 2: Starting Point for RP-HPLC Method Development
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M KH₂PO₄ buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile:Methanol (e.g., 80:20 v/v) |
| Gradient | Optimized to separate all potential impurities |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | 30 °C |
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[4]
For the highest level of accuracy, quantitative NMR (qNMR) is the gold standard for certifying reference materials.[5][6][7] This technique allows for the direct measurement of the analyte's purity against a certified internal standard without the need for a specific reference standard of the analyte itself.
Protocol for Purity Determination by ¹H-qNMR:
-
Selection of an Internal Standard: Choose a certified internal standard with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte's signals. Suitable standards include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene-d4.[8]
-
Sample Preparation: Accurately weigh (to 0.01 mg) the this compound and the internal standard into an NMR tube. Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.[8][9]
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard, and a sufficient number of scans for a high signal-to-noise ratio (S/N > 250:1).[7]
-
Data Processing and Integration: Process the spectrum with minimal manipulation. Carefully integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Purity Calculation: The purity of the this compound can be calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Impurity Profiling
Understanding the impurity profile is critical. Based on the synthesis of the related 1-fluoronaphthalene, potential impurities in this compound could include:
-
Starting materials and intermediates: e.g., 6-aminonaphthalene-1-carboxylic acid, 6-nitronaphthalene-1-carboxylic acid.
-
Isomers: e.g., other fluoronaphthalene carboxylic acid isomers.
-
By-products: e.g., naphthalene-1-carboxylic acid (defluorinated product).
Techniques for Impurity Profiling:
-
LC-MS/MS: To identify and quantify non-volatile impurities.
-
GC-MS: For the analysis of volatile and semi-volatile impurities.
Comparison with Alternatives
While there are no direct, commercially available alternative reference standards for the same applications, it is important to consider other fluorinated naphthalene carboxylic acids for method development and as potential internal standards.
Table 3: Comparison of this compound with a Potential Internal Standard
| Feature | This compound | 5-Fluoronaphthalene-1-carboxylic acid (Example Internal Standard) |
| Structure | Fluorine at the 6-position | Fluorine at the 5-position |
| CAS Number | 575-08-6 | 884-35-5 |
| Molecular Weight | 190.17 g/mol | 190.17 g/mol |
| Rationale for Comparison | The target analyte. | Structurally similar, likely to have similar chromatographic behavior, but should be chromatographically resolved. Can be used to monitor extraction efficiency and analytical variability. |
Other fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) have been studied for their environmental and toxicological properties, but these are generally not suitable as reference standards for the analysis of this compound due to significant structural differences.[10][11][12]
Documentation and Implementation
Once the candidate material has been thoroughly characterized and its purity assigned with a calculated uncertainty, an in-house certificate of analysis should be generated. This document should include all the experimental data and will serve as the official record for the reference standard.
The newly qualified reference standard can then be used for routine analysis, method validation, and quality control, ensuring the reliability and consistency of your research and development activities.
References
-
Purity by Absolute qNMR Instructions. (n.d.). Retrieved from [Link]
-
qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. Retrieved from [Link]
-
qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube. Retrieved from [Link]
-
Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
-
Quantitative NMR Spectroscopy. (2017, November). Retrieved from [Link]
-
Wang, Z., Cousins, I. T., Scheringer, M., & Hungerbühler, K. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. Environment International, 60, 242–248. [Link]
- Wang, Z., Cousins, I. T., Scheringer, M., Buck, R. C., & Hungerbühler, K. (2013). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors.
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Sheng, N., Zhou, X., Zheng, F., Pan, Y., Guo, X., Guo, Y., & Dai, J. (2017). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. Archives of toxicology, 91(8), 2909–2919. [Link]
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Karagiannidou, E. G., Bekiari, E. T., & Vastardi, E. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities. Journal of chromatographic science, 53(8), 1332–1338. [Link]
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A validated RP-HPLC method for the analysis of 1-fluoronaphthalene and its process related impurities. (2015). ResearchGate. Retrieved from [Link]
- Karagiannidou, E. G., Bekiari, E. T., & Vastardi, E. (2015). A Validated RP-HPLC Method for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities.
- Hájková, P., Novotný, J., & Sochorová, M. (2014). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Journal of the Serbian Chemical Society, 79(10), 1239-1247.
- Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review. International Journal of Universal Pharmacy and Bio Sciences, 2(4), 2319-8141.
- Naphthalene dicarboxylic acids and esters substituted with aroyl groups. (n.d.). Google Patents.
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This compound. (n.d.). Aladdin. Retrieved from [Link]
-
Comparison of 6-carbon perfluoroether carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]
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Sheng, N., Zhou, X., Zheng, F., Pan, Y., Guo, X., Guo, Y., & Dai, J. (2017). Comparative hepatotoxicity of 6:2 fluorotelomer carboxylic acid and 6:2 fluorotelomer sulfonic acid, two fluorinated alternatives to long-chain perfluoroalkyl acids, on adult male mice. ResearchGate. Retrieved from [Link]
- Preparation of naphthalene carboxylic acids from alkyl-substituted tetrahydronaphthalenes. (n.d.). Google Patents.
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A Guide to Inter-Laboratory Comparison of 6-Fluoronaphthalene-1-carboxylic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 6-Fluoronaphthalene-1-carboxylic acid. Ensuring the accuracy and comparability of analytical results across different laboratories is paramount in scientific research and drug development, where this compound may serve as a key intermediate or feature in novel chemical entities. This document outlines a robust analytical methodology, a protocol for conducting the comparison, and the statistical tools necessary for a meaningful evaluation of laboratory performance.
The Critical Role of Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing, are essential for quality assurance in analytical measurements.[1][2][3] They provide an objective means to assess the performance of individual laboratories by comparing their results to a reference value and to each other.[1] Participation in such studies allows laboratories to identify potential systematic errors, improve their analytical methods, and demonstrate their competence to clients and regulatory bodies.[2] For a compound like this compound, where standardized reference materials may be scarce, an ILC is invaluable for establishing a consensus on its accurate measurement.
Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
For the quantification of this compound, a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection is proposed. This technique is widely accessible, robust, and offers the necessary selectivity and sensitivity for this type of aromatic carboxylic acid.[4]
Rationale for Method Selection:
-
Specificity: The chromophore of the naphthalene ring allows for sensitive UV detection. The fluorination and carboxylic acid functional groups provide unique polarity for effective separation on a reversed-phase column.
-
Robustness: HPLC is a well-established and reliable technique, with many laboratories possessing the necessary equipment and expertise.
-
Versatility: The method can be adapted to various sample matrices with appropriate sample preparation.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Initial Conditions: 30% Acetonitrile, 70% Water (0.1% Formic Acid).
-
Gradient: Linearly increase to 90% Acetonitrile over 10 minutes.
-
Hold: Hold at 90% Acetonitrile for 2 minutes.
-
Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The ILC samples will be provided as a solution. Participants should dilute the sample as necessary with the initial mobile phase to fall within the calibration range.
-
Workflow for HPLC Analysis
Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.
Inter-Laboratory Comparison Protocol
A successful ILC requires a well-defined protocol to ensure that all participants perform the analysis under comparable conditions.[5]
Study Design:
-
Coordination: A coordinating laboratory will be responsible for preparing and distributing the ILC samples, collecting the results, and performing the statistical analysis.
-
Participants: A minimum of 8-10 laboratories from research institutions and industry should be recruited to ensure statistical significance.
-
Sample Preparation and Distribution:
-
A homogenous bulk solution of this compound in acetonitrile will be prepared.
-
The bulk solution will be divided into identical aliquots in sealed vials.
-
Two different concentration levels will be prepared to assess laboratory performance across a range.
-
Samples will be shipped to participating laboratories under controlled conditions.
-
-
Instructions to Participants:
-
Participants will receive the ILC samples along with a detailed protocol outlining the recommended HPLC method.
-
Laboratories may use their own in-house validated method but must report the details of their methodology.
-
Participants will be instructed to perform a specified number of replicate analyses (e.g., n=3) for each concentration level.
-
Results, including the mean concentration, standard deviation, and a copy of the chromatograms, must be reported to the coordinating laboratory by a specified deadline.
-
Statistical Analysis of Inter-Laboratory Data
The collected data will be analyzed to assess the performance of each laboratory and to determine the consensus values for the ILC samples.[6] Robust statistical methods are recommended to minimize the influence of outliers.[7][8]
Key Performance Indicators:
-
Z-Score: The z-score is a common metric for evaluating laboratory performance in proficiency tests.[1][9] It indicates how many standard deviations a laboratory's result is from the consensus mean. The z-score is calculated as follows:
z = (x - X) / σ
Where:
-
x is the result from the participating laboratory.
-
X is the assigned value (consensus mean of all participants' results).
-
σ is the target standard deviation for proficiency assessment.
-
-
Interpretation of Z-Scores:
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance (warning signal).
-
|z| ≥ 3: Unsatisfactory performance (action signal).
-
Data Analysis Workflow
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A Comparative Guide to the Therapeutic Potential of 6-Fluoronaphthalene-1-carboxylic Acid Analogs
This guide provides a comparative analysis of the therapeutic potential of analogs derived from the 6-Fluoronaphthalene-1-carboxylic acid scaffold. Moving beyond a simple catalogue of compounds, we delve into the causality behind experimental design, structure-activity relationships (SAR), and the validation of therapeutic hypotheses through robust protocols. The naphthalene core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] The strategic placement of a fluorine atom and a carboxylic acid group on this scaffold provides a versatile starting point for generating analogs with fine-tuned physicochemical and pharmacological properties, targeting a range of diseases from cancer to chronic inflammation.[4]
Rationale: Why Explore Naphthalene Carboxylic Acid Analogs?
The naphthalene scaffold offers a rigid, planar aromatic system that can engage in π-π stacking and other non-covalent interactions within enzyme active sites and protein-protein interfaces.[5] The carboxylic acid moiety is a key functional group that can act as a hydrogen bond donor/acceptor or form critical salt bridge interactions, anchoring the molecule to its biological target.[6]
The introduction of a fluorine atom is a classic medicinal chemistry strategy used to modulate:
-
Metabolic Stability: Blocking sites of oxidative metabolism.
-
Binding Affinity: Through favorable electrostatic interactions.
-
Lipophilicity & Permeability: Enhancing the drug-like properties of the molecule.[4]
This guide will assess analogs of the title compound against two prominent and distinct therapeutic targets: Peptidylarginine Deiminase 4 (PAD4) for autoimmune and oncological indications, and the Keap1-Nrf2 protein-protein interaction (PPI) for diseases involving oxidative stress.
Target I: Peptidylarginine Deiminase 4 (PAD4) Inhibition
PAD4 is an enzyme that converts arginine residues on proteins to citrulline. Its overactivity is implicated in autoimmune diseases like rheumatoid arthritis and in cancer progression. Therefore, potent and selective PAD4 inhibitors are highly sought after.
Mechanism & Structure-Activity Relationship (SAR)
Research into naphthalene-based PAD inhibitors has revealed critical SAR insights. A systematic analysis demonstrated that the naphthalene scaffold is significantly more potent than biphenyl or benzene scaffolds.[5] This is attributed to the naphthalene ring's optimal planarity and flexible substitution patterns, allowing for superior interactions within the enzyme's active site.[5]
Key SAR findings include:
-
Scaffold Superiority: Naphthalene-based inhibitors consistently outperform those with benzene or biphenyl cores.[5]
-
Substituent Effects: Hydroxyl (-OH) substitutions on the naphthalene ring lead to greater potency compared to halogen substitutions.[5] This suggests that while fluorine can be beneficial for pharmacokinetic properties, a hydroxyl group may be more critical for direct binding interactions in this target class.
Comparative Performance of Naphthalene-Based PAD4 Inhibitors
The following table summarizes the inhibitory activity (IC₅₀) of various naphthalene analogs against PAD4, demonstrating the scaffold's potential.
| Compound ID | Scaffold | Key Substituent | Target | IC₅₀ (µM) | Source |
| Compound 13 | Naphthalene | Hydroxyl | PAD4 | 0.240 ± 0.017 | [5] |
| Compound 16 | Naphthalene | 7-Hydroxy | PAD4 | 0.204 ± 0.012 | [5] |
| Compound 15 | Naphthalene | Halogen | PAD4 | 0.393 ± 0.042 | [5] |
| Compound 11 | Biphenyl | - | PAD4 | 0.524 ± 0.019 | [5] |
| Compound 9 | Benzene | - | PAD4 | 0.836 ± 0.240 | [5] |
| Cl-amidine | (Reference) | - | PAD4 | 5.9 ± 0.3 | [5] |
As the data clearly indicates, naphthalene-based compounds (13, 16, 15) are substantially more potent than the reference inhibitor Cl-amidine and analogs based on other aromatic systems.
Target II: Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibition
The Keap1-Nrf2 pathway is the master regulator of the cellular response to oxidative stress. Under normal conditions, Keap1 binds to the transcription factor Nrf2, targeting it for degradation. In diseases characterized by high oxidative stress (e.g., chronic inflammatory diseases), inhibiting the Keap1-Nrf2 interaction allows Nrf2 to activate the expression of protective antioxidant genes.[7]
Logical Flow for Screening Naphthalene Analogs
The discovery process for identifying potent Keap1-Nrf2 inhibitors from a library of naphthalene analogs follows a structured workflow.
Mechanism & Structure-Activity Relationship (SAR)
For this target, naphthalene-N,N'-diacetic acid derivatives have been investigated. The SAR is distinct from that of PAD4 inhibitors. A key finding was that a naphthalene scaffold bearing a 2-(4-fluorobenzyloxy) substitution resulted in the most potent inhibition of the Keap1-Nrf2 interaction.[7] This highlights how different substitutions are required to achieve high affinity for different biological targets.
Comparative Performance of Naphthalene-Based Keap1-Nrf2 Inhibitors
| Compound ID | Scaffold | Key Substituent | Assay Type | IC₅₀ (nM) | Source |
| 12d | Naphthalene | 2-(4-fluorobenzyloxy) | FP | 64.5 | [7] |
| 12d | Naphthalene | 2-(4-fluorobenzyloxy) | TR-FRET | 14.2 | [7] |
| 7m | Naphthalene | Shorter Linker | FP | 890 | [7] |
| 7n | Naphthalene | 1-substitution | FP | 790 | [7] |
Compound 12d shows a remarkable improvement in potency compared to other analogs, demonstrating the profound impact of specific, targeted substitutions on the naphthalene core.[7] This compound was also shown to effectively stimulate the transcription of Nrf2-derived genes, confirming its mechanism of action in a cellular context.[7]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, we provide a detailed protocol for a primary screening assay commonly used to evaluate PAD4 inhibitors.
Protocol: In Vitro PAD4 Inhibition Assay (Colorimetric)
This protocol is designed to measure the amount of ammonia released by PAD4 activity, which is inversely proportional to the inhibitory effect of the test compounds.
Materials:
-
Recombinant human PAD4 enzyme
-
BAEE (Nα-Benzoyl-L-arginine ethyl ester) substrate
-
Tris-HCl buffer (pH 7.6)
-
Nessler’s Reagent
-
Test compounds (analogs of this compound) dissolved in DMSO
-
96-well microplate
-
Plate reader (405 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Tris-HCl buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of Tris-HCl buffer
-
10 µL of test compound dilution (or DMSO for control)
-
20 µL of recombinant PAD4 enzyme solution.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the BAEE substrate to each well to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction & Develop Color: Add 100 µL of Nessler’s Reagent to each well to stop the reaction and react with the ammonia produced. A yellow-to-brown color will develop.
-
Read Absorbance: Incubate at room temperature for 10 minutes, then measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Discussion & Future Directions
The evidence synthesized in this guide strongly supports the naphthalene carboxylic acid scaffold as a versatile platform for developing potent inhibitors against diverse therapeutic targets.
-
For PAD4 inhibition , the naphthalene core is demonstrably superior to other aromatic systems. Future work should focus on optimizing substituents to enhance selectivity and improve pharmacokinetic profiles for translation into in vivo models.[5]
-
For Keap1-Nrf2 PPI inhibition , specific alkoxy or aryloxy derivatives on the naphthalene core are critical for high potency.[7] The lead compound 12d serves as an excellent starting point for further optimization to improve drug-like properties.
The parent compound, this compound, represents a valuable chemical starting point. Its fluorine atom can confer metabolic stability, while the carboxylic acid provides a handle for both biological interactions and synthetic elaboration into a wide array of analogs. Future research should leverage this scaffold to explore other therapeutic targets where its structural features may prove advantageous.
References
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Fluoronaphthalene-1-carboxylic acid
Navigating the lifecycle of a chemical reagent from receipt to disposal is a hallmark of a proficient and safety-conscious laboratory. This guide provides a detailed protocol for the proper disposal of 6-Fluoronaphthalene-1-carboxylic acid (CAS No. 575-08-6), moving beyond mere procedural steps to instill a deep understanding of the chemical's nature and the rationale behind its safe handling. As researchers, our responsibility extends to ensuring that our work does not pose a risk to ourselves, our colleagues, or the environment.
Presumptive Hazard Profile and Chemical Characteristics
The primary concerns stem from its potential irritant properties, the possibility of forming toxic gases upon decomposition, and the general hazards associated with fluorinated organic compounds.[1] Upon thermal decomposition, for instance, it can release highly toxic and corrosive vapors such as carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 575-08-6 | [5] |
| Molecular Formula | C₁₁H₇FO₂ | [5] |
| Molecular Weight | 190.17 g/mol | [5] |
| Melting Point | 234-236 °C | [5] |
| Boiling Point | 371.4 ± 15.0 °C at 760 mmHg | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Flash Point | 178.4 ± 20.4 °C | [5] |
Foundational Safety: Personal Protective Equipment (PPE)
Before handling or preparing for disposal, the proper selection and use of PPE is the first line of defense against exposure.[1]
-
Eye Protection : At a minimum, chemical splash goggles are required. If there is a risk of splashing during waste consolidation, a face shield should be worn in addition to goggles.[6]
-
Hand Protection : Chemical-resistant gloves are mandatory. Given that this compound is often handled in solution, select gloves (e.g., nitrile, neoprene) based on their compatibility with the specific solvent being used. Always consult the glove manufacturer's compatibility chart. Double-gloving is recommended for enhanced protection.[1]
-
Body Protection : A standard laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[6]
The Disposal Workflow: A Systematic Approach
The disposal of this compound is not a singular action but a workflow that ensures safety and regulatory compliance at each stage. This process begins the moment the substance is deemed waste and concludes with its transfer to a certified hazardous waste handler. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is responsible for its proper management from "cradle to grave."[7]
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides the necessary operational details for safely managing waste containing this compound.
Part A: Waste Characterization and Segregation
-
Hazardous Waste Determination : As the generator, you must first determine that the material is a hazardous waste.[7] Due to its chemical nature, this compound waste must be managed as hazardous. Do not dispose of it down the drain or in regular trash.[3]
-
Waste Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Keep halogenated organic waste separate from non-halogenated waste.[8]
-
Solid Waste : Includes contaminated items such as gloves, weighing paper, paper towels, and spent absorbent material from spill cleanups.
-
Liquid Waste : Includes unused solutions or solvent rinsates from cleaning contaminated glassware.
-
Part B: Containment and Labeling
-
Select a Compatible Container :
-
For solid waste, use a designated hazardous waste container, such as a polyethylene-lined drum or a robust, sealable pail.[9]
-
For liquid waste, use a chemically compatible, leak-proof container with a screw-top cap (e.g., High-Density Polyethylene - HDPE bottle). Ensure the container is in good condition.[10]
-
-
Label the Container : All hazardous waste containers must be properly labeled as soon as waste is first added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List all other components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date accumulation started.
-
Part C: On-Site Management and Disposal
-
Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. The storage area must be secure and well-ventilated.[9]
-
Spill Management : In case of a small spill, use an inert absorbent material like sand, silica gel, or a universal binder.[3][11] Do not use combustible materials like paper towels to absorb large amounts of liquid. Collect the contaminated absorbent material using non-sparking tools and place it in your designated solid hazardous waste container.[12]
-
Arrange for Final Disposal : Once the container is full, or if you are generating waste infrequently, contact your institution's EHS office to arrange for pickup. They will coordinate with a licensed hazardous waste transporter for final treatment and disposal in a permitted facility.[7][13] Never attempt to neutralize or treat this chemical waste yourself without a validated and approved procedure from your EHS department.[1]
The Causality Behind the Protocol
Understanding the "why" behind these procedures is critical for fostering a culture of safety.
-
Why Segregate Waste? Mixing incompatible chemicals can lead to dangerous reactions.[9] Furthermore, proper segregation prevents cross-contamination and simplifies the final disposal process, often reducing costs. Mixing a small amount of hazardous waste with a large volume of non-hazardous waste makes the entire volume hazardous.[8]
-
Why Use Specific Containers? Using incompatible containers can lead to degradation of the container, causing leaks and spills.[9] A securely sealed container prevents the release of vapors, which could be inhaled.
-
Why Involve EHS? Hazardous waste disposal is governed by strict federal and state regulations.[13][14] Your EHS department has the expertise to ensure compliance, protecting both you and your institution from legal penalties and, more importantly, preventing environmental contamination.[9] They manage the relationship with licensed transporters and Treatment, Storage, and Disposal Facilities (TSDFs) that are equipped to handle such chemicals safely.[7]
By adhering to this comprehensive guide, you contribute to a safe and responsible research environment, demonstrating a commitment to scientific integrity that extends beyond the benchtop.
References
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A Strategic Guide to Personal Protective Equipment for Handling 6-Fluoronaphthalene-1-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. The handling of novel chemical entities like 6-Fluoronaphthalene-1-carboxylic acid demands a rigorous, proactive approach to personal protection. This guide provides a comprehensive framework for selecting, using, and disposing of Personal Protective Equipment (PPE), grounded in established safety principles and an analysis of the compound's structural alerts.
Core Principles of Chemical Handling
At the heart of laboratory safety is the Chemical Hygiene Plan (CHP), a written program outlining procedures and controls to minimize exposure to hazardous chemicals.[3][6] All handling of this compound must be conducted in accordance with your institution's CHP. The hierarchy of controls, a fundamental concept in industrial hygiene, prioritizes engineering controls (like fume hoods) and administrative controls over simple reliance on PPE.[7] PPE should be considered the final barrier between the researcher and the chemical hazard.
Immediate Safety: Selecting the Right PPE
The selection of PPE is a critical decision-making process based on a risk assessment of the planned procedure. For this compound, which is a solid at room temperature, the primary exposure risks are inhalation of dust particles and dermal contact.[8][9]
Table 1: Recommended PPE for Handling this compound
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves (double-gloving recommended) | Material: Nitrile or Neoprene. These materials offer good resistance to a range of organic chemicals.[10] Protocol: Change gloves every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[7] |
| Eyes/Face | Safety goggles with side shields or a full-face shield | Rationale: Protects against splashes and airborne particles.[11][12] A face shield offers broader protection and is recommended when handling larger quantities or during procedures with a higher risk of splashing.[7] |
| Body | Laboratory coat | Material: Standard cotton or a chemical-resistant material. Protocol: Must be fully buttoned. Do not wear outside of the laboratory to prevent cross-contamination. |
| Respiratory | NIOSH-approved respirator (as needed) | Condition for Use: Required if handling outside of a certified chemical fume hood or if the material is being aerosolized. Type: An N95 dust mask may be sufficient for weighing small quantities, but a half-mask or full-face respirator with organic vapor/acid gas cartridges is recommended for more extensive handling.[11][13] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential to minimize the risk of exposure. The following protocol outlines the key steps for safely handling this compound.
Experimental Workflow for Safe Handling
Caption: A procedural workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Review your institution's Chemical Hygiene Plan for handling aromatic carboxylic acids.[6]
-
Assemble all necessary PPE as outlined in Table 1. Inspect gloves for any signs of degradation or punctures.
-
Verify that the chemical fume hood has been certified within the last year and that the airflow is adequate.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
When weighing the solid compound, perform this task within the fume hood to contain any dust.
-
Keep the container of this compound tightly closed when not in use.
-
All subsequent manipulations, such as dissolving the compound, should also be carried out within the fume hood.
-
-
Post-Handling and Disposal:
-
Following the procedure, decontaminate all surfaces with an appropriate solvent and cleaning agent.
-
Segregate waste materials. Solid waste contaminated with the compound and used disposable PPE should be placed in a clearly labeled hazardous waste container.
-
Remove PPE in a manner that avoids self-contamination, disposing of gloves last.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical component of the chemical handling lifecycle. All waste generated from the handling of this compound must be treated as hazardous.
-
Solid Waste: This includes any contaminated gloves, bench paper, and the chemical itself. It should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.[14]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
By integrating these detailed PPE protocols, operational workflows, and disposal plans into your standard laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.
References
- Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
- ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.
- ECHEMI. (n.d.). This compound.
- Manchester Organics. (n.d.). This compound | 575-08-6.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment (PPE) for Use in Handling Hazardous Drugs.
- AccuStandard. (2015). Safety Data Sheet.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- 2a biotech. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound CAS#: 575-08-6.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- EHS Daily Advisor. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- AK Scientific, Inc. (n.d.). trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid Safety Data Sheet.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Formic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-n-Propylbiphenyl-4'-carboxylic acid, 98%.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


